molecular formula C25H16O9 B1664644 5-CFDA CAS No. 79955-27-4

5-CFDA

カタログ番号: B1664644
CAS番号: 79955-27-4
分子量: 460.4 g/mol
InChIキー: WPUZGNPQMIWOHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hydrophobic, cell-permeable fluorogenic non-selective esterase substrate. Becomes hydrolyzed to hydrophilic strongly fluorescent 5-Carboxyfluorescein intracellularly. Measures intracellular pH. 5-CFDA N-succinimidyl ester precursor.>Useful single-isomer fluorescein synthon.>This compound is a cell membranes permeatable non-fluorescent prodrug of 5-carboxyfluorescein. It shows strongly fluorescent to differentiate viable cells from apoptotic cells after being enzymatically hydrolyzed inside cells.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZGNPQMIWOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229971
Record name 5-Carboxyfluorescein diacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79955-27-4
Record name 5-Carboxyfluorescein diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxyfluorescein diacetate
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URL https://comptox.epa.gov/dashboard/DTXSID00229971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxyfluorescein Diacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Principles of 5-CFDA Staining: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 5-Carboxyfluorescein Diacetate (5-CFDA) staining, a widely used method in cell biology for assessing cell viability, proliferation, and intracellular pH.

The Fundamental Principle of this compound Staining

This compound is a non-fluorescent and cell-permeable compound that can freely diffuse across the plasma membrane into the cytoplasm of cells.[1][2][3] The core of this staining technique lies in the enzymatic conversion of this compound by intracellular esterases, which are ubiquitous in the cytoplasm of viable cells. These enzymes cleave the two acetate groups from the this compound molecule, transforming it into 5-Carboxyfluorescein (5-CF).[1][2][4]

5-CF is a highly fluorescent molecule that is also membrane-impermeable due to its newly acquired negative charge.[1][5] This charge prevents it from leaking out of cells with intact plasma membranes. Consequently, only viable cells with active esterases and intact membranes will accumulate 5-CF and exhibit bright green fluorescence.[4][5] Dead or dying cells, which have compromised membrane integrity or diminished esterase activity, will not retain the fluorescent product and thus will not be stained.[5] The intensity of the fluorescence can be quantified using techniques such as fluorescence microscopy and flow cytometry, providing a measure of the live cell population.[4]

A closely related compound, 5-Carboxyfluorescein Diacetate Succinimidyl Ester (this compound SE), operates on a similar initial principle. Upon entering the cell and being cleaved by intracellular esterases to 5-CFSE, the succinimidyl ester group covalently reacts with intracellular primary amines of proteins.[6][7][8] This covalent bonding provides a stable, long-term fluorescent label, making this compound SE particularly suitable for cell tracking and proliferation studies.[6][7][9] As cells divide, the fluorescent label is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.[4][6][7]

Quantitative Data for this compound and this compound SE Staining

The following tables summarize key quantitative parameters for the use of this compound and this compound SE. It is important to note that optimal conditions can vary depending on the cell type and experimental design.

Table 1: Properties of this compound and its Hydrolyzed Product

PropertyThis compound5-Carboxyfluorescein (Hydrolyzed Product)
Molecular Weight 460.4 g/mol [6]-
Excitation Wavelength (max) Non-fluorescent~495 nm[2]
Emission Wavelength (max) Non-fluorescent~519 nm (at pH 9)[2]
Cell Permeability Permeable[2][3]Impermeable[5]
Solubility Soluble in DMSO and ethanol[3][6]-
Storage -20°C, desiccated, protected from light[2][3]-

Table 2: Typical Experimental Parameters for this compound and this compound SE

ParameterThis compound (Viability/pH)This compound SE (Proliferation/Tracking)
Stock Solution Concentration 1-10 mM in DMSO[10]1-10 mM in anhydrous DMSO[11]
Working Concentration 1-10 µM[10]0.5-10 µM (titration recommended)[12]
Incubation Time 15-30 minutes[10][13]5-20 minutes[6][11]
Incubation Temperature Room Temperature or 37°C[10][11]37°C[11]

Experimental Protocols

Cell Viability Assay using this compound

This protocol provides a general guideline for assessing cell viability.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Cell culture medium

  • Suspension or adherent cells

  • Microcentrifuge tubes

  • Fluorescence microscope or flow cytometer

Protocol:

  • Preparation of this compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 217.2 µL of DMSO. Store the stock solution in aliquots at -20°C, protected from light.[10]

  • Preparation of this compound Working Solution (1-10 µM): Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically for each cell type.[10]

  • Cell Preparation:

    • Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS.[10]

    • Adherent Cells: Remove the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then centrifuge at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS.[10]

  • Staining: Resuspend the cell pellet in the this compound working solution and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[10]

  • Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS to remove any excess, unhydrolyzed dye.[10]

  • Analysis: Resuspend the cells in PBS or cell culture medium and analyze immediately using a fluorescence microscope (excitation ~490 nm, emission ~520 nm) or a flow cytometer (using the FITC channel).

Cell Proliferation Assay using this compound SE

This protocol is designed for tracking cell divisions over time.

Materials:

  • This compound SE (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium (containing serum)

  • Suspension or adherent cells

  • Microcentrifuge tubes

  • Flow cytometer

Protocol:

  • Preparation of this compound SE Stock Solution (1-10 mM): Prepare a stock solution in anhydrous DMSO. Aliquot and store at -20°C with a desiccant.[11]

  • Cell Preparation: Resuspend cells in PBS or HBSS at a concentration of 1-10 x 10^6 cells/mL. Ensure a single-cell suspension.

  • Staining: Add an equal volume of a 2x working solution of this compound SE (final concentration 0.5-10 µM) to the cell suspension. Incubate for 10-15 minutes at 37°C, protected from light.[6][11]

  • Quenching and Washing: Stop the staining reaction by adding 5 volumes of cold complete culture medium. The serum proteins will react with and quench any unbound dye. Incubate for 5 minutes on ice.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete culture medium to remove any residual unbound dye.

  • Culturing: Resuspend the cells in fresh, pre-warmed culture medium and culture under desired experimental conditions.

  • Analysis: At various time points, harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the fluorescence intensity, allowing for the identification of different generations.

Intracellular pH Measurement using this compound

The fluorescence of carboxyfluorescein is pH-sensitive, making it a useful indicator for intracellular pH (pHi).

Materials:

  • This compound

  • DMSO

  • HEPES-buffered saline or other suitable buffer

  • Nigericin and high-K+ buffer for calibration

  • Fluorometer or fluorescence microscope with ratio imaging capabilities

Protocol:

  • Cell Loading: Load cells with this compound as described in the cell viability protocol (Section 3.1).

  • Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (~520 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

  • Calibration: To obtain absolute pHi values, a calibration curve must be generated. This is typically done by treating the loaded cells with a protonophore like nigericin in buffers of known pH containing high potassium concentrations to equilibrate the intracellular and extracellular pH.

  • Data Analysis: Plot the fluorescence ratio against the known pH values from the calibration curve. Use this standard curve to convert the fluorescence ratios of the experimental samples into pHi values.

Visualizing the Mechanisms and Workflows

This compound Staining Mechanism

Caption: Mechanism of this compound conversion to fluorescent 5-CF in a live cell.

General Experimental Workflow for this compound Staining

Experimental_Workflow start Start prep_cells Cell Preparation (Suspension or Adherent) start->prep_cells prep_dye Prepare this compound Working Solution start->prep_dye staining Incubate Cells with this compound prep_cells->staining prep_dye->staining washing Wash Cells to Remove Excess Dye staining->washing analysis Analyze by Fluorescence Microscopy or Flow Cytometry washing->analysis end End analysis->end

Caption: A generalized workflow for staining cells with this compound.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Staining

IssuePossible CauseRecommended Solution
Weak or No Signal - Low esterase activity in cells.- Cell death.- Inactive this compound solution.- Incorrect filter sets on microscope/cytometer.- Use a positive control cell line with known high esterase activity.- Check cell viability with an alternative method (e.g., trypan blue).- Prepare fresh this compound stock and working solutions.- Ensure filter sets are appropriate for fluorescein (Ex/Em ~495/519 nm).
High Background Fluorescence - Incomplete washing.- this compound concentration is too high.- Spontaneous hydrolysis of this compound in aqueous buffer.- Increase the number and volume of wash steps.- Titrate the this compound concentration to find the optimal balance between signal and background.- Prepare the working solution immediately before use.
Heterogeneous Staining - Uneven dye loading.- A mixed population of viable and non-viable cells.- Ensure a single-cell suspension and gentle mixing during incubation.- Co-stain with a dead cell marker (e.g., Propidium Iodide) to differentiate populations.
Cell Clumping - High cell density.- Presence of extracellular DNA from dead cells.- Reduce the cell concentration during staining.- Treat cell suspension with DNase I.

References

An In-depth Technical Guide to 5-CFDA for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxyfluorescein Diacetate (5-CFDA) and its application in cell viability assays. It covers the core principles, detailed experimental protocols, data interpretation, and troubleshooting, offering a robust resource for laboratory use.

Core Principle: Mechanism of Action

This compound is a non-fluorescent, cell-permeable compound that serves as a reliable indicator of cell viability by measuring two key cellular functions: enzymatic activity and membrane integrity.[1]

The mechanism unfolds in a two-step process within a healthy, viable cell:

  • Passive Diffusion: The electrically neutral this compound freely crosses the intact membrane of both live and dead cells.[2][3]

  • Enzymatic Conversion: Once inside a live cell, ubiquitous intracellular esterase enzymes cleave the diacetate groups from the this compound molecule.[4][5] This hydrolysis reaction yields 5-Carboxyfluorescein (5-CF).[4][5]

  • Fluorescence and Retention: 5-CF is a highly fluorescent molecule that is also membrane-impermeant due to its newly acquired negative charge.[5][6][7] Consequently, it is retained within cells that have both active esterases and an intact membrane, leading to a strong green fluorescent signal.[4][7]

In contrast, cells with compromised membranes cannot retain the fluorescent product, and dead cells lack the necessary esterase activity for the conversion, resulting in minimal to no fluorescence.[7] This clear distinction allows for the accurate quantification of the live cell population using methods like flow cytometry or fluorescence microscopy.[4]

G cluster_EC Extracellular Space cluster_Cell Intracellular Space cluster_Live Viable Cell cluster_Dead Non-Viable Cell CFDA This compound (Non-fluorescent, Cell-permeable) Esterases Intracellular Esterases CFDA->Esterases Diffusion NoEsterase Inactive Esterases & Compromised Membrane CFDA->NoEsterase Diffusion CF Carboxyfluorescein (CF) (Fluorescent, Membrane-impermeant) Esterases->CF Hydrolysis CF->CF CFDA_dead This compound NoEsterase->CFDA_dead NoSignal No Fluorescence CFDA_dead->NoSignal G start Start: Cell Preparation prep Prepare single-cell suspension (1x10^6 cells/mL in PBS) start->prep stain Add this compound working solution (final conc. 1-10 µM) prep->stain incubate Incubate 15-30 min at 37°C, protected from light stain->incubate wash1 Centrifuge (e.g., 400 x g, 5 min) and discard supernatant incubate->wash1 wash2 Wash cells twice with ice-cold PBS or complete medium wash1->wash2 resuspend Resuspend cell pellet in ice-cold Flow Cytometry Staining Buffer wash2->resuspend acquire Acquire data on flow cytometer (FITC/GFP channel, Ex/Em ~495/519 nm) resuspend->acquire end End: Data Analysis acquire->end

References

The Multifaceted Applications of 5-Carboxyfluorescein Diacetate (5-CFDA) in Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cell biology, the ability to accurately monitor cellular processes such as proliferation, viability, and migration is paramount. Among the arsenal of fluorescent probes available, 5-Carboxyfluorescein diacetate (5-CFDA) and its derivatives have emerged as powerful tools for elucidating complex cellular behaviors. This technical guide provides a comprehensive overview of the core applications of this compound and its widely used succinimidyl ester variant, 5-(and-6)-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE), in cell biology research.

Core Principles and Mechanism of Action

This compound and CFDA-SE are cell-permeable compounds that, in their native state, are colorless and non-fluorescent.[1][2] Their utility lies in their transformation within viable cells. Upon diffusing across the cell membrane, intracellular esterases cleave the acetate groups from the molecule.[3][4][5] This enzymatic conversion yields the highly fluorescent compound carboxyfluorescein, which is retained within the cell due to its increased polarity and negative charge.[6][7] Dead or dying cells with compromised membrane integrity and diminished esterase activity do not retain the fluorescent product and thus remain unstained.[8][9]

The succinimidyl ester group of CFDA-SE further enhances its utility by enabling it to covalently bind to intracellular proteins, specifically to lysine residues and other primary amines.[5][10] This stable covalent linkage ensures long-term retention of the fluorescent signal within the labeled cells and their progeny.[11][12]

Key Applications in Cell Biology

The unique properties of this compound and CFDA-SE lend themselves to a variety of applications in cell biology research, including:

  • Cell Proliferation Assays: CFDA-SE is extensively used to track cell division. As a labeled cell divides, the fluorescent dye is distributed equally between the two daughter cells, resulting in a progressive halving of fluorescence intensity with each generation.[13][14][15] This allows for the resolution of multiple rounds of cell division using flow cytometry.[2][10]

  • Cell Viability and Cytotoxicity Assays: The esterase-dependent activation of this compound serves as a reliable indicator of cell viability.[16][17][18] Live cells with active esterases will fluoresce, while dead cells will not. This principle is applied in various cytotoxicity and apoptosis studies.

  • In Vitro and In Vivo Cell Tracking: The stable, long-term labeling achieved with CFDA-SE makes it an ideal tool for tracking cell migration, localization, and fate both in culture and in whole organisms.[5][14] Labeled lymphocytes, for instance, have been tracked for several weeks post-injection in mice.[1]

  • Measurement of Intracellular pH: The fluorescent properties of carboxyfluorescein are pH-sensitive, allowing it to be used as a probe to measure intracellular pH.[19]

Quantitative Data Summary

For reproducible and accurate experimental outcomes, precise quantitative parameters are crucial. The following tables summarize key quantitative data for the use of this compound and CFDA-SE.

ParameterThis compoundThis compound-SE (CFSE)Reference
Excitation Wavelength (max) ~495 nm~492-498 nm[6][9][15][20][21]
Emission Wavelength (max) ~519-520 nm (pH 9)~517 nm[4][9][15][19][20]
Molecular Weight 460.4 g/mol 557.46 g/mol [15][19][20]
Solubility DMSO, EthanolDMSO[19][20][22][23]
ParameterRecommended RangeKey ConsiderationsReference
Stock Solution Concentration 1-10 mM in DMSOPrepare fresh or store in small, single-use aliquots at -20°C to -80°C to prevent hydrolysis.[6][22][23][24]
Working Concentration 0.5 - 10 µM (typically 1-5 µM)Titrate to find the lowest effective concentration to minimize potential cytotoxicity.[1][6][22][24]
Incubation Time 5 - 30 minutesShorter times (5-15 min) are common for CFDA-SE labeling.[1][6][22][24]
Incubation Temperature 37°COptimal for enzymatic activity and cell health.[11][22][25]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound and CFDA-SE. Below are protocols for key experiments.

Cell Proliferation Assay using CFDA-SE

This protocol is optimized for labeling cells in suspension for analysis by flow cytometry.

  • Cell Preparation:

    • Start with a single-cell suspension at a concentration of 1 x 10^6 to 20 x 10^6 cells/mL in a protein-free buffer such as PBS or HBSS.[22][25] The buffer should be pre-warmed to 37°C.[11]

  • CFDA-SE Labeling:

    • Prepare a 2X working solution of CFDA-SE in the same buffer from a DMSO stock. For a final concentration of 5 µM, prepare a 10 µM solution.[22]

    • Add an equal volume of the 2X CFDA-SE solution to the cell suspension. Mix gently and immediately.

    • Incubate for 5-10 minutes at 37°C, protected from light.[22][24]

  • Stopping the Reaction:

    • To quench the labeling reaction, add an equal volume of pre-warmed complete culture medium containing at least 10% fetal bovine serum (FBS).[22][25] The proteins in the serum will react with any unbound CFDA-SE.

    • Incubate for 5-10 minutes.[25]

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.[11][25]

    • Wash the cells at least two to three times with complete culture medium to remove any unbound dye.[22][25] An optional incubation step at 37°C for 5 minutes after the second wash can help unbound dye diffuse out of the cells.[22][24]

  • Cell Culture and Analysis:

    • Resuspend the cells in fresh, pre-warmed culture medium for your experiment.

    • At desired time points, harvest the cells and analyze by flow cytometry using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 bp).[22]

Cell Viability Assay using this compound

This protocol is a general guideline for assessing cell viability.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6]

    • Dilute the stock solution in a serum-free medium or PBS to a working concentration of 1-10 µM.[6]

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash once with PBS. For suspension cells, pellet the cells and resuspend in PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C.[6]

  • Washing:

    • Remove the staining solution and wash the cells twice with PBS.[6]

  • Analysis:

    • Resuspend the cells in PBS or culture medium.

    • Analyze the fluorescence using a fluorescence microscope or flow cytometer with appropriate filters for fluorescein.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying mechanisms, the following diagrams have been generated using the DOT language.

G Mechanism of this compound and CFDA-SE Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5_CFDA_SE This compound-SE (Non-fluorescent, Cell-permeable) Intracellular_Esterases Intracellular Esterases 5_CFDA_SE->Intracellular_Esterases Diffusion CFSE CFSE (Fluorescent) Intracellular_Esterases->CFSE Cleavage of acetate groups Intracellular_Proteins Intracellular Proteins (e.g., Lysine residues) CFSE->Intracellular_Proteins Covalent binding Fluorescent_Conjugate Stable Fluorescent Conjugate Intracellular_Proteins->Fluorescent_Conjugate

Caption: Mechanism of this compound-SE uptake and fluorescence activation.

G CFDA-SE Cell Proliferation Assay Workflow Start Start Cell_Suspension Prepare Single-Cell Suspension Start->Cell_Suspension Labeling Incubate with CFDA-SE Cell_Suspension->Labeling Quench Quench with FBS-containing Medium Labeling->Quench Wash Wash Cells (2-3x) Quench->Wash Culture Culture Cells for Desired Time Wash->Culture Analysis Analyze by Flow Cytometry Culture->Analysis End End Analysis->End

Caption: Workflow for a typical CFDA-SE cell proliferation assay.

G Generational Analysis of CFDA-SE Labeled Cells Gen0 Generation 0 (High Fluorescence) Gen1_1 Generation 1 (1/2 Fluorescence) Gen0->Gen1_1 Division Gen1_2 Generation 1 (1/2 Fluorescence) Gen0->Gen1_2 Division Gen2_1 Generation 2 (1/4 Fluorescence) Gen1_1->Gen2_1 Division Gen2_2 Generation 2 (1/4 Fluorescence) Gen1_1->Gen2_2 Division Gen2_3 Generation 2 (1/4 Fluorescence) Gen1_2->Gen2_3 Division Gen2_4 Generation 2 (1/4 Fluorescence) Gen1_2->Gen2_4 Division

Caption: Principle of fluorescence dilution in proliferating cells.

References

5-CFDA for Measuring Intracellular pH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 5-Carboxyfluorescein Diacetate (5-CFDA) for the measurement of intracellular pH (pHi), tailored for researchers, scientists, and drug development professionals. It covers the core principles of this compound as a fluorescent pH indicator, detailed experimental protocols, and data interpretation.

Introduction to this compound

This compound is a cell-permeant dye that is widely used for determining intracellular pH. Its utility stems from its ability to passively diffuse across the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the acetate groups, converting the non-fluorescent this compound into the fluorescent and membrane-impermeant 5-Carboxyfluorescein (5-CF).[1][2][3] The fluorescence of 5-CF is highly dependent on the surrounding pH, making it an excellent probe for monitoring changes in the cytoplasmic pH of live cells. The pKa of 5-carboxyfluorescein is approximately 6.5, which is well-suited for measuring pH changes within the typical physiological range of most mammalian cells (pH 6.8-7.4).[2][3]

Principle of Action

The mechanism of this compound for intracellular pH measurement is a two-step process. First, the non-polar, non-fluorescent this compound molecule readily crosses the plasma membrane into the cell's cytoplasm. In the second step, intracellular esterase enzymes hydrolyze the diacetate groups of this compound. This enzymatic cleavage yields the polar, fluorescent molecule 5-Carboxyfluorescein (5-CF), which is trapped within the cell due to its negative charge.[1] The fluorescence intensity of 5-CF is pH-sensitive, with fluorescence increasing at more alkaline pH levels.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) 5_CFDA_ext This compound (non-fluorescent, membrane-permeant) 5_CFDA_int This compound 5_CFDA_ext->5_CFDA_int Passive Diffusion 5_CF 5-Carboxyfluorescein (fluorescent, membrane-impermeant, pH-sensitive) 5_CFDA_int->5_CF Hydrolysis Esterases Intracellular Esterases Esterases->5_CFDA_int G start Start prep_cells Prepare Single-Cell Suspension start->prep_cells wash1 Wash Cells with PBS prep_cells->wash1 load_dye Incubate with this compound Working Solution (e.g., 30 min at RT) wash1->load_dye wash2 Wash Cells with PBS (2 times) load_dye->wash2 resuspend Resuspend in Serum-Free Medium or PBS wash2->resuspend analyze Analyze by Microscopy or Flow Cytometry resuspend->analyze end End analyze->end G start Start load_cells Load Cells with this compound start->load_cells prep_buffers Prepare High K+ Calibration Buffers of Known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) load_cells->prep_buffers add_nigericin Add Nigericin to each Calibration Buffer prep_buffers->add_nigericin equilibrate Incubate aliquots of loaded cells in each calibration buffer add_nigericin->equilibrate measure_fluorescence Measure Fluorescence Intensity for each pH point equilibrate->measure_fluorescence plot_curve Plot Fluorescence Intensity vs. Extracellular pH measure_fluorescence->plot_curve end End plot_curve->end

References

An In-depth Technical Guide to the Core Chemical Properties of 5-Carboxyfluorescein Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-carboxyfluorescein diacetate (5-CFDA). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile fluorogenic probe. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its primary applications, and includes visualizations to illustrate experimental workflows.

Core Chemical and Physical Properties

5-Carboxyfluorescein diacetate is a non-fluorescent, cell-permeant molecule that has become an invaluable tool in cell biology. Its utility stems from its passive diffusion across intact cell membranes and subsequent hydrolysis by intracellular esterases into the highly fluorescent and membrane-impermeant 5-carboxyfluorescein (5-CF). This intracellular trapping mechanism allows for the assessment of cell viability and the measurement of intracellular pH.

General Properties
PropertyValueReference(s)
Chemical Name 3',6'-diacetyloxy-3-oxospiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid[1][2]
Synonyms This compound, 5-Carboxyfluorescein Diacetate[1][3][4]
CAS Number 79955-27-4[1][3][4]
Molecular Formula C₂₅H₁₆O₉[1][3]
Molecular Weight 460.4 g/mol [1][3]
Appearance White to yellow solid[5]
Purity ≥95% (HPLC)[3][4]
Solubility

This compound is a hydrophobic compound with good solubility in organic solvents and limited solubility in aqueous buffers. For biological applications, it is typically dissolved in a stock solution in DMSO or DMF and then diluted in the desired aqueous medium.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) ~5 mg/mL; ~30 mg/mL[4][6][7]
Dimethylformamide (DMF) ~50 mg/mL[7]
Ethanol Soluble to 10 mM[3]
Chloroform Soluble[5]
Aqueous Buffers Sparingly soluble[7]
1:4 solution of DMF:PBS (pH 7.2) ~0.2 mg/mL[7]
Stability and Storage

Proper storage of this compound is crucial to maintain its chemical integrity and ensure reliable experimental results. Stock solutions in anhydrous DMSO can be stored for several months at -20°C.

ConditionRecommendationReference(s)
Solid Form Store at -20°C, desiccated and protected from light. Stable for at least 2 years.[5][7][8]
Stock Solutions (in DMSO) Aliquot and store at -20°C for up to 3 months. Avoid repetitive freeze-thaw cycles.[4][9]
Aqueous Solutions Not recommended for storage for more than one day.[7]

Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by the spectral properties of its hydrolysis product, 5-carboxyfluorescein (5-CF). This compound itself is essentially non-fluorescent.

Property5-Carboxyfluorescein Diacetate (this compound)5-Carboxyfluorescein (5-CF)Reference(s)
Excitation Maximum (λex) ~291 nm492 - 495 nm[7][8][10]
Emission Maximum (λem) N/A514 - 520 nm[8][10]
Molar Extinction Coefficient (ε) Not specified>72,000 M⁻¹cm⁻¹ (at pH 9)[1]
Quantum Yield (Φ) N/A~0.93[11]
pKa N/A~6.5[1][8][10]

Biological and Cellular Properties

The primary application of this compound relies on its interaction with viable cells. Its passive entry and subsequent enzymatic conversion are key to its function.

Mechanism of Action

This compound is a cell-permeant, non-fluorescent probe.[12] Once inside a cell with an intact membrane and active metabolism, it undergoes hydrolysis by intracellular non-specific esterases.[9] This enzymatic cleavage removes the two acetate groups, converting the molecule into the highly fluorescent and membrane-impermeant 5-carboxyfluorescein (5-CF). The negatively charged carboxyl group of 5-CF further contributes to its retention within the cell.[5]

Kinetics of Intracellular Hydrolysis

The hydrolysis of this compound by intracellular esterases follows Michaelis-Menten kinetics. The rate of this conversion is a key factor in the accumulation of the fluorescent product within the cell.

ParameterValueCell TypeReference(s)
Apparent Kₘ ~19 µMEMT6 mouse mammary tumour cells[13]
Apparent Vₘₐₓ 12.3 nmol·min⁻¹·mg of protein⁻¹Saccharomyces cerevisiae[2][14][15]
Permeability Coefficient 1.3 x 10⁻⁸ m·s⁻¹Saccharomyces cerevisiae[2][14][15]

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound: cell viability assays and intracellular pH measurement.

Cell Viability Assay

This protocol provides a general framework for assessing cell viability using this compound with fluorescence microscopy or flow cytometry.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable physiological buffer

  • Cell culture medium

  • Cell suspension of interest

  • Fluorescence microscope or flow cytometer with appropriate filters for FITC/GFP (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (MW = 460.4) in 217.2 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining:

    • For Suspension Cells:

      • Centrifuge the cell suspension at 100-400 x g for 5 minutes and discard the supernatant.

      • Wash the cells once with pre-warmed PBS.

      • Resuspend the cell pellet in the staining solution at a density of approximately 1 x 10⁶ cells/mL.

    • For Adherent Cells:

      • Grow cells on coverslips or in a multi-well plate to the desired confluency.

      • Remove the culture medium and wash the cells once with pre-warmed PBS.

      • Add a sufficient volume of the staining solution to cover the cells.

  • Incubation:

    • Incubate the cells with the staining solution for 15-30 minutes at 37°C in a humidified incubator, protected from light.

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any extracellular dye.

  • Analysis:

    • Resuspend the cells in fresh, pre-warmed medium or PBS.

    • Analyze the cells immediately by fluorescence microscopy or flow cytometry. Live cells will exhibit bright green fluorescence, while dead cells will show little to no fluorescence.

Intracellular pH Measurement

This protocol outlines the use of 5-CF as a ratiometric pH indicator. The fluorescence of 5-CF is pH-dependent, allowing for the determination of intracellular pH by creating a calibration curve.

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibration Buffers of known pH (ranging from pH 5.5 to 7.5)

  • Nigericin and Valinomycin (ionophores)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometer or fluorescence plate reader capable of dual-excitation ratiometry (e.g., excitation at ~490 nm and ~440 nm, emission at ~520 nm)

Procedure:

  • Cell Loading with this compound:

    • Follow steps 1-5 from the Cell Viability Assay protocol to load the cells with this compound.

  • Preparation of Calibration Buffers:

    • Prepare a series of calibration buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) using a suitable buffer system (e.g., MES for acidic pH, HEPES for neutral pH).

    • To each calibration buffer, add nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). These ionophores will equilibrate the intracellular pH with the extracellular pH of the buffer.

  • Calibration Curve Generation:

    • Aliquot the loaded and washed cells into different tubes or wells.

    • Resuspend the cells in each of the calibration buffers.

    • Incubate for 5-10 minutes at room temperature to allow for pH equilibration.

    • Measure the fluorescence intensity at two excitation wavelengths (~490 nm, which is pH-sensitive, and ~440 nm, which is the isosbestic point and relatively pH-insensitive) while keeping the emission wavelength constant (~520 nm).

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each pH value.

    • Plot the fluorescence ratio against the corresponding pH of the calibration buffers to generate a calibration curve.

  • Measurement of Intracellular pH in Experimental Samples:

    • For your experimental samples, load the cells with this compound as described above.

    • After washing, resuspend the cells in the experimental buffer.

    • Measure the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and calculate the ratio.

    • Determine the intracellular pH of your experimental samples by interpolating their fluorescence ratio on the generated calibration curve.

Visualizations

Experimental Workflow for Cell Viability Assay

The following diagram illustrates the key steps in a typical cell viability assay using this compound.

G Figure 1: Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Prepare this compound\nStock Solution (DMSO) Prepare this compound Stock Solution (DMSO) Dilute to Working\nConcentration (PBS/Medium) Dilute to Working Concentration (PBS/Medium) Prepare this compound\nStock Solution (DMSO)->Dilute to Working\nConcentration (PBS/Medium) Incubate Cells\nwith this compound Incubate Cells with this compound Dilute to Working\nConcentration (PBS/Medium)->Incubate Cells\nwith this compound Prepare Cell\nSuspension/Culture Prepare Cell Suspension/Culture Prepare Cell\nSuspension/Culture->Incubate Cells\nwith this compound Wash to Remove\nExtracellular Dye Wash to Remove Extracellular Dye Incubate Cells\nwith this compound->Wash to Remove\nExtracellular Dye Fluorescence Microscopy Fluorescence Microscopy Wash to Remove\nExtracellular Dye->Fluorescence Microscopy Flow Cytometry Flow Cytometry Wash to Remove\nExtracellular Dye->Flow Cytometry

Caption: Workflow for assessing cell viability using this compound.

Intracellular Conversion and Retention of this compound

This diagram illustrates the mechanism of action of this compound within a viable cell.

G Figure 2: Mechanism of this compound Conversion and Retention cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Viable Cell) This compound\n(Non-fluorescent,\nMembrane-permeant) This compound (Non-fluorescent, Membrane-permeant) This compound This compound This compound\n(Non-fluorescent,\nMembrane-permeant)->this compound Passive Diffusion 5-CF\n(Fluorescent,\nMembrane-impermeant) 5-CF (Fluorescent, Membrane-impermeant) This compound->5-CF\n(Fluorescent,\nMembrane-impermeant) Hydrolysis Fluorescence\nDetection Fluorescence Detection 5-CF\n(Fluorescent,\nMembrane-impermeant)->Fluorescence\nDetection Esterases Esterases Esterases->this compound

Caption: Intracellular conversion of this compound to fluorescent 5-CF.

References

5-CFDA: A Non-Invasive Marker for Cell Viability - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carboxyfluorescein Diacetate (5-CFDA) as a robust and non-invasive fluorescent marker for assessing cell viability. This document details the underlying mechanism of action, comprehensive experimental protocols for its application, and key quantitative data to support experimental design and analysis.

Introduction to this compound

5-Carboxyfluorescein diacetate (this compound) is a cell-permeant esterase substrate widely utilized to determine cell viability. Its application hinges on two critical aspects of viable cells: intact cell membranes and active intracellular esterase activity. As a non-fluorescent compound, this compound can freely cross the membrane of both live and dead cells. However, only in living cells with active metabolic processes is it converted into a fluorescent product that is retained intracellularly, providing a clear and quantifiable signal of viability.

Mechanism of Action

The functionality of this compound as a viability marker is a two-step process that relies on the physiological state of the cell.

  • Cellular Uptake: The electrically neutral and hydrophobic nature of this compound allows it to passively diffuse across the plasma membrane into the cell's cytoplasm.

  • Enzymatic Conversion: Once inside a viable cell, ubiquitous intracellular esterases cleave the diacetate groups from the this compound molecule.[1][2] This enzymatic reaction yields 5-Carboxyfluorescein (5-CF), a highly fluorescent and polar molecule.[1]

  • Intracellular Retention: The resulting 5-CF carries a negative charge, making it membrane-impermeant.[3] Consequently, it is retained within cells that possess an intact plasma membrane, a key characteristic of viable cells.[1] Dead or dying cells, which have compromised membrane integrity and diminished esterase activity, are unable to retain the fluorescent product and thus exhibit little to no fluorescence.[2]

The intensity of the green fluorescence emitted by 5-CF is directly proportional to the number of viable cells in the population, which can be quantified using fluorescence microscopy or flow cytometry.[1]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Viable Cell) cluster_output Detection 5-CFDA_ext This compound (Non-fluorescent, Membrane-permeant) 5-CFDA_int This compound 5-CFDA_ext->5-CFDA_int Passive Diffusion Esterases Intracellular Esterases 5-CFDA_int->Esterases Substrate 5-CF 5-Carboxyfluorescein (5-CF) (Fluorescent, Membrane-impermeant) Esterases->5-CF Cleavage of Diacetate Groups Fluorescence Green Fluorescence (λex ~495 nm / λem ~519 nm) 5-CF->Fluorescence Emission

Figure 1: Mechanism of this compound conversion in viable cells.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound and its fluorescent product, 5-CF.

ParameterValueReference
Chemical Formula C₂₅H₁₆O₉[4]
Molecular Weight 460.4 g/mol
Form Off-white solid[4]
Solubility Soluble in DMSO[4]
Excitation Wavelength (λex) ~495 nm (for 5-CF, post-hydrolysis)[4][5]
Emission Wavelength (λem) ~519 nm (for 5-CF, post-hydrolysis at pH 9)[4][5]
Storage Conditions Store desiccated at -20°C, protect from light[4]
Stock Solution Storage Aliquots in anhydrous DMSO at -20°C for up to one month[5]
Working Concentration 1-10 µM in serum-free medium or PBS[6]

Experimental Protocols

Detailed methodologies for utilizing this compound in cell viability assays are provided below for both fluorescence microscopy and flow cytometry.

Reagent Preparation

1. This compound Stock Solution (e.g., 10 mM):

  • Dissolve 1 mg of this compound in 217.2 µL of anhydrous dimethyl sulfoxide (DMSO).[6]

  • Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.[4]

2. This compound Working Solution (e.g., 1-10 µM):

  • On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final working concentration.[6] For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000.

Staining Protocol for Fluorescence Microscopy

This protocol is suitable for adherent or suspension cells.

Fluorescence Microscopy Workflow Start Start: Cell Preparation Adherent Adherent Cells: - Seed in appropriate vessel - Allow to adhere Start->Adherent Suspension Suspension Cells: - Centrifuge and wash with PBS Start->Suspension Stain Add 1 mL of this compound working solution (1-10 µM) Adherent->Stain Suspension->Stain Incubate Incubate for 30 minutes at room temperature, protected from light Stain->Incubate Wash Wash twice with PBS (5 minutes each) Incubate->Wash Resuspend Resuspend in serum-free medium or PBS Wash->Resuspend Image Image using fluorescence microscope (FITC/GFP filter set) Resuspend->Image End End: Analyze Images Image->End

Figure 2: Experimental workflow for this compound staining for fluorescence microscopy.

Methodology:

  • Cell Preparation:

    • Adherent Cells: Seed cells in a suitable culture vessel (e.g., chamber slides, microplates). Allow cells to adhere overnight. Before staining, discard the culture medium and wash once with PBS.

    • Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C.[6] Discard the supernatant and wash the cells twice with PBS.[6]

  • Staining: Add 1 mL of the 1-10 µM this compound working solution to the prepared cells.[6]

  • Incubation: Incubate the cells for 30 minutes at room temperature, ensuring they are protected from light.[6]

  • Washing:

    • Adherent Cells: Aspirate the staining solution and wash the cells twice with PBS for 5 minutes each.

    • Suspension Cells: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[6] Wash the cell pellet twice with PBS, centrifuging between washes.[6]

  • Imaging: Resuspend the cells in serum-free medium or PBS.[6] Observe the cells using a fluorescence microscope equipped with a standard filter set for fluorescein (FITC) or GFP (excitation ~488 nm, emission ~520 nm). Live cells will appear bright green, while dead cells will show minimal or no fluorescence.

Staining Protocol for Flow Cytometry

This protocol is designed for single-cell suspensions.

Flow Cytometry Workflow Start Start: Prepare Single-Cell Suspension Prep Prepare single-cell suspension (1 x 10^6 cells/mL in PBS) Start->Prep Stain Add this compound working solution (final concentration 1-10 µM) Prep->Stain Incubate Incubate for 30 minutes at room temperature, protected from light Stain->Incubate Wash Wash twice with PBS (centrifuge at 400 x g) Incubate->Wash Resuspend Resuspend in PBS or Flow Cytometry Staining Buffer Wash->Resuspend Acquire Acquire data on a flow cytometer (e.g., 488 nm laser, FITC channel) Resuspend->Acquire End End: Analyze Data Acquire->End

Figure 3: Experimental workflow for this compound staining for flow cytometry.

Methodology:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in PBS. For adherent cells, use trypsin to detach them and then wash with PBS.[6]

  • Staining: Add the this compound working solution to the cell suspension to achieve a final concentration of 1-10 µM.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[6]

  • Washing: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[6] Wash the cell pellet twice with PBS or a suitable flow cytometry staining buffer.[6]

  • Data Acquisition: Resuspend the final cell pellet in PBS or flow cytometry staining buffer.[6] Analyze the sample on a flow cytometer using a blue laser (488 nm) for excitation and detecting the emission in the FITC or green channel (e.g., 530/30 nm bandpass filter).

  • Data Analysis: Gate on the cell population based on forward and side scatter properties. The viable cells will be identified as the population with high green fluorescence.

Applications and Considerations

This compound is a versatile tool for various applications in life science research and drug development, including:

  • General cell viability and health monitoring. [7]

  • Cytotoxicity assays for drug screening. [8]

  • Monitoring cell proliferation (as CFDA-SE). [9][10]

  • In vivo cell tracking. [6]

Key Considerations:

  • Toxicity: At higher concentrations, this compound can be toxic to some cell types. It is crucial to titrate the dye to find the lowest effective concentration for your specific cells and application.[11]

  • pH Sensitivity: The fluorescence of carboxyfluorescein is pH-dependent. Ensure that the pH of the final resuspension buffer is consistent across experiments.

  • Serum Presence: The presence of serum in the staining buffer can lead to hydrolysis of this compound by esterases in the serum. Therefore, it is recommended to use serum-free medium or PBS for the staining step.[6]

  • Controls: Always include unstained cells as a negative control to set the baseline fluorescence and a known dead-cell population (e.g., heat-killed or ethanol-fixed cells) to confirm the lack of staining in non-viable cells.

Conclusion

This compound provides a simple, reliable, and non-invasive method for identifying viable cells based on fundamental physiological characteristics. Its ease of use and compatibility with standard fluorescence-based instrumentation make it an invaluable tool for researchers and professionals in a wide range of biological disciplines. By following the detailed protocols and considering the key parameters outlined in this guide, users can effectively integrate this compound into their experimental workflows to obtain accurate and reproducible cell viability data.

References

Methodological & Application

Application Notes and Protocols for 5-CFDA Staining of Adherent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein diacetate (5-CFDA), often used as its succinimidyl ester derivative (CFDA-SE or CFSE), is a vital fluorescent dye for tracking cell proliferation, migration, and long-term labeling of viable cells.[1][2][3] This non-fluorescent, cell-permeable compound readily diffuses into live cells.[3] Once inside, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent, membrane-impermeant carboxyfluorescein.[3][4] The succinimidyl ester group covalently binds to intracellular proteins, ensuring the fluorescent marker is retained within the cells for extended periods and is passed on to daughter cells upon division.[1][3][4] With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell proliferation over several generations.[1][3]

This document provides a detailed protocol for the staining of adherent cells with this compound, SE, suitable for subsequent analysis by fluorescence microscopy or flow cytometry.

Principle of this compound, SE Staining

The mechanism involves the passive diffusion of the non-fluorescent this compound, SE into the cell. Intracellular esterases, active only in viable cells, hydrolyze the diacetate groups, rendering the molecule fluorescent. The succinimidyl ester moiety then forms stable covalent bonds with primary amines of intracellular proteins. This process ensures that only live cells are labeled and that the fluorescent signal is well-retained and distributed to progeny during cell division. The peak excitation and emission wavelengths of the resulting fluorophore are approximately 495 nm and 519 nm, respectively.[2]

Experimental Workflow Diagram

G cluster_prep Cell & Reagent Preparation cluster_staining Staining Protocol cluster_analysis Downstream Analysis A Prepare this compound, SE Stock Solution (e.g., 5-10 mM in DMSO) C Prepare Staining Buffer (e.g., pre-warmed PBS) A->C B Culture Adherent Cells to Desired Confluency D Wash Cells with PBS B->D E Prepare and Add this compound, SE Working Solution (1-10 µM) D->E F Incubate at 37°C for 15-20 minutes E->F G Quench Staining with Complete Culture Medium F->G H Wash Cells to Remove Unbound Dye G->H I Fluorescence Microscopy H->I J Flow Cytometry H->J K Cell-based Assays H->K

Caption: Workflow for this compound, SE staining of adherent cells.

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound, SE Stock Solution 5-10 mM in anhydrous DMSOPrepare aliquots and store at -20°C to -80°C, protected from light and moisture to prevent hydrolysis.[5][6][7]
Working Concentration 0.5 - 25 µM in PBS or serum-free mediumOptimal concentration is cell-type dependent and should be determined empirically.[7][8] Higher concentrations may be required for long-term tracking.[8]
Cell Density 70-80% confluencyEnsure cells are in a logarithmic growth phase.
Incubation Time 10 - 30 minutes at 37°CLonger incubation times may increase cytotoxicity.[1][5][9]
Quenching Time 5 minutesUse of complete culture medium containing serum helps to sequester any unbound dye.[1][4]
Excitation/Emission (max) ~495 nm / ~519 nmCompatible with standard FITC filter sets.[2]

Detailed Experimental Protocol

This protocol is optimized for staining adherent cells directly in a culture vessel (e.g., multi-well plate, chamber slide, or flask).

Materials
  • This compound, SE (or CFSE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+-free

  • Complete cell culture medium (containing fetal bovine serum, FBS)

  • Adherent cells cultured in an appropriate vessel

Equipment
  • Laminar flow hood

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope or flow cytometer

  • Pipettes and sterile tips

  • Centrifuge (if detaching cells for flow cytometry)

Reagent Preparation
  • This compound, SE Stock Solution (5 mM):

    • Allow the vial of this compound, SE to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the contents in anhydrous DMSO to a final concentration of 5 mM. For example, dissolve 25 mg of CFSE (MW ~557 g/mol ) in 8.96 mL of DMSO.[9]

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

  • This compound, SE Working Solution (1-10 µM):

    • Just before use, dilute the 5 mM stock solution in pre-warmed (37°C) sterile PBS or serum-free medium to the desired final working concentration (e.g., 1-10 µM).[5][9]

    • Important: The presence of serum or amines in the staining buffer will reduce staining efficiency as the dye will react with proteins in the solution.[6]

Staining Procedure for Adherent Cells
  • Cell Preparation:

    • Grow adherent cells in the desired culture vessel (e.g., 6-well plate, coverslips in a dish) until they reach the desired confluency (typically 70-80%).

  • Washing:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed (37°C) sterile PBS to remove any residual serum.

  • Staining:

    • Remove the PBS and add the pre-warmed this compound, SE working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-20 minutes at 37°C in the dark.[9] The optimal time may vary by cell type and should be determined empirically.

  • Quenching and Hydrolysis:

    • Aspirate the staining solution.

    • Add fresh, pre-warmed complete culture medium (containing FBS) to the cells. The serum proteins will quench any unreacted dye.[4]

    • Incubate for at least 30 minutes at 37°C to allow for the complete hydrolysis of the diacetate groups by intracellular esterases.[8][10]

  • Final Wash:

    • Aspirate the medium and wash the cells once more with pre-warmed PBS or culture medium to remove any residual unbound dye.

    • The cells are now stained and ready for downstream applications. Add fresh complete culture medium for continued culture or prepare for analysis.

Post-Staining Analysis
  • Fluorescence Microscopy: Labeled cells can be immediately visualized using a fluorescence microscope with a standard FITC/GFP filter set. Since only live cells are stained, this method can also serve as a viability assay.[4]

  • Flow Cytometry: For proliferation analysis, a sample of cells should be harvested at "Day 0" to establish the initial fluorescence intensity.

    • To harvest, wash cells with PBS and detach using a gentle method like Accutase or Trypsin-EDTA.

    • Neutralize the detachment enzyme with complete medium, pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes), and resuspend in PBS or flow cytometry buffer.[6][11]

    • Analyze on a flow cytometer using the 488 nm laser for excitation. As cells divide, subsequent generations will appear as distinct peaks of halved fluorescence intensity.[11]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inactive dye due to hydrolysis.Use fresh aliquots of this compound, SE stock solution. Ensure DMSO is anhydrous.[7]
Insufficient dye concentration or incubation time.Titrate the dye concentration and optimize the incubation time for your specific cell type.[7]
High Background Fluorescence Incomplete removal of unbound dye.Ensure thorough washing after the quenching step. Increase the number of washes if necessary.[6][12]
High Cytotoxicity / Cell Death Dye concentration is too high.Perform a titration to find the lowest effective concentration that provides a good signal without affecting cell viability.[7]
Heterogeneous Staining Uneven access of dye to cells.Ensure the cell monolayer is evenly covered with the staining solution. Gently rock the plate during incubation.
Staining in the presence of serum.Always wash away serum-containing medium before adding the staining solution.[6]

References

Application Notes and Protocols for 5-CFDA SE Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 5-Carboxyfluorescein diacetate, succinimidyl ester (5-CFDA SE) for monitoring cell proliferation via flow cytometry. This technique is a robust tool for assessing cellular division, crucial in various research areas including immunology, cancer biology, and drug development.

Introduction

This compound SE is a cell-permeable dye that serves as a precursor to the fluorescent molecule Carboxyfluorescein Succinimidyl Ester (CFSE).[1][2] Once inside a cell, intracellular esterases cleave the acetate groups of this compound SE, rendering it fluorescent and membrane-impermeant CFSE.[1][3][4] The succinimidyl ester group of CFSE covalently binds to intracellular proteins.[3][4][5] As cells divide, the CFSE fluorescence is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.[3][4][6] This progressive reduction in fluorescence allows for the tracking of successive cell generations by flow cytometry.[3][6][7] This method can identify up to 8 or even 10 successive cell divisions.[3][6]

Mechanism of this compound SE Staining and Proliferation Tracking

The following diagram illustrates the mechanism of action of this compound SE and its application in tracking cell proliferation.

Caption: Mechanism of this compound SE cell staining and proliferation analysis.

Experimental Protocol

This protocol provides a step-by-step guide for staining cells with this compound SE and subsequent analysis by flow cytometry.

Materials
  • This compound SE (e.g., from Thermo Fisher Scientific, Bio-Rad, STEMCELL Technologies)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Single-cell suspension of interest

  • Flow cytometer with a 488 nm laser

Reagent Preparation
  • This compound SE Stock Solution: Prepare a stock solution of this compound SE in anhydrous DMSO. A common stock concentration is 2-5 mM.[5][8][9] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[5][8][9] Hydrolysis can occur in the presence of water, so it is crucial to use anhydrous DMSO and avoid repeated freeze-thaw cycles.[8][9]

  • Staining Solution: On the day of the experiment, dilute the this compound SE stock solution to the desired working concentration (typically 0.5-10 µM) in pre-warmed (37°C) PBS or HBSS.[2][8][10] The optimal concentration should be determined for each cell type and application to ensure bright staining with minimal toxicity.[8][9]

Staining Procedure
  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in PBS or HBSS.[2][8][9] Ensure the cells are in a single-cell suspension by filtering through a nylon mesh if necessary.[9]

  • Staining: Add an equal volume of the 2X staining solution to the cell suspension to achieve the final desired concentration.[2][8][9]

  • Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.[3][10][11] The optimal incubation time may vary depending on the cell type.

  • Quenching: Stop the staining reaction by adding 5 volumes of cold complete cell culture medium (containing 10% FBS).[2][11] The proteins in the serum will quench any unbound this compound SE. Incubate for 5-10 minutes.[2][12]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.[12] Wash the cell pellet at least twice with complete cell culture medium to remove any residual unbound dye.[5][12]

  • Time Zero Sample: After the final wash, take an aliquot of the stained cells to serve as the "time zero" or undivided control. This sample can be analyzed immediately on the flow cytometer or fixed for later analysis.[3][12]

  • Cell Culture: Resuspend the remaining cells in the appropriate culture medium and culture under desired experimental conditions to allow for proliferation.

Flow Cytometry Analysis
  • Data Acquisition: At various time points post-staining, harvest the cells and acquire data on a flow cytometer equipped with a 488 nm excitation laser. The CFSE fluorescence is typically detected in the FITC channel (emission peak ~517 nm).[3][6]

  • Data Analysis:

    • Gate on the viable, single-cell population using forward and side scatter plots.[13]

    • Create a histogram of the CFSE fluorescence intensity.

    • The "time zero" sample will show a single bright peak representing the undivided parent population.[5]

    • As cells divide, subsequent peaks of decreasing fluorescence intensity will appear, each representing a successive generation.

Experimental Workflow

The following diagram outlines the general workflow for a this compound SE cell proliferation assay.

Caption: Experimental workflow for this compound SE flow cytometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound SE flow cytometry experiments. These values may require optimization for specific cell types and experimental conditions.

ParameterRecommended RangeNotes
This compound SE Stock Concentration 2-10 mM in anhydrous DMSOPrepare fresh or store in single-use aliquots at -20°C to -80°C.[5][8][12]
This compound SE Working Concentration 0.5 - 10 µMTitration is recommended to find the optimal concentration for each cell type.[2][8][9]
Cell Concentration for Staining 1 x 10^6 - 5 x 10^7 cells/mLHigher concentrations can be used for in vivo transfer experiments.[8][9][12]
Staining Incubation Time 5 - 20 minutesLonger times may increase brightness but also potential toxicity.[3][12]
Staining Incubation Temperature 37°C or Room Temperature37°C is commonly used.[8][10][12]
Centrifugation Speed 300 - 400 x gTo gently pellet cells during washing steps.[12][14]
Flow Cytometer Excitation 488 nmStandard blue laser.[3][6]
Flow Cytometer Emission ~517 nm (FITC channel)Captured through a standard FITC filter.[3][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Staining - Hydrolyzed this compound SE stock- Insufficient dye concentration- Low esterase activity in cells- Prepare fresh this compound SE stock in anhydrous DMSO.[8][9]- Titrate and increase the working concentration of this compound SE.- Increase incubation time or temperature.
High Cell Death/Toxicity - this compound SE concentration is too high- Extended incubation time- Titrate to find the lowest effective concentration of this compound SE.[8][9]- Reduce the staining incubation time.
Broad "Time Zero" Peak - Heterogeneous cell population- Uneven staining- Ensure a single-cell suspension before staining.- Gently mix cells during staining to ensure uniform dye uptake.
No Proliferation Peaks - Cells are not proliferating- Insufficient culture time- Staining was too bright, masking early divisions- Include a positive control for proliferation (e.g., mitogen stimulation).[15]- Extend the cell culture period.- Use a lower concentration of this compound SE for staining.
High Background Fluorescence - Incomplete removal of unbound dye- Increase the number of wash steps after staining.[16]- Ensure the quenching step with FBS-containing medium is performed.

References

Optimal Concentration of 5-CFDA for Robust Cell Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of 5-Carboxyfluorescein Diacetate (5-CFDA) and its succinimidyl ester derivative (CFDA-SE) for fluorescent cell labeling. These guidelines are intended to assist researchers in achieving consistent and reproducible results for applications such as cell tracking, proliferation, and viability assays.

Introduction

This compound is a cell-permeable dye that serves as an excellent tool for labeling viable cells. Its mechanism relies on the ubiquitous presence of intracellular esterases in metabolically active cells. The non-fluorescent this compound passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, converting the molecule into the highly fluorescent and membrane-impermeable 5-Carboxyfluorescein (5-CF)[1][2][3]. This process ensures that the fluorescent signal is retained within viable cells with intact membranes[3].

For long-term cell tracking and proliferation studies, the amine-reactive succinimidyl ester derivative, 5(6)-Carboxyfluorescein Diacetate, Succinimidyl Ester (CFDA-SE), is recommended. Following its conversion to Carboxyfluorescein Succinimidyl Ester (CFSE) by intracellular esterases, CFSE covalently binds to intracellular proteins[4][5]. This stable labeling allows for the tracking of cell populations over extended periods and the analysis of cell division, as the fluorescence is halved with each cell division[5][6].

Key Experimental Parameters

Achieving optimal cell labeling with this compound or CFDA-SE requires careful consideration of several experimental parameters. The ideal concentration and incubation time can vary significantly depending on the cell type and the specific application[7][8][9]. It is crucial to perform a titration to determine the lowest concentration that provides a bright, uniform signal without inducing cellular toxicity[7][8].

Quantitative Data Summary

The following table summarizes the recommended concentration ranges and incubation times for various applications based on established protocols.

ParameterThis compound (for Viability/Short-term)CFDA-SE (for Proliferation/Long-term)Reference
Stock Solution 1-10 mM in DMSO1-5 mM in anhydrous DMSO[1][7]
Working Concentration 1-10 µM0.5-10 µM (up to 25 µM for microscopy)[1][7][8][10]
In vitro Experiments1-10 µM0.5-2 µM[1][7][8]
Cell Tracking/TransplantationN/A2-5 µM[7][8]
Incubation Time ~30 minutes at room temperature5-15 minutes at 37°C[1][7][8][11]
Incubation Buffer Serum-free medium or PBSPBS or HBSS containing 0.1% BSA[1][7][8]
Cell Density Variable1 x 10⁶ to 5 x 10⁷ cells/mL[7][8]

Experimental Protocols

Preparation of Reagents

Stock Solution Preparation (CFDA-SE):

  • Prepare a 1-5 mM stock solution of CFDA-SE in anhydrous DMSO[7][8]. For example, to make a 2 mM stock solution, dissolve 1 mg of CFDA-SE (MW ~557 g/mol ) in approximately 897 µL of anhydrous DMSO.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination[7][8].

  • Store the aliquots at -20°C, protected from light and desiccated[7][8]. Aliquoted stocks are typically stable for up to 2 months[7][8].

Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Dilute the stock solution to the desired final working concentration in a suitable buffer, such as PBS or HBSS with 0.1% BSA. For example, to prepare a 10 µM working solution from a 2 mM stock, dilute the stock 1:200.

  • It is recommended to prepare the working solution immediately before use.

Cell Labeling Protocol for Suspension Cells
  • Harvest cells and wash them once with serum-free medium or PBS.

  • Resuspend the cell pellet in pre-warmed (37°C) PBS or HBSS containing 0.1% BSA at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL[7][8]. Ensure the cells are in a single-cell suspension.

  • Add an equal volume of the 2X CFDA-SE working solution to the cell suspension to achieve the final desired concentration.

  • Incubate for 5-15 minutes at 37°C, protected from light[7][8][11].

  • To stop the labeling reaction, add 5 volumes of ice-cold complete culture medium. The protein in the serum will quench the unreacted dye[7][8].

  • Centrifuge the cells at 400 g for 5 minutes and discard the supernatant.

  • Wash the cells twice with complete culture medium to remove any residual unbound dye[1][7].

  • For CFDA-SE labeling, an optional incubation step at 37°C for 30 minutes after the final wash can allow the dye to be fully hydrolyzed and become fluorescent[11].

  • Resuspend the cells in the appropriate medium for downstream applications.

Cell Labeling Protocol for Adherent Cells
  • Grow adherent cells on coverslips or in culture plates to the desired confluency.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add the pre-warmed CFDA-SE working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 15 minutes at 37°C, protected from light[11].

  • Remove the labeling solution and wash the cells three times with complete culture medium.

  • Add fresh, pre-warmed complete culture medium and incubate for at least 30 minutes to allow for acetate hydrolysis[11].

  • The cells are now ready for analysis by fluorescence microscopy.

Visualizing the Workflow and Mechanism

Mechanism of this compound/CFDA-SE Action

Caption: Mechanism of this compound and CFDA-SE cell labeling.

Experimental Workflow for Cell Labeling

Staining_Workflow A Prepare Cells (Harvest & Wash) B Resuspend in Labeling Buffer A->B C Add CFDA-SE Working Solution B->C D Incubate (5-15 min, 37°C) C->D E Quench Reaction (Add Complete Medium) D->E F Wash Cells (2-3x) E->F G Resuspend for Downstream Analysis F->G

Caption: General experimental workflow for cell labeling with CFDA-SE.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Signal - Low dye concentration- Hydrolyzed stock solution- Insufficient incubation time- Low esterase activity- Increase dye concentration- Use a fresh aliquot of stock solution- Optimize incubation time- Ensure cells are healthy and metabolically active
High Background - Incomplete removal of unbound dye- High dye concentration- Perform additional washes- Titrate to a lower dye concentration
Cell Toxicity/Death - High dye concentration- Extended incubation time- Decrease dye concentration[7][8]- Reduce incubation time[7][8]
Heterogeneous Staining - Cell clumps- Uneven dye distribution- Ensure a single-cell suspension before labeling[7][8]- Gently mix during dye addition

References

Application Notes and Protocols: Preparation of 5-CFDA Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 5-Carboxyfluorescein Diacetate (5-CFDA) stock and working solutions. This compound is a widely used non-fluorescent probe that readily permeates intact cell membranes. Once inside a living cell, intracellular esterases cleave the acetate groups, converting it to the highly fluorescent 5-carboxyfluorescein (5-CF).[1][2] The accumulation of the fluorescent product is a reliable indicator of cell viability, making this compound a valuable tool in cell-based assays.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Synonyms 5-Carboxyfluorescein Diacetate, this compound
Molecular Formula C25H16O9
Molecular Weight 460.4 g/mol [4]
Appearance White to off-white or yellow solid[2][5]
Excitation Maximum (post-hydrolysis) ~495 nm[2][6]
Emission Maximum (post-hydrolysis) ~519 nm[2]

Preparation of this compound Stock Solution

The following table summarizes the key parameters for preparing a this compound stock solution.

ParameterRecommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[4][6][7][8]
Concentration 1-10 mM[6][7][8]
Storage Temperature -20°C or -80°C[6][7]
Storage Duration Up to 1 month at -20°C, up to 6 months at -80°C (protect from light and moisture)[6][7]
Handling Aliquot into single-use volumes to avoid repeated freeze-thaw cycles[6][7]
Protocol for Preparing a 10 mM Stock Solution:
  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 0.2172 mL of anhydrous DMSO.[7]

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into small, single-use vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of this compound Working Solution

The working solution is prepared by diluting the stock solution in an appropriate buffer or cell culture medium.

ParameterRecommendation
Diluent Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)[6][7]
Concentration 1-10 µM (the optimal concentration should be determined experimentally for each cell type)[6][7]
Preparation Prepare fresh on the day of the experiment.[4]
Protocol for Preparing a 5 µM Working Solution:
  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution to the desired final working concentration. For example, to prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 999.5 µL of pre-warmed, serum-free cell culture medium or PBS.

  • Mix the solution thoroughly by gentle vortexing or pipetting.

  • The working solution is now ready for use in cell staining protocols.

Experimental Workflow: Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 1-10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store_stock Store at -20°C or -80°C (Protect from Light) aliquot->store_stock thaw Thaw Single-Use Aliquot store_stock->thaw On Day of Experiment dilute Dilute in Serum-Free Medium or PBS thaw->dilute working 1-10 µM Working Solution dilute->working use Ready for Cell Staining working->use

Caption: Workflow for preparing this compound stock and working solutions.

Cell Staining Protocol

This protocol provides a general procedure for staining both suspension and adherent cells with this compound.

For Suspension Cells:
  • Harvest cells and centrifuge at approximately 400 x g for 3-4 minutes.[6]

  • Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging after each wash.[6]

  • Resuspend the cell pellet to a density of 1 x 10^6 cells/mL in pre-warmed, serum-free medium or PBS.[6]

  • Add an equal volume of the 2X this compound working solution to the cell suspension.

  • Incubate the cells for 15-45 minutes at 37°C in the dark.[6] The optimal incubation time may vary depending on the cell type.

  • Centrifuge the cells and discard the supernatant.

  • Wash the cells twice with PBS.

  • Resuspend the cells in the appropriate medium for analysis.

For Adherent Cells:
  • Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.

  • Carefully remove the culture medium.

  • Add a sufficient volume of the 1X this compound working solution to completely cover the cells.[6]

  • Incubate the cells for 15-45 minutes at 37°C in the dark.[6]

  • Aspirate the dye-containing solution.

  • Wash the cells twice with pre-warmed PBS.

  • The cells are now ready for analysis by fluorescence microscopy or other imaging techniques.

Mechanism of Action

The underlying principle of this compound as a viability probe is its enzymatic conversion to a fluorescent compound within living cells.

G cluster_cell Inside a Live Cell cfda This compound (Non-fluorescent, Cell-permeant) esterases Intracellular Esterases cfda->esterases Hydrolysis outside Extracellular Space cfda->outside Passive Diffusion cf 5-Carboxyfluorescein (5-CF) (Fluorescent, Cell-impermeant) esterases->cf fluorescence Green Fluorescence cf->fluorescence Emits

Caption: Mechanism of this compound activation in viable cells.

References

Application Notes and Protocols for 5-CFDA Staining in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of in vitro toxicology, drug discovery, and basic research. For primary hepatocytes, the gold standard for in vitro liver studies, accurate viability assessment is critical due to their sensitivity and limited lifespan in culture. 5-Carboxyfluorescein diacetate (5-CFDA) is a robust fluorescent probe for determining the viability of primary hepatocytes. This non-fluorescent, cell-permeant compound diffuses freely into cells where intracellular esterases in viable cells cleave the diacetate groups, yielding the highly fluorescent and membrane-impermeant carboxyfluorescein (CF). The accumulation of CF is, therefore, a direct measure of enzymatic activity and membrane integrity, two key indicators of cell health.

These application notes provide a comprehensive guide to the use of this compound for assessing the viability of primary hepatocytes, with a focus on optimizing the incubation time for reliable and reproducible results.

Principle of this compound Staining

The mechanism of this compound as a viability indicator relies on two key cellular functions: enzymatic activity and membrane integrity. Non-fluorescent this compound readily crosses the membrane of both live and dead cells. Inside viable cells, ubiquitous intracellular esterases hydrolyze the acetate groups from the this compound molecule. This conversion yields 5-carboxyfluorescein, a fluorescent compound that is polar and thus trapped within the cell due to the intact cell membrane. Dead or dying cells with compromised membranes and diminished enzymatic activity cannot efficiently hydrolyze this compound or retain the fluorescent product, and therefore exhibit minimal fluorescence. The intensity of the green fluorescence emitted by carboxyfluorescein is proportional to the number of viable cells in the sample and can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader.

Data Presentation: Incubation Parameters for Carboxyfluorescein-Based Dyes in Primary Hepatocytes

The optimal incubation time for this compound can vary depending on the specific primary hepatocyte species and experimental conditions. The following table summarizes incubation parameters from various studies using this compound or its derivatives for primary hepatocyte viability assessment.

DyeCell TypeConcentrationIncubation TimeTemperatureKey Findings
5(6)-CFDA, SERat and Porcine Primary Hepatocytes20.0 µM15 minutes37°COptimal conditions for labeling without affecting cell viability.[1]
CFDA-AMRainbow Trout Primary HepatocytesNot Specified30 minutesNot SpecifiedDid not alter gene expression, indicating it is a non-invasive viability assay.[2]
CDFDAHuman Primary Hepatocytes5 µM20 minutesNot SpecifiedUsed to assess the presence of bile canaliculi as an indicator of cell health.[3]

Note: 5(6)-CFDA, SE (succinimidyl ester), CFDA-AM (acetoxymethyl ester), and CDFDA (carboxy-dichlorofluorescein diacetate) are all derivatives of this compound that function on the same principle of esterase cleavage.

Experimental Protocols

I. Reagent Preparation

1.1. This compound Stock Solution (10 mM):

  • Dissolve 1 mg of 5-Carboxyfluorescein diacetate (MW ~460.39 g/mol ) in 217 µL of anhydrous DMSO.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

1.2. This compound Working Solution (1-10 µM):

  • On the day of the experiment, dilute the 10 mM stock solution in a serum-free culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1 and 10 µM).

  • It is recommended to perform a concentration optimization for your specific primary hepatocyte culture system.

II. Staining Protocol for Adherent Primary Hepatocytes

This protocol is suitable for primary hepatocytes cultured in multi-well plates.

2.1. Cell Culture:

  • Isolate and culture primary hepatocytes according to your established laboratory protocol.

  • Allow the hepatocytes to adhere and form a monolayer before performing the viability assay.

2.2. Staining Procedure:

  • Aspirate the culture medium from the wells.

  • Wash the cells once with pre-warmed PBS.

  • Add the this compound working solution to each well, ensuring the cell monolayer is completely covered.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell type and experimental conditions.

  • Aspirate the this compound working solution.

  • Wash the cells twice with pre-warmed PBS to remove any unbound dye.

  • Add fresh culture medium or PBS to the wells for imaging or analysis.

III. Staining Protocol for Suspension Primary Hepatocytes

This protocol is suitable for freshly isolated or thawed primary hepatocytes in suspension.

3.1. Cell Preparation:

  • Prepare a single-cell suspension of primary hepatocytes in a serum-free medium or PBS.

  • Determine the cell density using a hemocytometer or an automated cell counter.

3.2. Staining Procedure:

  • Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 2-3 minutes to pellet the cells.

  • Carefully aspirate the supernatant.

  • Resuspend the cell pellet in the this compound working solution at a concentration of approximately 1 x 10^6 cells/mL.

  • Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Centrifuge the stained cell suspension at a low speed to pellet the cells.

  • Aspirate the supernatant.

  • Wash the cells by resuspending the pellet in fresh, pre-warmed PBS and centrifuging again. Repeat this wash step twice.

  • Resuspend the final cell pellet in a suitable buffer or medium for analysis.

IV. Analysis

4.1. Fluorescence Microscopy:

  • Examine the stained cells using a fluorescence microscope equipped with a standard fluorescein filter set (Excitation: ~490 nm, Emission: ~525 nm).

  • Viable cells will exhibit bright green fluorescence, while dead cells will show little to no fluorescence.

4.2. Flow Cytometry:

  • Analyze the stained cell suspension using a flow cytometer.

  • Set up a gate to exclude debris and non-cellular particles based on forward and side scatter properties.

  • Measure the green fluorescence intensity of the cell population.

  • For a more detailed analysis, this compound can be used in conjunction with a dead cell stain, such as Propidium Iodide (PI) or 7-AAD, to simultaneously quantify live and dead cell populations.

4.3. Microplate Reader:

  • For high-throughput analysis of adherent cells in multi-well plates, a fluorescence microplate reader can be used.

  • Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths.

  • The fluorescence signal is directly proportional to the number of viable cells.

Mandatory Visualizations

G Mechanism of this compound in Viable Hepatocytes cluster_extracellular Extracellular Space cluster_cell Viable Hepatocyte 5_CFDA_ext This compound (non-fluorescent) 5_CFDA_int This compound 5_CFDA_ext->5_CFDA_int Passive Diffusion Esterases Intracellular Esterases 5_CFDA_int->Esterases Hydrolysis CF Carboxyfluorescein (CF) (fluorescent, membrane-impermeant) Esterases->CF

Caption: Mechanism of this compound conversion in a viable hepatocyte.

G Experimental Workflow for this compound Staining Start Start: Primary Hepatocyte Culture (Adherent or Suspension) Prepare_Reagents Prepare this compound Working Solution (1-10 µM) Start->Prepare_Reagents Incubation Incubate with this compound (15-30 min, 37°C) Prepare_Reagents->Incubation Wash Wash to Remove Excess Dye (2x with PBS) Incubation->Wash Analysis Analysis Wash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative/ Quantitative Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Quantitative Plate_Reader Microplate Reader Analysis->Plate_Reader High-Throughput Quantitative End End: Viability Data Microscopy->End Flow_Cytometry->End Plate_Reader->End

Caption: Workflow for this compound primary hepatocyte viability assay.

References

5-CFDA Cell Tracking Assay for Lymphocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the 5-Carboxyfluorescein diacetate succinimidyl ester (5-CFDA-SE, often referred to as CFSE) cell tracking assay, a robust method for monitoring lymphocyte proliferation.

Introduction

The this compound-SE assay is a powerful tool for tracking cell division both in vitro and in vivo. The non-fluorescent and cell-permeable this compound-SE passively diffuses into cells.[1][2][3] Inside the cell, intracellular esterases cleave the acetate groups, converting it to the highly fluorescent and amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[1][2][4][5] CFSE then covalently binds to intracellular proteins.[1][6] With each cell division, the CFSE fluorescence is equally distributed between daughter cells, resulting in a sequential halving of fluorescence intensity.[1][6][7] This allows for the visualization of distinct generations of proliferating cells as separate peaks in a flow cytometry histogram.[8] This technique is widely used in immunology to assess lymphocyte activation, proliferation, and differentiation.[6][9][10]

Principle of the Assay

The fundamental principle of the this compound-SE assay lies in the stable, covalent labeling of intracellular proteins and the subsequent halving of fluorescence with each cell division. This allows for the quantitative analysis of cell proliferation over time.

Applications in Lymphocyte Research

  • Proliferation Studies: Quantifying the number of cell divisions in response to stimuli such as mitogens (e.g., PHA), antigens, or therapeutic agents.[1][9]

  • Cellular Viability and Toxicity: Assessing the impact of compounds on lymphocyte proliferation and survival.[1][11]

  • Immunophenotyping: Combining CFSE staining with antibodies against cell surface markers to analyze the proliferative response of specific lymphocyte subsets (e.g., CD4+ vs. CD8+ T cells).[7]

  • Adoptive Transfer Studies: Tracking the migration, proliferation, and fate of labeled lymphocytes after transfer into a host organism.[4][12]

  • Evaluating Immune Responses: Monitoring the cellular immune response in various contexts, including infectious diseases, autoimmune disorders, and cancer immunotherapy.[13][14]

Experimental Workflow

The general workflow for a this compound-SE lymphocyte proliferation assay involves cell preparation, labeling, stimulation, incubation, and finally, data acquisition and analysis by flow cytometry.

G cluster_prep Cell Preparation cluster_labeling CFDA-SE Labeling cluster_culture Cell Culture & Stimulation cluster_analysis Data Acquisition & Analysis Isolate Isolate Lymphocytes (e.g., from PBMCs) Wash1 Wash Cells with PBS Isolate->Wash1 Resuspend1 Resuspend Cells in Protein-Free Buffer Wash1->Resuspend1 Add_CFDA Add CFDA-SE Working Solution Resuspend1->Add_CFDA Incubate_Label Incubate (e.g., 5-20 min at 37°C) Add_CFDA->Incubate_Label Quench Quench with Protein-Containing Medium Incubate_Label->Quench Wash2 Wash Cells Twice Quench->Wash2 Resuspend2 Resuspend in Culture Medium Wash2->Resuspend2 Stimulate Add Stimulants (e.g., anti-CD3/CD28, PHA) Resuspend2->Stimulate Incubate_Culture Incubate for Desired Period (e.g., 3-5 days) Stimulate->Incubate_Culture Harvest Harvest Cells Incubate_Culture->Harvest Stain_Surface [Optional] Stain for Surface Markers Harvest->Stain_Surface Acquire Acquire on Flow Cytometer Stain_Surface->Acquire Analyze Analyze Data (CFSE Histogram) Acquire->Analyze

Figure 1. Experimental workflow for the this compound-SE lymphocyte proliferation assay.

Detailed Protocols

Materials and Reagents
  • This compound-SE powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, without calcium or magnesium

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS))

  • Lymphocyte suspension

  • Stimulating agents (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Preparation of Reagents
  • This compound-SE Stock Solution (e.g., 5 mM):

    • Bring the vial of this compound-SE powder to room temperature before opening to avoid condensation.

    • Reconstitute the powder in anhydrous DMSO to a stock concentration of 1-10 mM.[7][15] For example, to make a 5 mM stock solution, add the appropriate volume of DMSO.

    • Aliquot the stock solution and store at -20°C or -80°C, protected from light and moisture.[7][15] Avoid repeated freeze-thaw cycles.

  • This compound-SE Working Solution (0.5 - 10 µM):

    • On the day of the experiment, dilute the this compound-SE stock solution in pre-warmed (37°C) serum-free PBS or culture medium to the desired final working concentration.[2][15] The optimal concentration should be determined empirically for each cell type and experimental condition.[11]

Lymphocyte Staining Protocol
  • Cell Preparation:

    • Isolate lymphocytes (e.g., from peripheral blood mononuclear cells (PBMCs)) using a standard method like Ficoll-Paque density gradient centrifugation.[8]

    • Wash the cells twice with sterile PBS.

    • Resuspend the cell pellet in pre-warmed (37°C) protein-free PBS at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL.[11]

  • Staining:

    • Add an equal volume of the 2x this compound-SE working solution to the cell suspension.[11] For example, add 1 mL of 10 µM CFDA-SE to 1 mL of cells for a final concentration of 5 µM.

    • Immediately vortex the tube to ensure rapid and uniform mixing.[4]

    • Incubate the cells for 5-20 minutes at 37°C, protected from light.[2][5][8] The optimal incubation time may need to be determined for your specific cells.[1][11]

  • Quenching and Washing:

    • To stop the staining reaction, add 5-10 volumes of cold complete culture medium (containing 10% FBS) and incubate for 5 minutes.[9][11] The proteins in the serum will quench any unbound CFDA-SE.

    • Centrifuge the cells at 300-400 x g for 5 minutes.[8][9]

    • Discard the supernatant and wash the cell pellet two more times with complete culture medium.[9][11]

Cell Culture and Stimulation
  • After the final wash, resuspend the CFSE-labeled lymphocytes in pre-warmed complete culture medium at a suitable density for your experiment (e.g., 1 x 10^6 cells/mL).

  • Aliquot the cell suspension into a culture plate.

  • Add the desired stimulating agents (e.g., PHA, anti-CD3/CD28) to the appropriate wells. Include an unstimulated control (labeled cells without stimulus) and an unstained control (unlabeled cells with stimulus).

  • Culture the cells for the desired period (typically 3-5 days) at 37°C in a humidified incubator with 5% CO2.

Flow Cytometry Analysis
  • Harvest the cells from the culture plate.

  • (Optional) If desired, stain the cells with fluorescently conjugated antibodies against cell surface markers for immunophenotyping.[16]

  • Wash the cells and resuspend them in flow cytometry staining buffer (e.g., PBS with 1% BSA).

  • Acquire the samples on a flow cytometer equipped with a blue laser (488 nm). CFSE fluorescence is typically detected in the FITC channel (e.g., using a 530/30 bandpass filter).[1][11]

  • For each sample, collect a sufficient number of events (e.g., at least 10,000 lymphocyte-gated events).[9]

  • Analyze the data using appropriate software. Gate on the live lymphocyte population based on forward and side scatter properties.

  • Visualize the CFSE fluorescence on a histogram plot. Each peak represents a successive generation of divided cells.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterRecommended RangeNotes
This compound-SE Stock Concentration 1 - 10 mM in DMSOStore at -20°C to -80°C, protected from light.[7][15]
Cell Staining Concentration 1 x 10^6 - 5 x 10^7 cells/mLHigher cell concentrations may tolerate higher dye concentrations.[1]
This compound-SE Working Concentration 0.5 - 10 µMTitration is crucial to find the optimal concentration that provides bright staining with minimal toxicity.[2][11] For in vitro assays, 0.5-2 µM is often sufficient, while in vivo tracking may require 2-5 µM.[11]
Staining Incubation Time 5 - 20 minutesLonger incubation times can increase toxicity.[1][2]
Staining Incubation Temperature Room Temperature to 37°C37°C is commonly used.[2][7][8]
Culture Duration 3 - 5 daysDependent on the kinetics of lymphocyte proliferation in response to the specific stimulus.
Flow Cytometry Excitation/Emission ~495 nm / ~519 nmDetected in the FITC channel.[3]

T-Cell Receptor Signaling Pathway Leading to Proliferation

Stimulation of the T-cell receptor (TCR) by antigen-presenting cells (or artificial stimuli like anti-CD3/CD28 antibodies) initiates a complex signaling cascade that ultimately leads to lymphocyte proliferation.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg Ras_MAPK Ras-MAPK LAT_SLP76->Ras_MAPK IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt AP1 AP-1 Activation Ras_MAPK->AP1 Ca_Calcineurin Ca2+ / Calcineurin IP3_DAG->Ca_Calcineurin PKC_NFkB PKC -> NF-κB Activation IP3_DAG->PKC_NFkB NFAT NFAT Activation Ca_Calcineurin->NFAT IL2_Production IL-2 Production NFAT->IL2_Production PKC_NFkB->IL2_Production IL2R_Expression IL-2R Expression Akt->IL2R_Expression AP1->IL2_Production Proliferation Cell Proliferation IL2_Production->Proliferation IL2R_Expression->Proliferation

Figure 2. Simplified signaling pathway of T-cell activation leading to proliferation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low fluorescence signal - Staining performed in the presence of serum.- Inadequate dye concentration or incubation time.- Ensure staining is done in a serum-free buffer.[17]- Increase the CFDA-SE concentration and/or incubation time.[17]
High cell death/low proliferation - CFDA-SE concentration is too high, leading to cytotoxicity.- Suboptimal cell culture conditions.- Perform a titration to determine the lowest effective dye concentration.[11]- Ensure optimal cell viability and culture conditions. Consider adding cytokines like IL-2 to the culture medium.[18]
Broad, undefined peaks - Non-uniform cell labeling.- Cell clumping.- Ensure rapid and thorough mixing of CFDA-SE with the cell suspension.[12]- Filter cells through a nylon mesh before staining to ensure a single-cell suspension.[11]
Dye transfer to unlabeled cells - Inadequate washing after staining, leaving unincorporated dye.- Perform thorough and extended washes after the quenching step.[17]
No proliferation in stimulated sample - Ineffective stimulant.- Incorrect gating during flow cytometry analysis.- Confirm the activity and optimal concentration of the stimulant.- Use proper controls (unstimulated labeled, stimulated unlabeled) to set gates correctly.[18]

References

Quantifying Cell Proliferation with 5-Carboxyfluorescein Diacetate (5-CFDA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of cell proliferation is fundamental to numerous areas of biological research, including immunology, cancer biology, and toxicology. It is a critical endpoint in the evaluation of therapeutic agents that aim to modulate cell growth. 5-Carboxyfluorescein diacetate (5-CFDA), often used in its succinimidyl ester form (CFDA-SE), is a reliable and widely used fluorescent dye for tracking cell divisions by flow cytometry. This application note provides a comprehensive overview of the principles, detailed protocols, and data analysis for quantifying cell proliferation using this compound.

Principle of the Assay

The this compound cell proliferation assay is based on the principle of dye dilution. This compound is a cell-permeable, non-fluorescent precursor. Once inside a cell, intracellular esterases cleave the acetate groups, converting it to the fluorescent molecule carboxyfluorescein (CF).[1] In its succinimidyl ester form (CFDA-SE), the dye covalently binds to intracellular proteins.[2] This stable fluorescent labeling is distributed equally between daughter cells upon cell division. Consequently, with each successive generation, the fluorescence intensity of the cells is halved. This allows for the resolution of distinct peaks in a flow cytometry histogram, where each peak represents a successive generation of cell division.[2][3]

Key Applications

  • Immunology: Tracking lymphocyte proliferation in response to stimuli.[3][4]

  • Oncology: Assessing the anti-proliferative effects of cancer therapeutics.[5][6]

  • Drug Discovery: High-throughput screening of compounds that affect cell division.

  • Toxicology: Evaluating the cytotoxic and cytostatic effects of various substances.

Experimental Protocols

Materials Required
  • This compound (or this compound, SE)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Suspension or adherent cells of interest

  • Flow cytometer

Preparation of Reagents

This compound Stock Solution (e.g., 2 mM): Prepare a stock solution of this compound at a concentration 1000-fold higher than the final working concentration in anhydrous DMSO. For a final working concentration of 2 µM, prepare a 2 mM stock solution. Aliquot into single-use vials and store desiccated at -20°C, protected from light.[7] Hydrolysis of the reagent can occur in the presence of water, so proper storage is critical.

This compound Working Solution (0.5 - 10 µM): On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) PBS or serum-free medium to the desired final working concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 0.5 to 10 µM.[7]

Cell Staining Protocol
  • Cell Preparation:

    • Suspension Cells: Harvest cells and wash once with PBS. Resuspend the cell pellet in pre-warmed PBS containing 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL.

    • Adherent Cells: Wash cells with PBS and detach using a gentle cell dissociation reagent. Wash the cells once with complete medium to neutralize the dissociation reagent, followed by a wash with PBS. Resuspend the cell pellet in pre-warmed PBS containing 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL.

  • Staining:

    • Add an equal volume of the 2X this compound working solution to the cell suspension to achieve the final desired concentration.

    • Incubate the cells for 10-15 minutes at 37°C, protected from light. Gently mix the cells every few minutes to ensure uniform staining.

  • Washing:

    • Stop the staining reaction by adding 5-10 volumes of cold complete culture medium containing at least 5% FBS. The serum proteins will quench any unreacted dye.

    • Centrifuge the cells and discard the supernatant.

    • Wash the cells twice with complete culture medium to remove any residual unbound dye.

  • Cell Culture:

    • Resuspend the stained cells in complete culture medium at the desired density for your experiment.

    • At this point, a sample can be taken for an initial (time zero) flow cytometry analysis to confirm successful staining.

    • Culture the cells under the desired experimental conditions (e.g., with or without a test compound) for the appropriate duration to allow for cell division.

Flow Cytometry Analysis
  • Harvest the cells at the desired time points.

  • Wash the cells with PBS and resuspend in flow cytometry staining buffer (e.g., PBS with 1% BSA).

  • Acquire the data on a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission detection of the green fluorescence.

  • Analyze the data using appropriate software (e.g., FlowJo). Gate on the live cell population based on forward and side scatter properties.

  • Generate a histogram of the this compound fluorescence intensity to visualize the different generations of proliferating cells.

Data Presentation and Analysis

Quantitative analysis of this compound data provides valuable insights into the proliferative response of a cell population. Key parameters that can be calculated include the percentage of divided cells, the division index, and the proliferation index.

Quantitative Data Summary

The following tables provide examples of quantitative data obtained from this compound cell proliferation assays.

Table 1: Proliferation of Human Peripheral Blood Mononuclear Cells (PBMCs) in Response to Stimulation.

Condition% Divided CellsDivision IndexProliferation Index
Unstimulated5.21.11.8
Stimulated (Anti-CD3/CD28)85.72.83.5

Data is representative and compiled from typical T-cell proliferation experiments.[4][8]

Table 2: Effect of an EGFR Inhibitor on the Proliferation of A431 Cancer Cells.

TreatmentConcentration% Inhibition of Proliferation
Vehicle Control-0%
EGFR Inhibitor1 µM45%
EGFR Inhibitor5 µM78%
EGFR Inhibitor10 µM92%

This table illustrates the dose-dependent anti-proliferative effect of a targeted therapy.[5][6]

Table 3: Effect of a PI3K Inhibitor on the Proliferation of a B-ALL Cell Line.

TreatmentConcentration% of Cells in G1 Phase% of Cells in S Phase
Vehicle Control-55%35%
PI3K Inhibitor5 µM75%15%

This data demonstrates cell cycle arrest induced by a signaling pathway inhibitor.[9]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in a this compound cell proliferation assay.

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_culture Culture & Analysis cell_prep Prepare Single Cell Suspension wash1 Wash with PBS cell_prep->wash1 resuspend Resuspend in PBS + 0.1% BSA wash1->resuspend add_cfda Add this compound Working Solution resuspend->add_cfda incubate Incubate 10-15 min at 37°C add_cfda->incubate quench Quench with Complete Medium incubate->quench wash2 Wash Cells Twice quench->wash2 culture Culture with Experimental Conditions wash2->culture analyze Analyze by Flow Cytometry culture->analyze

Caption: Experimental workflow for this compound cell proliferation assay.

Signaling Pathways in Cell Proliferation

The this compound assay is often used to study how drugs targeting specific signaling pathways affect cell proliferation. Below are simplified diagrams of two major pathways involved in cell growth and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation, and its dysregulation is common in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical intracellular signaling cascade that promotes cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for Co-staining with 5-CFDA and Propidium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability and cytotoxicity is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. A widely adopted method for this purpose is the dual-staining fluorescence assay utilizing 5-Carboxyfluorescein diacetate (5-CFDA) and propidium iodide (PI). This technique offers a robust and quantitative approach to discriminate between live and dead cells within a population. This compound, a cell-permeant esterase substrate, passively enters cells and is cleaved by intracellular esterases in viable cells to produce the green fluorescent compound 5-carboxyfluorescein (5-CF), which is retained within cells possessing intact membranes.[1] Propidium iodide is a fluorescent intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membranes, characteristic of late-stage apoptosis or necrosis, where it binds to DNA and emits red fluorescence.[2][3] This differential staining allows for the simultaneous quantification of live and dead cell populations using fluorescence microscopy or flow cytometry.

Principle of the Assay

The this compound and propidium iodide co-staining assay is based on the differential permeability of live and dead cell membranes and the presence of intracellular esterase activity in viable cells.

  • Live Cells (this compound Positive, PI Negative): Live cells with intact cell membranes and active metabolism readily take up the non-fluorescent this compound.[1] Intracellular esterases cleave the diacetate groups, converting it to the green fluorescent 5-CF. The polar nature of 5-CF prevents it from crossing the intact cell membrane, leading to its accumulation and bright green fluorescence within the cytoplasm.[1] These cells exclude the propidium iodide.

  • Dead Cells (this compound Negative, PI Positive): Dead or membrane-compromised cells lack the membrane integrity to retain 5-CF and have diminished or no esterase activity.[1][2] Therefore, they exhibit little to no green fluorescence. However, the compromised membrane allows propidium iodide to enter the cell and intercalate with the nuclear DNA, resulting in strong red fluorescence.[2][3]

Applications

This co-staining method is versatile and can be applied to a variety of research areas:

  • Cytotoxicity Assays: Evaluating the toxic effects of chemical compounds, nanoparticles, or other agents on cell populations.

  • Drug Discovery: Screening compound libraries for cytotoxic or cytostatic effects in preclinical drug development.[4]

  • Cell Viability Monitoring: Assessing the health and viability of cell cultures in routine laboratory procedures.

  • Apoptosis Studies: Distinguishing between live, early apoptotic, late apoptotic, and necrotic cells when used in conjunction with other markers.

  • 3D Cell Culture Analysis: Determining cell viability within complex three-dimensional structures like spheroids and organoids.

Data Presentation

Quantitative data obtained from this compound and propidium iodide co-staining can be effectively summarized in tables for clear comparison of different experimental conditions. The following tables are examples of how to present such data from flow cytometry and fluorescence microscopy experiments.

Table 1: Flow Cytometry Analysis of Cell Viability Following Treatment with Compound X

Treatment GroupConcentration (µM)% Live Cells (CFDA+/PI-)% Dead Cells (CFDA-/PI+)Total Events Counted
Control 095.2 ± 2.14.8 ± 0.510,000
Compound X 185.6 ± 3.514.4 ± 1.210,000
Compound X 1042.1 ± 4.257.9 ± 2.810,000
Compound X 1005.7 ± 1.894.3 ± 1.510,000

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Fluorescence Microscopy Quantification of Cell Viability in Response to Toxin Y

Treatment GroupConcentration (ng/mL)Live Cell Count per FieldDead Cell Count per Field% Viability
Control 0210 ± 158 ± 296.3 ± 1.5
Toxin Y 10155 ± 1255 ± 873.8 ± 4.2
Toxin Y 5062 ± 9148 ± 1129.5 ± 3.7
Toxin Y 20015 ± 5195 ± 147.1 ± 2.1

Data are represented as the average count from 10 randomly selected fields of view ± standard deviation.

Signaling Pathway and Experimental Workflow Diagrams

G Mechanism of this compound and Propidium Iodide Staining cluster_live_cell Live Cell (Intact Membrane) cluster_dead_cell Dead Cell (Compromised Membrane) CFDA_in This compound (Cell-Permeant) Esterases Intracellular Esterases CFDA_in->Esterases Cleavage CF_out 5-CF (Green Fluorescent, Membrane-Impermeant) Esterases->CF_out Conversion PI_out Propidium Iodide (Membrane-Impermeant) CFDA_dead This compound No_Esterase Inactive/Leaked Esterases CFDA_dead->No_Esterase PI_in Propidium Iodide DNA Nuclear DNA PI_in->DNA Intercalation PI_DNA PI-DNA Complex (Red Fluorescent) DNA->PI_DNA

Caption: Mechanism of differential staining of live and dead cells.

G Experimental Workflow for this compound/PI Co-staining start Start: Cell Culture (Adherent or Suspension) treatment Treatment with Test Compound start->treatment harvest Harvest Cells (Trypsinization for Adherent Cells) treatment->harvest wash Wash Cells with PBS harvest->wash stain Incubate with this compound and PI in the dark wash->stain acquire Data Acquisition stain->acquire microscopy Fluorescence Microscopy acquire->microscopy flow_cytometry Flow Cytometry acquire->flow_cytometry analysis Data Analysis (Quantification of Live/Dead Cells) microscopy->analysis flow_cytometry->analysis

Caption: General workflow for cell viability assessment.

Experimental Protocols

Materials and Reagents
  • 5-Carboxyfluorescein diacetate (this compound) stock solution (e.g., 10 mM in DMSO, store at -20°C, protected from light)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water, store at 4°C, protected from light)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (appropriate for the cell line)

  • Trypsin-EDTA (for adherent cells)

  • 96-well plates (black, clear bottom for microscopy) or FACS tubes

  • Fluorescence microscope with appropriate filters (e.g., FITC and TRITC/Texas Red)

  • Flow cytometer with 488 nm excitation laser and appropriate emission filters

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy
  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired period. Include untreated control wells.

  • Preparation of Staining Solution: Prepare a fresh staining solution containing this compound and PI in serum-free medium or PBS. A final concentration of 1-5 µM for this compound and 1-2 µg/mL for PI is a good starting point, but should be optimized for the specific cell type.

  • Staining: Carefully remove the culture medium from the wells and wash once with PBS. Add the staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Imaging: After incubation, gently wash the cells once with PBS to remove excess dyes. Add fresh PBS or medium to the wells and immediately image the cells using a fluorescence microscope.

    • Live cells: Green fluorescence (FITC filter set).

    • Dead cells: Red fluorescence (TRITC/Texas Red filter set).

  • Quantification: Capture images from multiple random fields per well. Count the number of green (live) and red (dead) cells using image analysis software. Calculate the percentage of viable cells.

Protocol 2: Staining of Suspension Cells for Flow Cytometry
  • Cell Culture and Treatment: Culture suspension cells in appropriate flasks or plates. Treat the cells with the test compound at various concentrations for the desired duration.

  • Cell Harvesting: Transfer the cell suspension to centrifuge tubes. For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium before transferring to tubes.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

  • Staining: Resuspend the washed cell pellet in 500 µL of PBS containing the optimized concentrations of this compound and PI. Incubate for 15-30 minutes on ice or at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing. Acquire data for at least 10,000 events per sample.

    • Set up appropriate gates to distinguish cell populations based on forward and side scatter.

    • Use fluorescence compensation if necessary, although with 5-CF and PI, spectral overlap is usually minimal.

    • Live cells will be positive for 5-CF (e.g., FL1 channel) and negative for PI (e.g., FL3 channel).

    • Dead cells will be positive for PI and negative or weakly positive for 5-CF.

  • Data Analysis: Quantify the percentage of cells in the live (CFDA+/PI-) and dead (CFDA-/PI+) populations using the flow cytometry analysis software.

Protocol 3: Staining of 3D Cell Cultures (Spheroids)
  • Spheroid Culture and Treatment: Generate spheroids using a suitable method (e.g., hanging drop, ultra-low attachment plates). Treat the spheroids with the test compound.

  • Staining: Prepare the this compound and PI staining solution in culture medium. Carefully remove half of the medium from each well containing spheroids and replace it with an equal volume of the staining solution.

  • Incubation: Incubate the spheroids for 30-60 minutes at 37°C in the dark. The incubation time may need to be optimized based on the size and density of the spheroids to allow for dye penetration.

  • Imaging: Image the intact spheroids using a confocal or fluorescence microscope with z-stacking capabilities to visualize the live and dead cells throughout the 3D structure.

  • Quantitative Analysis (Optional): For flow cytometry analysis, the spheroids need to be dissociated into a single-cell suspension using an appropriate dissociation reagent (e.g., TrypLE, Accumax) following the staining step. Then, proceed with the analysis as described in Protocol 2.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Excess dye, autofluorescenceWash cells an additional time with PBS after staining. Use phenol red-free medium for staining. Include an unstained control to assess autofluorescence.
Weak green fluorescence in live cells Low esterase activity, insufficient incubation time, this compound degradationIncrease the incubation time or the concentration of this compound. Ensure the this compound stock solution is properly stored and protected from light.
Green fluorescence in dead cells Inappropriate gating in flow cytometry, spectral overlapSet compensation and gates carefully using single-stained controls.
No red fluorescence in dead cells Insufficient PI concentration, short incubationIncrease PI concentration or incubation time. Ensure a positive control (e.g., heat-killed cells) is included to confirm PI staining.
Cell loss during washing steps Over-trypsinization (adherent cells), harsh centrifugationUse a milder detachment method. Reduce centrifugation speed and time. Be careful when aspirating supernatants.

Conclusion

The co-staining of cells with this compound and propidium iodide is a powerful and widely applicable technique for the quantitative assessment of cell viability and cytotoxicity. Its simplicity, reliability, and adaptability to both fluorescence microscopy and flow cytometry make it an invaluable tool in diverse fields of life science research and drug development. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can obtain accurate and reproducible data on the viability of their cell populations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-CFDA Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak 5-CFDA (5-Carboxyfluorescein diacetate) fluorescence signals in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fluorescence signal weak or completely absent?

A weak or absent signal can stem from several factors ranging from reagent quality and experimental procedure to the health of the cells and instrument settings. Common causes include degraded dye, suboptimal dye concentration, insufficient incubation time, low esterase activity in cells, or incorrect instrument settings.[1][2] It is also crucial to ensure the target cells are healthy, as the mechanism of this compound relies on enzymatic activity within viable cells.[3][4]

Q2: How does this compound work and what can interfere with its function?

This compound is a cell-permeable, non-fluorescent compound. Once inside a live cell, intracellular esterase enzymes cleave the diacetate groups, converting it into 5-carboxyfluorescein (5-CF).[3][5] 5-CF is a highly fluorescent molecule that is also less membrane-permeable, causing it to be retained within cells that have intact membranes.[3][6] Therefore, a weak signal can indicate compromised cell viability, reduced esterase activity, or a damaged cell membrane.[3]

Q3: What are the optimal concentration and incubation parameters for this compound?

The optimal concentration and incubation time can vary depending on the cell type and experimental application (e.g., viability assay vs. cell proliferation).[7][8] For viability assays, a lower concentration (0.5–5 µM) is often sufficient, while longer-term cell tracking or proliferation studies may require higher concentrations (5–10 µM).[9] Incubation times typically range from 5 to 30 minutes.[5][10][11] It is highly recommended to perform a titration to determine the lowest possible concentration that provides a bright signal to minimize potential cytotoxicity.[7][9]

Q4: My fluorescent signal is bright initially but fades quickly. What is the cause?

This phenomenon is known as photobleaching, where the fluorophore is chemically damaged by exposure to excitation light.[2][12] To minimize this, protect stained cells from light whenever possible.[10][13] When performing microscopy, use an anti-fade mounting medium and use the lowest laser power necessary for image acquisition.[12]

Q5: How should I properly prepare and store my this compound reagents?

This compound is susceptible to hydrolysis, especially in the presence of water.[7] Stock solutions should be prepared in anhydrous DMSO.[7] For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light and moisture.[5][7] Aliquoted stocks stored at -20°C should ideally be used within a month, while storage at -80°C can extend the shelf life to six months.[5] If you observe decreased labeling efficiency with the same stock, hydrolysis is a likely cause.[7]

Q6: Could my instrument settings be the cause of the weak signal?

Yes, incorrect instrument settings are a common reason for poor signal detection. Ensure that the excitation and emission filters on your fluorescence microscope or flow cytometer are appropriate for this compound/5-CF (Excitation max: ~492 nm, Emission max: ~517 nm).[10] Check that the laser is properly aligned and that the detector gain or voltage is set appropriately.[13][14] Always use a positive control sample to correctly configure the instrument settings.[15]

Data and Protocols

Experimental Protocols

General Protocol for Staining Suspension Cells with this compound:

  • Cell Preparation: Harvest cells and centrifuge at 1000 x g for 3-5 minutes. Discard the supernatant and wash the cells twice with a buffered saline solution (e.g., PBS or HBSS) containing 0.1% BSA. Resuspend the cell pellet to a single-cell suspension.[5][7]

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[5]

  • Working Solution Preparation: Dilute the stock solution in a serum-free medium or PBS to the desired final working concentration (typically 1-10 µM).[5] Note: The optimal concentration should be determined empirically for your specific cell type and application.[9]

  • Staining: Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.[5][9][10]

  • Washing: Stop the staining process by adding 5 volumes of complete culture medium (containing FBS). The proteins in the serum will help to quench any unreacted dye.[7] Centrifuge the cells, discard the supernatant, and wash the cell pellet at least twice with fresh medium to remove extracellular dye.[5][7]

  • Analysis: Resuspend the final cell pellet in an appropriate buffer or medium for analysis by flow cytometry or fluorescence microscopy.[5]

Quantitative Data Summary

Table 1: Recommended Staining Parameters for this compound Probes

ParameterRecommended RangeApplication ContextSource(s)
Working Concentration 0.5 - 5 µMShort-term viability assays[9]
2 - 10 µMCell tracking, proliferation[7][9]
up to 25 µMFluorescence microscopy[9][16]
Incubation Time 5 - 20 minutesGeneral cell labeling[8][10]
20 - 30 minutesGeneral cell labeling[5][11]
Incubation Temperature Room Temperature or 37°CGeneral cell labeling[5][7][10]

Table 2: Troubleshooting Guide for Weak this compound Signal

Potential CauseRecommended SolutionSource(s)
Reagent Issues
Degraded/Hydrolyzed DyeUse a fresh aliquot of this compound stock solution. Store stock solutions properly in anhydrous DMSO, desiccated, and protected from light at -20°C or -80°C.[7]
Suboptimal Dye ConcentrationPerform a concentration titration to find the optimal concentration for your specific cell type and application (typically 0.5-10 µM).[7][9]
Procedural Issues
Insufficient Incubation TimeOptimize incubation time (typically 5-30 minutes). Ensure incubation is done at 37°C to facilitate enzymatic activity.[7][8][10]
Inadequate WashingWash cells at least twice after staining with complete media to remove unbound dye and reduce background.[5][7]
Cellular Health Issues
Low Cell Viability/Membrane IntegrityUse healthy, exponentially growing cells. Check viability with an alternative method (e.g., trypan blue).[3][4]
Low Intracellular Esterase ActivityEnsure cells are metabolically active. Some cell types may naturally have low esterase levels.[3]
Instrumentation Issues
Incorrect Filter/Laser CombinationUse the correct excitation (~492 nm) and emission (~517 nm) settings for 5-CF.[10][13]
Low Detector Gain/VoltageIncrease the PMT voltage or gain on the instrument, using a positive control to set the optimal level.[15]
PhotobleachingMinimize light exposure. Use anti-fade mounting media for microscopy.[2][12]

Visual Guides

Signaling and Workflow Diagrams

Caption: Mechanism of this compound activation in a viable cell.

Staining_Workflow A Prepare Single-Cell Suspension B Prepare this compound Working Solution A->B C Incubate Cells with This compound (5-30 min, 37°C) B->C D Stop Staining & Wash Cells (x3) C->D E Resuspend Cells in Buffer D->E F Acquire Data (Flow Cytometer or Microscope) E->F

Caption: General experimental workflow for this compound staining.

Troubleshooting_Tree cluster_reagent Reagent Checks cluster_protocol Protocol Checks cluster_cell Cell Health Checks cluster_instrument Instrument Checks Start Weak or No Fluorescence Signal Reagent_Q Is this compound stock fresh & stored correctly? Start->Reagent_Q Reagent_Sol Prepare fresh stock. Aliquot & store at -80°C. Reagent_Q->Reagent_Sol No Protocol_Q Was concentration & incubation time optimized? Reagent_Q->Protocol_Q Yes Protocol_Sol Perform titration (0.5-10 µM). Optimize incubation time (5-30 min). Protocol_Q->Protocol_Sol No Cell_Q Are cells healthy & metabolically active? Protocol_Q->Cell_Q Yes Cell_Sol Use healthy cells. Confirm viability with another method. Cell_Q->Cell_Sol No Instrument_Q Are instrument settings correct for 5-CF? Cell_Q->Instrument_Q Yes Instrument_Sol Check Ex/Em filters (~492/517 nm). Adjust detector gain. Instrument_Q->Instrument_Sol No

Caption: Decision tree for troubleshooting weak this compound signal.

References

Technical Support Center: 5-CFDA Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to 5-Carboxyfluorescein diacetate (5-CFDA) background staining.

Troubleshooting Guide: High Background Staining with this compound

High background fluorescence can significantly impact the quality and interpretation of data from this compound based assays. This guide provides a systematic approach to identifying and mitigating common causes of high background.

Q1: What are the primary causes of high background staining with this compound?

High background staining in this compound assays can stem from several factors, broadly categorized as issues with the probe itself, the staining protocol, or inherent properties of the sample.

Common Causes:

  • Probe-Related Issues:

    • Spontaneous Hydrolysis: this compound can be hydrolyzed into its fluorescent form, carboxyfluorescein, in the absence of cellular esterases, particularly when exposed to light or certain media components.[1]

    • Impure Probe: The purity of the this compound can affect background levels.

  • Protocol-Related Issues:

    • Excessive Probe Concentration: Using a higher than necessary concentration of this compound can lead to non-specific staining and high background.[2]

    • Prolonged Incubation Time: Incubating cells with the probe for too long can increase background fluorescence.[2]

    • Incomplete Removal of Extracellular Probe: Insufficient washing after staining allows residual extracellular this compound to be hydrolyzed by esterases present in serum-containing media, contributing to background.[1]

    • Presence of Serum during Staining: Serum contains esterases that can hydrolyze extracellular this compound, leading to increased background fluorescence.

  • Sample-Related Issues:

    • Autofluorescence: Some cell types and tissues naturally exhibit fluorescence (autofluorescence), which can interfere with the this compound signal.[3]

    • Cell Debris and Dead Cells: Dead cells and cellular debris can non-specifically bind the dye, contributing to background.[3]

Q2: My negative control (media only, no cells) shows high fluorescence. What should I do?

This indicates that the this compound is being hydrolyzed in the solution itself. Here are the steps to troubleshoot this issue:

  • Use Phenol Red-Free Medium: Phenol red is a pH indicator in many culture media that can contribute to background fluorescence. Switch to a phenol red-free medium for the staining and washing steps.[1]

  • Minimize Light Exposure: this compound is light-sensitive. Protect the stock solution, working solution, and stained samples from light by using amber tubes and covering plates with foil.[1]

  • Prepare Fresh Working Solutions: Always prepare the this compound working solution immediately before use. Do not store diluted solutions.[1]

Q3: The background is high across the entire sample, including areas without cells. How can I fix this?

This is likely due to incomplete removal of the extracellular probe.

  • Optimize Washing Steps: Increase the number and volume of washes after probe incubation. Washing with a buffer containing a low concentration of BSA (e.g., 0.1% BSA in PBS) can help remove unbound dye.[4]

  • Quench Extracellular Dye: After the initial incubation, add a quenching solution. A common method is to add an equal volume of culture medium containing 10% fetal bovine serum (FBS) and incubate for a short period (e.g., 5 minutes) to inactivate any remaining extracellular this compound before washing.[5]

Q4: The staining is too bright, and I can't distinguish between my positive and negative populations. What adjustments should I make?

This suggests that the probe concentration is too high or the incubation time is too long.

  • Titrate this compound Concentration: Perform a titration experiment to determine the optimal concentration of this compound for your specific cell type and application. Start with a range of concentrations (e.g., 0.5 µM to 10 µM).[5][6] The lowest concentration that provides a stable and detectable signal in your positive control is ideal.[2]

  • Optimize Incubation Time: Reduce the incubation time. Typical incubation times range from 10 to 30 minutes at 37°C.[6][7]

Frequently Asked Questions (FAQs)

Q: What is the principle of the this compound assay? A: this compound is a cell-permeable, non-fluorescent molecule. Once inside a live cell, intracellular esterases cleave the diacetate groups, converting it to the highly fluorescent and membrane-impermeant carboxyfluorescein.[1][8] This fluorescent product is retained within viable cells that have intact membranes.[1]

Q: How should I prepare and store my this compound stock solution? A: Prepare a stock solution by dissolving this compound in anhydrous DMSO.[4][7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[4][7]

Q: Can I use serum in my staining buffer? A: It is generally not recommended to have serum present during the incubation with this compound, as serum contains esterases that can hydrolyze the probe extracellularly and increase background fluorescence.[9] Staining should be performed in a serum-free medium or buffer like PBS.[7]

Q: How can I reduce autofluorescence in my samples? A: Autofluorescence can be reduced by photobleaching the sample before staining. This involves exposing the sample to a light source to quench the endogenous fluorescence.[2][10] Additionally, using appropriate controls, such as an unstained sample, can help to gate out autofluorescence during data analysis.[3]

Experimental Protocols

Optimized this compound Staining Protocol for Suspension Cells (Flow Cytometry)
  • Cell Preparation:

    • Harvest cells and wash them once with serum-free medium or PBS.

    • Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining:

    • Prepare a fresh working solution of this compound in serum-free medium or PBS. The optimal concentration should be determined by titration, but a starting range of 1-5 µM is common.[4][6]

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.[7]

  • Washing:

    • Stop the staining by adding 5 volumes of ice-cold complete medium (containing FBS).[6]

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with complete medium or PBS.[7]

  • Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

Optimized this compound Staining Protocol for Adherent Cells (Fluorescence Microscopy)
  • Cell Preparation:

    • Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

    • Gently wash the cells twice with pre-warmed (37°C) serum-free medium or PBS.

  • Staining:

    • Prepare a fresh working solution of this compound in serum-free medium or PBS. A concentration range of 1-10 µM is a good starting point for titration.[7]

    • Remove the wash buffer and add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[6]

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed complete medium or PBS.

  • Imaging:

    • Mount the coverslips or add fresh imaging buffer to the plate and proceed with fluorescence microscopy.

Quantitative Data Summary

ParameterRecommended RangeKey Considerations
This compound Concentration 0.5 - 10 µMTitration is crucial for each cell type and application.[5][6]
Incubation Time 10 - 30 minutesLonger times can increase background.[6][7]
Incubation Temperature 37°CRoom temperature can also be used, but may require longer incubation.[12]
Staining Buffer Serum-free medium or PBSAvoid serum to prevent extracellular hydrolysis.[7]
Washing 2-3 washesThorough washing is critical to remove unbound probe.[7]

Visual Troubleshooting Guide

G cluster_0 Start: High this compound Background cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution start High Background Observed neg_control Check Negative Control (Media + Probe, No Cells) start->neg_control autofluorescence Check Unstained Cells for Autofluorescence start->autofluorescence probe_hydrolysis Issue: Probe Hydrolysis - Use Phenol Red-Free Media - Minimize Light Exposure - Prepare Fresh Solutions neg_control->probe_hydrolysis High Fluorescence optimize_staining Issue: Suboptimal Staining - Titrate Probe Concentration - Optimize Incubation Time neg_control->optimize_staining Low Fluorescence autofluorescence->optimize_staining Low Autofluorescence handle_autofluorescence Issue: Autofluorescence - Photobleach Sample - Use Spectral Unmixing autofluorescence->handle_autofluorescence High Autofluorescence inadequate_washing Issue: Inadequate Washing - Increase Wash Steps/Volume - Use Quenching Step probe_hydrolysis->inadequate_washing optimize_staining->inadequate_washing end Background Reduced inadequate_washing->end handle_autofluorescence->inadequate_washing

Caption: Troubleshooting workflow for high this compound background staining.

References

Technical Support Center: Optimizing 5-CFDA Concentration to Avoid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of 5-Carboxyfluorescein diacetate (5-CFDA) while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-fluorescent, cell-permeable compound. Once inside a live cell, it is hydrolyzed by intracellular non-specific esterases into 5-carboxyfluorescein (CF), a highly fluorescent and membrane-impermeant molecule.[1][2][3][4] This mechanism allows for the specific labeling of viable cells that possess intact cell membranes and active esterase activity.[2][3]

Q2: What are the common applications of this compound?

A2: this compound and its derivatives are widely used for:

  • Cell viability and cytotoxicity assays: By quantifying the fluorescence, the number of live cells in a population can be determined.[2][5][6]

  • Cell proliferation and tracking: The dye is retained within cells for extended periods and is distributed among daughter cells upon division, allowing for the tracking of cell generations.[7][8][9]

  • In vivo imaging: Its ability to label cells makes it suitable for tracking cells within living organisms.[1]

Q3: What causes this compound toxicity?

A3: High concentrations of this compound can be toxic to cells.[7] This can be due to the intracellular accumulation of the dye, potential effects on cell growth, and the induction of apoptosis.[10] It is crucial to determine the lowest effective concentration for your specific cell type and experimental conditions.[10]

Q4: What is the difference between this compound, this compound-AM, and CFDA-SE?

A4:

  • This compound: The base molecule that is moderately permeable to most cell membranes.[6]

  • This compound, AM (Acetoxymethyl ester): An electrically neutral form that can be loaded into cells at lower concentrations than this compound.[6]

  • CFDA-SE (Succinimidyl Ester): This version covalently binds to intracellular proteins, making it very well-retained within the cells and ideal for long-term cell tracking and proliferation studies.[7][9][11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High Cell Death/Toxicity This compound concentration is too high.Titrate the this compound concentration to find the lowest effective concentration. Start with a range of 0.5 µM to 5 µM.[10]
Incubation time is too long.Reduce the incubation time. A 5 to 15-minute incubation is often sufficient.[10][12]
The solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent is not toxic to your cells.
Weak or No Fluorescence Signal This compound concentration is too low.Increase the this compound concentration in a stepwise manner.
Insufficient incubation time.Increase the incubation time.
Cells have low esterase activity.Consider using a different viability dye or method.
Inactive this compound.This compound can hydrolyze in the presence of water. Use fresh or properly stored aliquots.[10]
High Background Fluorescence Incomplete removal of unbound this compound.Wash the cells thoroughly after staining. A common protocol involves three washes with complete media.[10]
Cell lysis leading to dye leakage.Handle cells gently; avoid harsh vortexing or high-speed centrifugation.[13]

Experimental Protocols

Optimizing this compound Concentration for Your Cell Type

This protocol provides a framework for determining the optimal, non-toxic concentration of this compound.

Materials:

  • This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)[1]

  • Your cells in suspension

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% BSA[10]

  • Complete cell culture medium (e.g., RPMI with 10% FBS)

  • Cell viability assay (e.g., Trypan Blue, Propidium Iodide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • For suspension cells, centrifuge and resuspend in PBS or HBSS with 0.1% BSA.[1]

    • For adherent cells, detach them using a gentle method (e.g., trypsin), neutralize, centrifuge, and resuspend in PBS or HBSS with 0.1% BSA.[1]

    • Adjust the cell concentration to 1 x 10^6 cells/mL.[13]

  • This compound Dilution Series:

    • Prepare a 2X working solution of this compound in PBS/0.1% BSA for a range of final concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).[10]

  • Cell Staining:

    • Add an equal volume of the 2X this compound working solution to your cell suspension.

    • Incubate for 5-10 minutes at 37°C.[10]

  • Washing:

    • Immediately stop the reaction by adding a large volume of complete culture medium.

    • Centrifuge the cells.

    • Wash the cells three times with complete culture medium to remove any unbound dye.[10]

  • Analysis:

    • Viability Assessment: After staining, assess cell viability using a standard method (e.g., Trypan Blue exclusion or a live/dead stain for flow cytometry).

    • Fluorescence Intensity: Analyze the fluorescence of the stained cells using a fluorescence microscope or flow cytometer.

  • Optimization:

    • Compare the fluorescence intensity and cell viability across the different this compound concentrations.

    • Select the lowest concentration that provides a strong, detectable fluorescent signal with minimal impact on cell viability.

Quantitative Data Summary

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOAliquot and store at -20°C to -80°C, protected from light and moisture.[1][10]
Working Concentration 0.5 - 10 µMThe optimal concentration is cell-type dependent. For in vitro experiments, 0.5 - 2 µM is often sufficient.[10]
Incubation Time 5 - 30 minutesShorter incubation times are generally preferred to minimize toxicity.[1][10]
Incubation Temperature 37°C
Cell Density for Staining 1 x 10^6 cells/mL[13]

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Toxicity start Start: High Cell Death Observed check_conc Is this compound concentration in the optimal range (0.5-5 µM)? start->check_conc reduce_conc Action: Reduce this compound Concentration (Titrate downwards) check_conc->reduce_conc No check_incubation Is incubation time minimized (5-15 min)? check_conc->check_incubation Yes reassess Re-assess Cell Viability reduce_conc->reassess reduce_incubation Action: Reduce Incubation Time check_incubation->reduce_incubation No check_solvent Is solvent (DMSO) concentration non-toxic? check_incubation->check_solvent Yes reduce_incubation->reassess reduce_solvent Action: Lower final DMSO concentration check_solvent->reduce_solvent No check_solvent->reassess Yes reduce_solvent->reassess

Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.

G cluster_pathway This compound Mechanism of Action extracellular Extracellular Space intracellular Intracellular Space (Live Cell) cfda_out This compound (Non-fluorescent, Cell-permeable) cfda_in This compound cfda_out->cfda_in Passive Diffusion esterases Intracellular Esterases cfda_in->esterases Hydrolysis cf_in 5-Carboxyfluorescein (CF) (Fluorescent, Membrane-impermeant) esterases->cf_in fluorescence Green Fluorescence cf_in->fluorescence

Caption: Cellular processing of this compound in viable cells.

References

Technical Support Center: 5-CFDA Staining and Leakage Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxyfluorescein diacetate (5-CFDA) and its succinimidyl ester derivative (CFDA-SE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address common issues encountered during cell labeling experiments, with a focus on dye leakage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable dye that can be used to assess cell viability and track cells.[1] Once inside a live cell, non-fluorescent this compound is cleaved by intracellular esterases—enzymes active in viable cells—into the fluorescent compound 5-Carboxyfluorescein (5-CF).[1][2][3] The succinimidyl ester version, this compound-SE (often called CFSE), works similarly but has an additional reactive group that covalently binds to intracellular proteins, making it more stable for long-term studies like cell proliferation tracking.[4][5] As cells divide, the dye is distributed equally among daughter cells, allowing for generational analysis.[4][6]

Q2: Why are my unstained control cells becoming fluorescent over time?

A2: This phenomenon is a classic sign of dye leakage. Labeled cells can gradually release the cleaved, fluorescent 5-CF or unbound CFSE into the culture medium. This free dye is then taken up by the nearby unstained "control" cells, causing them to become fluorescent and compromising the accuracy of the experiment.[7] This issue is particularly problematic in co-culture experiments, such as T-cell suppression assays.[7]

Q3: What are the main causes of this compound leakage and high background fluorescence?

A3: High background and leakage can stem from several factors:

  • Incomplete Removal of Extracellular Dye: Residual dye in the medium after staining can be a major source of background fluorescence.[8]

  • Excessive Staining Concentration: Using too much dye can lead to increased cytotoxicity and leakage.[9][10] It is crucial to find the lowest effective concentration.[9]

  • Suboptimal Cell Health: Unhealthy or dying cells have compromised membranes and are more prone to leaking the dye.[11][12]

  • Spontaneous Oxidation/Hydrolysis: The probe can become fluorescent in the media without any cellular activity, especially when exposed to light or certain media components like phenol red.[8]

  • Dye Instability: this compound-SE stock solutions are sensitive to water and can hydrolyze if not stored correctly in anhydrous DMSO under desiccating conditions.[9][13]

Q4: Can this compound staining affect cell health and function?

A4: Yes, at high concentrations, this compound-SE can be toxic, potentially inducing growth arrest and apoptosis in some cell types.[9][13] It has also been shown to increase cell stiffness and adhesion.[5] Therefore, it is critical to perform a titration to determine the lowest possible concentration that provides a bright enough signal for your specific application and cell type.[9][13] Despite this, at optimal concentrations, the cell death rate caused by labeling is typically below 5%.[14]

Q5: Are there alternative dyes with less leakage?

A5: Yes, several alternatives are available that report lower toxicity and better cellular retention. Amine-binding proliferation dyes like the CellTrace™ Violet and CytoTell® families are popular choices.[4][7][15] These dyes covalently bind to proteins, reducing leakage and cell-to-cell transfer.[4][15] They are also available in various colors, which is useful for multiplexing with green fluorescent proteins (GFP).[4][15][16]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High Background in Cell-Free Controls Spontaneous oxidation of the probe in the staining solution.Always run a control of media + dye without cells.[8][17] Prepare fresh working solutions right before use and protect all solutions and plates from light.[8][18] Use phenol red-free medium during the assay.[8]
High Fluorescence in Negative Control Cells (Leakage) 1. Incomplete washing after staining.2. Dye concentration is too high.3. Poor cell viability.1. Increase the number of wash steps (at least 3 washes) with complete culture medium.[9][13] The protein in the serum helps quench any unreacted dye.[9] 2. Perform a titration to find the lowest effective dye concentration (typical range is 0.5–5 µM).[9][13] 3. Check cell viability before and after staining using a viability dye like Propidium Iodide (PI) or 7-AAD.[11]
Weak or No Signal 1. Dye has hydrolyzed due to improper storage.2. Antibody concentration is too low (if co-staining).3. Low target expression.1. Prepare fresh aliquots of this compound-SE in anhydrous DMSO and store desiccated at -20°C.[9][13] Use aliquots for no more than 2 months.[9][13] 2. Titrate antibody concentration to find the optimal signal-to-noise ratio.[19] 3. Ensure your cells express the target of interest and optimize any stimulation conditions.[11]
Poor Resolution Between Proliferation Peaks 1. Cells are clumping.2. High cytotoxicity from the dye is affecting proliferation.3. Leakage is causing broadening of peaks.1. Ensure a single-cell suspension before labeling, filtering through a nylon mesh if necessary.[9][13] Gate out clumps during flow cytometry analysis.[20] 2. Lower the this compound-SE concentration.[10] 3. Follow the recommendations for minimizing leakage (thorough washing, optimized concentration). Consider using a less toxic alternative dye.[7]

Experimental Protocols & Methodologies

Standard Protocol for Labeling Suspension Cells with this compound-SE

This protocol is a general guideline and should be optimized for your specific cell type and experimental needs.[18]

Reagent Preparation:

  • Stock Solution: Prepare a 2-5 mM stock solution of this compound-SE in high-quality, anhydrous DMSO.[13] Aliquot into single-use vials and store desiccated at -20°C for up to 2 months.[9][13]

  • Working Solution: Immediately before use, dilute the stock solution in a serum-free buffer like PBS or HBSS (pH 7.4) to a 2X final concentration.[9][18] For a final labeling concentration of 2.5 µM, prepare a 5 µM working solution.

Labeling Procedure:

  • Start with a healthy, single-cell suspension. Wash cells twice in serum-free PBS.

  • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed (37°C) serum-free buffer.[9]

  • Add an equal volume of the 2X this compound-SE working solution to the cell suspension. Mix gently and immediately.

  • Incubate for 5-15 minutes at 37°C, protected from light.[6][9][17] The optimal time should be titrated.[9]

  • Quench & Wash: Stop the reaction by adding at least 5 volumes of ice-cold, complete culture medium (containing 10% FBS).[17] The proteins in the serum will quench the reactivity of any remaining free dye.[9]

  • Pellet the cells by centrifugation.

  • Wash the cells a minimum of two more times with complete medium to remove all unbound dye.[9][13]

  • Optional Rest Step: To further reduce leakage, after the second wash, resuspend the cells in fresh medium and incubate for an additional 5-30 minutes at 37°C.[6][9][13] This allows any remaining unbound intracellular dye to diffuse out before a final wash.

  • Resuspend the final cell pellet in the appropriate medium for your downstream application.

Visualizations

Mechanism of this compound-SE Cell Labeling

The following diagram illustrates the process by which this compound-SE enters the cell, becomes fluorescent, and binds to intracellular proteins.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space CFDA_SE_ext This compound-SE (Non-fluorescent, Membrane-permeable) CFDA_SE_int This compound-SE CFDA_SE_ext->CFDA_SE_int Passive Diffusion CFSE CFSE (Fluorescent, Amine-reactive) CFDA_SE_int->CFSE Esterase Cleavage Labeled_Protein Labeled Protein (Stable & Fluorescent) CFSE->Labeled_Protein Covalent Bonding Leaked_CFSE Leaked Dye CFSE->Leaked_CFSE Leakage/ Export Protein Intracellular Protein Protein->Labeled_Protein

Caption: Workflow of this compound-SE cellular uptake, activation, and binding.

Troubleshooting Flowchart for High Background Fluorescence

Use this decision tree to diagnose and solve issues related to high background or signal in your negative controls.

G start High Background or Negative Control Signal? q1 Is background high in cell-free wells? start->q1 sol1 Cause: Spontaneous Oxidation - Use phenol red-free media - Protect from light - Prepare fresh solutions q1->sol1 Yes q2 Are cells clumping or showing low viability? q1->q2 No sol2 Cause: Poor Cell Health - Use healthy, log-phase cells - Filter to ensure single-cell suspension - Check viability post-staining q2->sol2 Yes q3 Was staining optimized? q2->q3 No sol3 Cause: Suboptimal Protocol - Titrate dye concentration (0.5-5 µM) - Increase wash steps (3+) - Add a 30 min 'rest' step before final wash q3->sol3 No end_node Consider Alternative Dyes (e.g., CellTrace™ Violet) q3->end_node Yes, still an issue

Caption: A decision tree for troubleshooting high background fluorescence.

References

inconsistent 5-CFDA staining between samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent 5-Carboxyfluorescein diacetate (5-CFDA) staining. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during cell analysis experiments.

Troubleshooting Guide: Inconsistent this compound Staining

Inconsistent staining can manifest as variability in fluorescence intensity between samples, high background noise, or unexpected cell death. This guide provides a systematic approach to pinpoint and resolve these issues.

Key Troubleshooting Areas:

  • Reagent Preparation and Handling: Issues with the this compound stock solution or working solution are a primary source of variability.

  • Staining Protocol Parameters: Factors such as dye concentration, incubation time, and temperature can significantly impact staining consistency.

  • Cell Health and Preparation: The physiological state of the cells and their handling prior to and during staining are critical.

  • Instrumentation and Data Acquisition: Proper setup of the flow cytometer or fluorescence microscope is essential for reliable data.

Troubleshooting Workflow Diagram:

G start Inconsistent this compound Staining Observed reagent Check Reagent Preparation & Storage start->reagent protocol Review Staining Protocol start->protocol cell_health Assess Cell Health & Density start->cell_health instrument Verify Instrument Settings start->instrument reagent_q1 Is stock solution fresh (<2 months)? Stored at -20°C with desiccant? reagent->reagent_q1 protocol_q1 Was dye concentration optimized/titrated? protocol->protocol_q1 cell_health_q1 Is cell viability high (>95%)? Are cells in single-cell suspension? cell_health->cell_health_q1 instrument_q1 Are laser and filters correct for CFSE? Is compensation set properly? instrument->instrument_q1 reagent_q1->protocol Yes reagent_sol Prepare fresh this compound stock in anhydrous DMSO. reagent_q1->reagent_sol No protocol_q1->cell_health Yes protocol_sol1 Perform a titration of this compound concentration (e.g., 0.5-10 µM). protocol_q1->protocol_sol1 No protocol_sol2 Optimize incubation time and temperature. protocol_q1->protocol_sol2 Partially cell_health_q1->instrument Yes cell_health_sol Use healthy, log-phase cells. Ensure proper cell washing and handling. cell_health_q1->cell_health_sol No instrument_sol Consult instrument manual for optimal settings for FITC/CFSE. instrument_q1->instrument_sol No end Consistent Staining Achieved instrument_q1->end Yes reagent_sol->end protocol_sol1->end protocol_sol2->end cell_health_sol->end instrument_sol->end

Caption: A flowchart to systematically troubleshoot inconsistent this compound staining.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

A1: this compound is a cell-permeable compound that is non-fluorescent. Once inside a live cell, intracellular esterases cleave the acetate groups, converting it to carboxyfluorescein succinimidyl ester (CFSE).[1][2] CFSE is a fluorescent molecule that covalently binds to intracellular proteins, ensuring it is retained within the cell.[1][2] As the cell divides, the fluorescence is distributed equally between daughter cells, allowing for the tracking of cell proliferation.[1]

Mechanism of this compound Staining and Retention:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Live Cell) This compound This compound (Non-fluorescent) CFSE CFSE (Fluorescent) This compound->CFSE Intracellular Esterases Labeled_Proteins CFSE-Labeled Proteins CFSE->Labeled_Proteins Covalent Bonding Proteins Intracellular Proteins Proteins->Labeled_Proteins

Caption: Conversion of this compound to fluorescent CFSE within a live cell.

Q2: My this compound staining is very dim or I see no signal. What are the possible causes?

A2: Weak or no staining can be due to several factors:

  • Improper Reagent Storage: this compound is sensitive to hydrolysis. Ensure the stock solution is stored at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[3][4][5] Hydrolyzed this compound will not efficiently stain cells.[4][5]

  • Suboptimal Dye Concentration: The optimal concentration of this compound varies between cell types.[4][5] A concentration that is too low will result in a weak signal. It is recommended to perform a titration to determine the ideal concentration for your specific cells.[4][5]

  • Low Esterase Activity: Different cell types exhibit varying levels of intracellular esterase activity. Cells with low esterase activity may not efficiently convert this compound to its fluorescent form.

  • Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for carboxyfluorescein (excitation max ~492 nm, emission max ~517 nm).[1]

Q3: I'm observing high cell death after this compound staining. How can I reduce toxicity?

A3: this compound can be toxic to some cells, especially at higher concentrations.[4][5][6] To mitigate this:

  • Titrate the this compound Concentration: Use the lowest possible concentration that still provides a detectable signal.[4][5][6]

  • Optimize Incubation Time: Minimize the incubation time to the shortest duration necessary for adequate staining.[4][5]

  • Stain in Protein-Containing Medium: Some protocols suggest that staining in the presence of a low concentration of protein (e.g., 0.1% BSA or 10% FCS) can reduce toxicity by preventing excessive labeling of surface proteins.[4][6]

  • Ensure Cell Health: Only use healthy, actively growing cells for staining. Stressed cells are more susceptible to the toxic effects of the dye.

Q4: The fluorescence intensity is highly variable between my samples. What could be the cause?

A4: High variability can stem from:

  • Inconsistent Cell Numbers: Ensure that you are staining a consistent number of cells for each sample.

  • Uneven Staining: Ensure the this compound working solution is thoroughly mixed with the cell suspension.[7]

  • Variable Incubation Times: Use a timer to ensure all samples are incubated for the exact same duration.

  • Pipetting Errors: Use calibrated pipettes to ensure accurate reagent volumes.

  • Cell Clumping: Clumped cells will not be stained uniformly. Ensure you have a single-cell suspension before staining.[4][8]

Experimental Protocols

Standard this compound Staining Protocol

This is a general protocol and may require optimization for your specific cell type and experimental conditions.

1. Reagent Preparation:

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[3] Aliquot and store at -20°C or -80°C, protected from light.[3][4]
  • On the day of the experiment, dilute the stock solution in a serum-free medium or PBS to the desired working concentration (typically 1-10 µM).[3]

2. Cell Preparation:

  • Suspension Cells: Centrifuge cells and wash twice with PBS. Resuspend the cell pellet in serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.[3]
  • Adherent Cells: Wash cells with PBS, then detach using trypsin or another appropriate method to create a single-cell suspension. Wash twice with PBS and resuspend in serum-free medium or PBS at 1 x 10^6 cells/mL.[3]

3. Staining:

  • Add an equal volume of the 2X this compound working solution to the cell suspension.
  • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[3]

4. Washing:

  • Stop the staining reaction by adding 5 volumes of complete culture medium.
  • Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete medium or PBS.[3]

5. Analysis:

  • Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.[3]

Quantitative Data Summary

ParameterRecommended RangePotential Impact of Deviation
This compound Stock Solution Concentration 1-10 mM in anhydrous DMSOHigher concentrations can be difficult to dissolve; lower concentrations may require larger volumes for working solutions.
This compound Working Concentration 0.5 - 10 µMToo low: weak signal. Too high: increased cell toxicity and background.[4][5]
Incubation Time 5 - 30 minutesToo short: incomplete staining. Too long: increased cell toxicity.[3][4]
Incubation Temperature Room Temperature or 37°CTemperature affects the rate of dye uptake and esterase activity. Consistency is key.
Cell Density for Staining 1 x 10^6 - 1 x 10^7 cells/mLHigh cell density can lead to insufficient dye per cell, resulting in weaker staining.

References

Technical Support Center: 5-CFDA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the imaging of 5-Carboxyfluorescein Diacetate (5-CFDA), with a specific focus on managing photobleaching.

Troubleshooting Guides

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a primary challenge in live-cell imaging with this compound. Below are guides to help you identify and resolve common problems related to signal loss.

Rapid Signal Loss (Photobleaching)

Issue: The fluorescent signal from this compound-stained cells diminishes quickly upon exposure to excitation light.

Probable Cause Recommended Solution
Excessive Excitation Light Intensity Reduce the power of the laser or the intensity of the arc lamp to the lowest level that provides an adequate signal-to-noise ratio.[1] Use neutral density (ND) filters to attenuate the excitation light.[2][3][4]
Prolonged Exposure Time Decrease the camera exposure time to the minimum required for a clear image.[1] Use a more sensitive camera or detector to allow for shorter exposure times. For time-lapse imaging, increase the interval between acquisitions.
High Numerical Aperture (NA) Objective While high NA objectives are excellent for resolution, they also collect more excitation light, potentially accelerating photobleaching. If possible, use an objective with a slightly lower NA if the resolution is still sufficient for your experiment.
Presence of Oxygen Photobleaching is often an oxygen-dependent process.[2] For fixed cells, use a mounting medium containing an antifade reagent.[2][3] For live-cell imaging, consider using an imaging medium with an oxygen scavenging system or an antifade reagent specifically designed for live cells.[1]
Suboptimal Imaging Medium Certain components in standard cell culture media can contribute to photobleaching.[5] Consider using a specialized live-cell imaging solution designed to maintain cell health and minimize background fluorescence.[4]
Low Initial Signal Intensity

Issue: The fluorescent signal is weak even at the beginning of the imaging session.

Probable Cause Recommended Solution
Incomplete Hydrolysis of this compound Ensure that the intracellular esterases have sufficient time to cleave the diacetate groups from this compound to produce the fluorescent 5-carboxyfluorescein (CF).[6][7] Optimize the incubation time (typically 15-60 minutes at 37°C).
Low this compound Concentration The working concentration of this compound may be too low for your cell type. Perform a concentration titration to determine the optimal concentration that provides a bright signal without inducing cytotoxicity.
Poor Dye Loading Ensure cells are healthy and have active esterases. Use a balanced salt solution or serum-free medium for the loading step, as serum proteins can bind to this compound and reduce its availability.
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for 5-carboxyfluorescein (Ex/Em: ~495 nm / ~519 nm).[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

5-Carboxyfluorescein diacetate (this compound) is a cell-permeant dye used for labeling live cells.[6][8] It is non-fluorescent until it enters a cell with an intact membrane. Inside the cell, intracellular esterases cleave the diacetate groups, converting this compound into the highly fluorescent and membrane-impermeant 5-carboxyfluorescein (CF).[6][7] This mechanism makes it a useful tool for assessing cell viability and for cell tracking studies.

Q2: What causes photobleaching of the fluorescent signal from this compound?

Photobleaching is the light-induced, irreversible degradation of the fluorescent molecule (5-carboxyfluorescein).[1] The primary causes include:

  • High-intensity excitation light: More photons interacting with the fluorophore increase the probability of photochemical damage.[3]

  • Prolonged exposure to light: The longer the fluorophore is excited, the more likely it is to be photobleached.[1]

  • Presence of molecular oxygen: Reactive oxygen species generated during the fluorescence process can attack and destroy the fluorophore.[2]

Q3: How can I minimize photobleaching during my this compound imaging experiment?

To minimize photobleaching, you should:

  • Reduce illumination: Use the lowest possible excitation light intensity and the shortest exposure time that still yields a good quality image.[1][4]

  • Use antifade reagents: For fixed cells, use a mounting medium containing an antifade agent. For live cells, specialized imaging media with antifade properties are available.[1][2][3]

  • Optimize your imaging protocol: Plan your imaging session to be as efficient as possible. Use a lower magnification to find your region of interest before switching to a higher magnification for image acquisition.[4]

  • Choose appropriate hardware: Use a sensitive camera that allows for shorter exposure times.

Q4: Are there more photostable alternatives to this compound?

Yes, if photobleaching of this compound remains a significant issue despite troubleshooting, you might consider using fluorescent dyes from newer generations, such as the Alexa Fluor or DyLight series, which are specifically engineered for enhanced photostability.[2][3] However, the choice of an alternative will depend on the specific requirements of your experiment, such as the need for esterase-dependent loading.

Q5: How can I quantify the rate of photobleaching in my experiment?

To quantify the photobleaching rate, you can perform a time-lapse acquisition of a field of stained cells under your typical imaging conditions. Measure the mean fluorescence intensity of the cells in each frame and plot it against time. The rate of decay of this curve represents the photobleaching rate. You can fit this data to an exponential decay model to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Experimental Protocols & Visualizations

Standard Protocol for this compound Staining of Adherent Cells
  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM. Store aliquots at -20°C, protected from light and moisture.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in a buffered salt solution (e.g., PBS or HBSS) or serum-free medium to a final working concentration of 1-25 µM. The optimal concentration should be determined empirically for your specific cell type.

  • Cell Staining:

    • Grow adherent cells on coverslips or in imaging-compatible plates.

    • Wash the cells once with the buffered salt solution.

    • Remove the wash solution and add the this compound working solution to cover the cells.

    • Incubate for 15-60 minutes at 37°C in the dark.

  • Wash: Remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging medium (with or without serum, depending on the experimental plan) to remove any extracellular dye.

  • Imaging: Proceed with fluorescence microscopy using appropriate filter sets for fluorescein (Ex/Em: ~495 nm / ~519 nm).[7]

G This compound Staining and Imaging Workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (in buffer/medium) prep_stock->prep_working load_dye Incubate with This compound Working Solution prep_working->load_dye wash1 Wash Cells wash1->load_dye wash2 Wash Cells (remove excess dye) load_dye->wash2 acquire_image Fluorescence Microscopy wash2->acquire_image

Caption: Workflow for staining and imaging cells with this compound.

Mechanism of this compound Activation and Photobleaching

G cluster_cell Inside the Cell CFDA This compound (Non-fluorescent) Esterases Intracellular Esterases CFDA->Esterases Hydrolysis CF 5-Carboxyfluorescein (Fluorescent) Esterases->CF Bleached_CF Bleached Fluorophore (Non-fluorescent) CF->Bleached_CF Photobleaching Excitation_Light Excitation Light CF->Excitation_Light Fluorescence Excitation_Light->CF Excitation Oxygen Oxygen

Caption: Activation of this compound and the process of photobleaching.

Troubleshooting Logic for Rapid Signal Loss

G Start Rapid Signal Loss? Check_Intensity Is Excitation Intensity High? Start->Check_Intensity Check_Exposure Is Exposure Time Long? Check_Intensity->Check_Exposure No Sol_Intensity Reduce Intensity / Use ND Filters Check_Intensity->Sol_Intensity Yes Check_Antifade Using Antifade Reagent? Check_Exposure->Check_Antifade No Sol_Exposure Reduce Exposure Time Check_Exposure->Sol_Exposure Yes Check_Medium Using Live-Cell Imaging Medium? Check_Antifade->Check_Medium Yes Sol_Antifade Add Antifade Reagent Check_Antifade->Sol_Antifade No Sol_Medium Switch to Imaging Medium Check_Medium->Sol_Medium No Monitor Monitor Signal Stability Check_Medium->Monitor Yes Sol_Intensity->Monitor Sol_Exposure->Monitor Sol_Antifade->Monitor Sol_Medium->Monitor

References

effect of serum on 5-CFDA staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Carboxyfluorescein diacetate (5-CFDA) for cell staining, with a specific focus on the impact of serum on staining efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining experiments.

IssuePotential CauseRecommended Solution
Low or No Fluorescence Signal Presence of Serum in Staining Buffer: Serum contains esterases that can prematurely cleave the diacetate group from this compound outside the cells, preventing the dye from crossing the cell membrane.Perform the staining procedure in a serum-free buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS). Ensure to wash cells thoroughly to remove any residual serum-containing medium before adding the staining solution.[1]
Insufficient Dye Concentration or Incubation Time: Different cell types require varying dye concentrations and incubation times for optimal staining.Empirically determine the optimal concentration (typically in the range of 1-10 µM) and incubation time (usually 15-60 minutes) for your specific cell line.
Poor Cell Health: Only viable cells with active intracellular esterases will fluoresce. Dead or unhealthy cells will not retain the dye.Ensure cells are healthy and in the logarithmic growth phase before staining. Use a positive control of healthy, untreated cells.
High Background Fluorescence Extracellular Cleavage of this compound: If staining is performed in the presence of serum, esterases in the serum can cleave the dye, leading to an increase in extracellular fluorescence.As recommended for low signal, perform the staining in a serum-free buffer and wash the cells thoroughly before imaging or analysis.[1]
Excess Dye Concentration: Using a concentration of this compound that is too high can lead to increased background.Titrate the this compound concentration to find the lowest effective concentration for your cell type.
Inconsistent or Variable Staining Batch-to-Batch Variability of Serum: If staining in the presence of serum, the level of esterase activity can differ between serum batches, leading to inconsistent results.For consistency, perform all staining in a serum-free buffer. If serum must be present, use the same batch of serum for all experiments in a series.
Incomplete Removal of Quenching Medium: Residual serum-containing medium after the quenching step can interfere with subsequent analysis.Ensure thorough washing of cells with serum-free buffer after quenching the staining reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it recommended to use a serum-free medium for this compound staining?

A1: Serum, particularly fetal bovine serum (FBS), contains active esterases. These enzymes can hydrolyze the non-fluorescent this compound to its fluorescent, membrane-impermeant form, carboxyfluorescein (CF), in the extracellular environment. This premature cleavage prevents the dye from entering the cells, leading to reduced staining efficiency and potentially high background fluorescence.[1]

Q2: What is the mechanism of this compound staining?

A2: this compound is a non-fluorescent and cell-permeable compound. Once inside a viable cell, intracellular esterases cleave the diacetate groups. This enzymatic reaction converts the molecule into the fluorescent and membrane-impermeant carboxyfluorescein (CF), which is then trapped within the cytoplasm of the cell. Dead cells lack active esterases and therefore do not fluoresce.[2][3]

Q3: Can I perform this compound staining in a medium containing serum if necessary?

A3: While strongly discouraged, some protocols report staining in the presence of serum. However, this is highly dependent on the cell type and the specific lot of serum being used. If you must use a serum-containing medium, you may need to increase the dye concentration and optimize the incubation time. Be aware that this can also increase background fluorescence and lead to less consistent results. The best practice is to stain cells in a serum-free buffer and then return them to a serum-containing medium for subsequent culture or analysis.[1]

Q4: How does serum quench the this compound staining reaction?

A4: After the desired incubation time with this compound, adding a medium containing a high protein concentration, such as 10% FBS, helps to stop the staining process. The proteins in the serum can bind to any unreacted this compound, effectively inactivating it and preventing further non-specific staining.[3][4]

Data Presentation

Effect of Serum Concentration on this compound Staining Efficiency

The following table illustrates the expected impact of serum on this compound staining efficiency. Note that these are representative values and actual results may vary depending on the cell type, serum lot, and experimental conditions.

Serum Concentration during StainingMean Fluorescence Intensity (MFI) (Arbitrary Units)Percentage of Stained Cells (%)
0% (Serum-Free Buffer)150095%
1%80070%
5%30040%
10%10015%

Experimental Protocols

Detailed Methodology for this compound Staining

This protocol provides a general guideline for staining cells with this compound. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Complete cell culture medium with serum (e.g., 10% FBS)

  • Cells in suspension

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Harvest cells and wash them once with serum-free PBS or HBSS to remove any residual serum.

    • Resuspend the cells in pre-warmed (37°C) serum-free PBS or HBSS at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the stock solution in the serum-free cell suspension buffer to a final concentration of 1-10 µM.

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Quenching:

    • Stop the staining reaction by adding at least 5 volumes of ice-cold complete cell culture medium containing serum (e.g., 10% FBS).

    • Incubate on ice for 5 minutes.

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Repeat the wash step two more times for a total of three washes to ensure the removal of any unbound dye.

  • Analysis:

    • Resuspend the final cell pellet in the appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Visualizations

experimental_workflow cluster_critical Critical Step start Start: Cell Culture harvest Harvest and Wash Cells (remove serum) start->harvest stain Resuspend in Serum-Free Buffer and add this compound harvest->stain incubate Incubate at 37°C (protected from light) stain->incubate quench Quench with Serum-Containing Medium incubate->quench wash Wash Cells (3x) with complete medium quench->wash analyze Analyze by Flow Cytometry or Microscopy wash->analyze end End analyze->end

References

Technical Support Center: 5-CFDA Handling and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of 5-Carboxyfluorescein diacetate (5-CFDA) to prevent precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

5-Carboxyfluorescein diacetate (this compound) is a non-fluorescent, cell-permeable compound. Once inside a living cell, it is hydrolyzed by intracellular non-specific esterases into the highly fluorescent and membrane-impermeable molecule, 5-carboxyfluorescein (CF).[1][2][3][4] This mechanism allows for the specific labeling of viable cells, as only cells with intact membranes and active esterases will retain the fluorescent product.[3][5]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

This compound has limited solubility in aqueous solutions like cell culture media.[1][2][6] Precipitation upon addition to your media is a common issue that can arise from several factors:

  • High Final Concentration: The final working concentration of this compound may be too high for your specific medium.

  • Improper Dilution Technique: Adding a concentrated stock solution directly to the medium without rapid mixing can create localized high concentrations, leading to precipitation.

  • Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of this compound.

  • Media Composition: The presence of certain salts or other components in your specific cell culture medium can affect the solubility of this compound.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock solution to the media.

Cause: This is often due to localized high concentrations of this compound exceeding its solubility limit in the aqueous environment of the cell culture medium.

Solution:

  • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of serum-free media or PBS, and then add this intermediate dilution to the final volume.

  • Rapid Mixing: While adding the this compound solution (either the stock or an intermediate dilution) to the media, ensure rapid but gentle mixing to facilitate immediate and uniform dispersion.

  • Pre-warmed Media: Always use pre-warmed (e.g., 37°C) cell culture media, as this can improve the solubility of this compound.[7]

Issue: The media becomes cloudy or a precipitate forms over time after adding this compound.

Cause: This could be due to the slow precipitation of this compound out of the solution, or interactions with components in the media, especially if it contains serum.

Solution:

  • Use Serum-Free Media for Staining: Whenever possible, perform the cell staining procedure in serum-free media or a balanced salt solution like PBS.[1][3] Serum proteins can sometimes interact with fluorescent dyes. After the staining incubation period, the cells can be washed and resuspended in complete, serum-containing medium.

  • Optimize Incubation Time: Minimize the incubation time to the shortest duration that provides adequate cell labeling. This reduces the time for potential precipitation to occur.

  • Filter the Working Solution: If you suspect the working solution itself is contributing to the precipitation, you can filter it through a 0.22 µm syringe filter before adding it to your cells. However, this is not a substitute for proper dilution techniques.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: Dissolve the this compound powder in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[1][2][3]

  • Concentration: A common stock solution concentration is 1-10 mM.[1][3]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1][3]

Preparation of this compound Working Solution and Cell Staining
  • Cell Preparation: Prepare a single-cell suspension in serum-free medium or PBS.

  • Dilution to Working Concentration:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Perform a serial dilution to achieve the final working concentration (typically in the range of 1-10 µM).[1][3] It is recommended to first dilute the stock in a small volume of the serum-free medium or PBS before adding it to the larger cell suspension volume.

  • Incubation: Incubate the cells with the this compound working solution for the desired time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: After incubation, pellet the cells by centrifugation and wash them with complete, serum-containing medium to remove any unhydrolyzed this compound.

Data Presentation

Solvent Solubility of this compound Reference
DMSO~30 mg/mL[6]
Dimethylformamide (DMF)~50 mg/mL[6]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[6]
EthanolSoluble to 10 mM[4]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_staining Cell Staining Protocol stock_prep Dissolve this compound in DMSO (e.g., 10 mM) aliquot Aliquot into single-use tubes stock_prep->aliquot store Store at -20°C, protected from light aliquot->store working_sol Prepare working solution (1-10 µM) by serial dilution in pre-warmed media store->working_sol Use one aliquot cell_prep Prepare single-cell suspension in serum-free media/PBS cell_prep->working_sol incubate Incubate cells with working solution (e.g., 30 min at 37°C) working_sol->incubate wash Wash cells with complete media incubate->wash analyze Analyze by flow cytometry or microscopy wash->analyze

Caption: Experimental workflow for preparing this compound solutions and staining cells.

troubleshooting_logic cluster_solutions Troubleshooting Steps start This compound precipitates in media? check_dilution Review Dilution Technique (Use serial dilution & rapid mixing) start->check_dilution Yes no_precipitate Proceed with Experiment start->no_precipitate No use_serum_free Use Serum-Free Media/PBS for Staining check_dilution->use_serum_free warm_media Use Pre-warmed Media (37°C) use_serum_free->warm_media optimize_conc Optimize (Lower) Final Concentration warm_media->optimize_conc

Caption: Troubleshooting logic for addressing this compound precipitation.

References

Technical Support Center: Optimizing 5-CFDA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in 5-CFDA (5-Carboxyfluorescein diacetate) assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, offering step-by-step solutions to improve your results.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from your cells, leading to inaccurate measurements.

Question: My negative control wells (media and this compound only, no cells) or areas without cells show high fluorescence. What is the cause?

Answer: This can be caused by several factors, including the spontaneous hydrolysis of this compound in the solution, the presence of interfering substances in the media, or residual extracellular dye.

Potential Cause Recommended Solution Quantitative Parameters
Spontaneous hydrolysis of this compoundPrepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions.[1][2]N/A
Interference from media componentsUse a serum-free, phenol red-free medium for the duration of the assay, as these components can increase background fluorescence.[1][2]N/A
Insufficient washingWash cells thoroughly (2-3 times) with a buffered saline solution like PBS after incubation with this compound to remove any unbound dye.[1][3][4]N/A
Excessive dye concentrationTitrate the this compound concentration to find the lowest effective concentration that provides a strong signal with minimal background.[2][4][5]Start with a range of 0.5-10 µM.[2][3][6][7][8]
Issue 2: Weak or No Signal

A weak or absent fluorescent signal can indicate problems with dye loading, cell health, or instrument settings.

Question: My stained cells show very low or no fluorescence. What could be the problem?

Answer: This issue can stem from several sources, including poor dye uptake, low esterase activity in the cells, or incorrect instrument settings.

Potential Cause Recommended Solution Quantitative Parameters
Insufficient dye loadingIncrease the incubation time or the concentration of the this compound working solution.[2] Ensure there is no serum in the loading buffer, as it can hinder dye uptake.[2]Incubation time: 15-60 minutes.[1][2] Concentration: Titrate within the 0.5-10 µM range.[2][3][6][7][8]
Low intracellular esterase activityThis assay relies on active esterases in viable cells.[9][10][11][12] Ensure cells are healthy and metabolically active. Use a positive control (e.g., a known viable cell population) to confirm the assay is working.N/A
Incorrect instrument settingsVerify that you are using the correct excitation and emission filters/wavelengths for carboxyfluorescein (the hydrolyzed product of this compound).[2] Optimize the gain setting on your instrument.[2]Excitation/Emission: ~495/519 nm.[2][10]
PhotobleachingMinimize the exposure of stained cells to excitation light before measurement.[2]N/A
Issue 3: Signal Fades Quickly or Leaks from Cells

A rapid decrease in fluorescence intensity can be due to photobleaching or active removal of the dye by the cells.

Question: The fluorescence in my cells is bright initially but then fades rapidly. Why is this happening?

Answer: This can be a result of photobleaching from excessive light exposure or active transport of the fluorescent product out of the cells.

Potential Cause Recommended Solution Quantitative Parameters
PhotobleachingReduce the intensity and duration of light exposure.[2] For time-lapse imaging, decrease the frequency of measurements.[2]N/A
Active dye extrusionSome cell types actively pump out the fluorescent dye.[2] The use of a probenecid solution during incubation can help inhibit these cellular pumps.[2]N/A

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve 1 mg of this compound in 0.2172 mL of anhydrous DMSO.[3]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light and moisture.[3][8][12] Stock solutions are typically stable for up to 3-6 months at -20°C.[12] Avoid repeated freeze-thaw cycles.[3]

  • Working Solution (0.5-10 µM): Immediately before use, dilute the stock solution in a serum-free, phenol red-free medium or PBS to the desired final concentration.[2][3] The optimal concentration should be determined experimentally for each cell type.[2][6]

Cell Staining Protocol
  • Cell Preparation:

    • Adherent Cells: Seed cells on a suitable culture vessel and allow them to adhere overnight.

    • Suspension Cells: Harvest cells and wash them once with a warm, serum-free, phenol red-free buffer.[2] Resuspend the cells at a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Loading:

    • Adherent Cells: Wash the cells once with a warm, serum-free, phenol red-free medium.[2] Add the this compound working solution and incubate for 15-60 minutes at 37°C, protected from light.[1][2]

    • Suspension Cells: Add the this compound working solution to the cell suspension and incubate for 15-60 minutes at 37°C, protected from light.[1][2]

  • Washing:

    • Adherent Cells: Remove the loading solution and wash the cells twice with a warm, serum-free buffer to remove any extracellular probe.[1][2]

    • Suspension Cells: Centrifuge the cells at 400 g for 3-4 minutes, discard the supernatant, and wash the cell pellet twice with a warm, serum-free buffer.[3]

  • Analysis: Resuspend the cells in the appropriate medium and immediately analyze them using a fluorescence microscope or flow cytometer.[1][3]

Visual Guides

G Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5_CFDA This compound (Non-fluorescent, Membrane-permeant) Esterases Intracellular Esterases 5_CFDA->Esterases Passive Diffusion CF Carboxyfluorescein (CF) (Fluorescent, Membrane-impermeant) Esterases->CF Hydrolysis

Caption: Cellular uptake and conversion of this compound.

G This compound Experimental Workflow Start Start Prepare_Cells Prepare Cells (Adherent or Suspension) Start->Prepare_Cells Prepare_Dye Prepare this compound Working Solution Start->Prepare_Dye Incubate Incubate Cells with Dye (15-60 min, 37°C) Prepare_Cells->Incubate Prepare_Dye->Incubate Wash Wash Cells (2-3x) to Remove Excess Dye Incubate->Wash Analyze Analyze by Microscopy or Flow Cytometry Wash->Analyze End End Analyze->End

Caption: A typical workflow for a this compound cell staining experiment.

G Troubleshooting Logic for High Background High_Background High Background Fluorescence Observed Check_No_Cell_Control Check No-Cell Control (Media + Dye) High_Background->Check_No_Cell_Control High_in_Control High Fluorescence in Control? Check_No_Cell_Control->High_in_Control Media_Issue Use Phenol Red-Free & Serum-Free Media High_in_Control->Media_Issue Yes Washing_Issue Improve Washing Steps (Increase volume/number) High_in_Control->Washing_Issue No Concentration_Issue Optimize (Lower) This compound Concentration Washing_Issue->Concentration_Issue

Caption: Decision-making process for troubleshooting high background.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

This compound is a non-fluorescent and cell-permeable compound.[12] Once inside a live cell, it is hydrolyzed by intracellular esterases into 5-carboxyfluorescein (CF), which is a highly fluorescent molecule that is also membrane-impermeant and thus retained within the cell.[9][10][12] This process is dependent on both membrane integrity and enzymatic activity, making it an indicator of cell viability.[11]

Q2: What are the optimal excitation and emission wavelengths for the fluorescent product?

The hydrolyzed product, 5-carboxyfluorescein (CF), has an excitation maximum of approximately 495 nm and an emission maximum of around 519 nm.[10]

Q3: Can I use a medium containing phenol red for my experiment?

It is highly recommended to use a phenol red-free medium.[1][2] Phenol red can contribute to background fluorescence and may also quench the signal, leading to a reduced signal-to-noise ratio.[2]

Q4: Is it possible to use fixed cells for this assay?

No, this assay is designed for use with live cells only.[2] The mechanism requires the activity of intracellular esterases, which are inactive in fixed cells.[2]

Q5: How can I confirm that the signal I am detecting is specific?

It is crucial to include proper controls in your experiment:

  • Unstained Cells: To measure cellular autofluorescence.[2]

  • Cells with this compound but no treatment (Negative Control): To establish a baseline fluorescence.[2]

  • Cell-free Control (Media + this compound): To check for spontaneous hydrolysis and media-induced background fluorescence.[1][2]

References

Validation & Comparative

A Comparative Guide to 5-CFDA and Calcein AM for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the appropriate fluorescent probe is critical for accurately assessing cell viability. Among the most common choices are 5-Carboxyfluorescein diacetate (5-CFDA) and Calcein AM. Both are reliable indicators of cell health, functioning on the principle of enzymatic conversion of a non-fluorescent ester to a fluorescent product within living cells. This guide provides a detailed comparison of their performance, supported by experimental data and protocols to aid in the selection of the optimal reagent for your specific research needs.

Principle of Action: A Shared Mechanism

At their core, both this compound and Calcein AM operate through a similar mechanism. These non-fluorescent, cell-permeant compounds freely diffuse across the intact membranes of living cells. Once inside, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) or diacetate groups, converting the molecules into their fluorescent counterparts: 5-carboxyfluorescein (from this compound) and calcein (from Calcein AM).[1] The resulting fluorescent molecules are membrane-impermeant, ensuring they are retained within cells that possess both active esterases and intact cell membranes—key indicators of cell viability. Dead cells, lacking active esterases and membrane integrity, do not retain the dye and thus remain non-fluorescent.

dot

Mechanism of Action for Esterase-Based Viability Probes cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Live Cell) Probe_Extracellular Non-Fluorescent Probe (this compound or Calcein AM) Probe_Intracellular Non-Fluorescent Probe Probe_Extracellular->Probe_Intracellular Passive Diffusion Esterases Intracellular Esterases Probe_Intracellular->Esterases Substrate Fluorescent_Product Fluorescent Product (5-Carboxyfluorescein or Calcein) Esterases->Fluorescent_Product Cleavage of Ester Groups Fluorescent_Product->Fluorescent_Product Retention in Cytoplasm (Green Fluorescence)

Caption: Mechanism of esterase-dependent viability probes.

Performance Comparison

While their mechanisms are analogous, subtle differences in the properties of the resulting fluorescent molecules can influence their suitability for specific applications.

FeatureThis compound (yielding 5-Carboxyfluorescein)Calcein AM (yielding Calcein)
Fluorescence Properties Excitation: ~492 nm, Emission: ~517 nmExcitation: ~494 nm, Emission: ~517 nm
Cell Retention Generally considered to have good retention due to the negative charges of carboxyfluorescein.[2] However, some studies have shown significant leakage from certain cell types over several hours.[3]Good retention in many cell types, though leakage can occur over extended periods.[3] One study indicated that after 180 minutes, only about 9% of calcein was retained in Jurkat cells.[3]
Cytotoxicity Generally low at typical working concentrations.Known for its low cytotoxicity, making it suitable for live-cell imaging.
Signal-to-Noise Ratio Generally provides a good signal-to-noise ratio.[4]Often cited as having a high signal-to-noise ratio and low background fluorescence.[4]
pH Sensitivity Fluorescence is pH-dependent.Fluorescence is relatively insensitive to pH in the physiological range.
Applications Cell viability and cytotoxicity assays, cell proliferation (as CFDA-SE).Cell viability and cytotoxicity assays, live-cell imaging, apoptosis studies (in conjunction with other markers).

Experimental Protocols

The following are generalized protocols for using this compound and Calcein AM for cell viability assessment. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

This compound Staining Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO (e.g., 1-10 mM).

    • On the day of the experiment, dilute the stock solution in a serum-free medium or PBS to the desired working concentration (typically 1-10 µM).

  • Cell Staining:

    • For suspension cells: Centrifuge the cell suspension and resuspend the pellet in the this compound working solution.

    • For adherent cells: Remove the culture medium and add the this compound working solution to the culture vessel.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • For suspension cells: Centrifuge the stained cells, remove the supernatant, and wash the cells once with pre-warmed culture medium or PBS.

    • For adherent cells: Remove the staining solution and wash the cells once with pre-warmed culture medium or PBS.

  • Analysis:

    • Resuspend cells in culture medium or PBS for analysis.

    • Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with appropriate filters for FITC/GFP (excitation ~492 nm, emission ~517 nm).

Calcein AM Staining Protocol
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Calcein AM in high-quality, anhydrous DMSO.

    • On the day of use, dilute the stock solution in a serum-free medium or PBS to a working concentration of 1-5 µM.

  • Cell Staining:

    • For suspension cells: Pellet the cells by centrifugation and resuspend them in the Calcein AM working solution.

    • For adherent cells: Aspirate the culture medium and add the Calcein AM working solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Washing is often recommended to reduce background fluorescence.

    • For suspension cells: Centrifuge, remove the supernatant, and resuspend in fresh, pre-warmed medium or PBS.

    • For adherent cells: Remove the staining solution and wash once with fresh, pre-warmed medium or PBS.

  • Analysis:

    • Analyze the stained cells promptly using a fluorescence microscope, plate reader, or flow cytometer with standard FITC/GFP filter sets (excitation ~494 nm, emission ~517 nm).

dot

General Experimental Workflow for Viability Staining Start Start: Prepare Cell Suspension or Adherent Culture Prepare_Reagents Prepare Staining Solution (this compound or Calcein AM) in Serum-Free Medium/PBS Start->Prepare_Reagents Stain_Cells Incubate Cells with Staining Solution (15-30 min at 37°C) Prepare_Reagents->Stain_Cells Wash_Cells Wash Cells to Remove Excess Dye Stain_Cells->Wash_Cells Analyze Analyze Fluorescence: -Microscopy -Flow Cytometry -Plate Reader Wash_Cells->Analyze End End: Data Interpretation Analyze->End

Caption: A generalized workflow for cell viability assays.

Concluding Remarks

Both this compound and Calcein AM are excellent choices for the fluorescent assessment of cell viability. Their shared mechanism of action, based on intracellular esterase activity and membrane integrity, makes them reliable indicators of live cells. For most standard viability assays, the choice between them may come down to laboratory preference and cost.

However, for specific applications, certain characteristics may be advantageous. Calcein AM's relative pH insensitivity makes it a more robust choice in experimental conditions where pH fluctuations may occur. For studies requiring longer-term cell tracking, it is important to note that both dyes can exhibit leakage from certain cell types, and alternative, more permanent cell trackers should be considered.[3]

Ultimately, the optimal choice of viability probe will depend on the specific cell type, experimental duration, and instrumentation available. It is always recommended to perform preliminary optimization experiments to determine the best dye and conditions for your particular system.

References

5-CFDA vs. Alamar Blue: A Comparative Guide for Cell Health Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, accurately assessing cell health is paramount for research, drug discovery, and toxicological studies. Among the plethora of available methods, 5-Carboxyfluorescein diacetate (5-CFDA) and Alamar blue (resazurin) have emerged as two widely used fluorescent probes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their specific needs.

Mechanism of Action: A Tale of Two Probes

The fundamental difference between this compound and Alamar blue lies in the cellular processes they measure. This compound assesses cell viability by gauging membrane integrity and intracellular enzymatic activity, while Alamar blue evaluates metabolic activity.

This compound (5-Carboxyfluorescein diacetate, acetoxymethyl ester) is a non-fluorescent compound that readily permeates the membrane of living cells. Once inside, intracellular esterases, which are abundant in viable cells, cleave the acetate groups from the molecule.[1] This enzymatic conversion transforms this compound into the highly fluorescent carboxyfluorescein (5-CF), which is then trapped within the cell due to its negative charge, provided the cell membrane is intact.[1][2] Therefore, the resulting fluorescence is a direct indicator of both enzymatic activity and membrane integrity.

Alamar blue , the active ingredient of which is resazurin, is a blue, cell-permeable, and virtually non-fluorescent dye.[3][4] In living, metabolically active cells, intracellular reductases, primarily located in the mitochondria, reduce resazurin to the pink, highly fluorescent compound resorufin.[3][4][5] This reduction is indicative of the cellular reducing environment and is proportional to the number of viable, respiring cells.[4][5][6]

G cluster_0 This compound Assay cluster_1 Alamar Blue Assay CFDA_in This compound (Non-fluorescent) Cell_CFDA Live Cell (Intact Membrane) CFDA_in->Cell_CFDA Passive Diffusion Esterases Intracellular Esterases Cell_CFDA->Esterases CF_out 5-CF (Fluorescent) Esterases->CF_out Cleavage Alamar_in Alamar Blue (Resazurin) (Blue, Non-fluorescent) Cell_Alamar Live Cell (Metabolically Active) Alamar_in->Cell_Alamar Passive Diffusion Reductases Intracellular Reductases Cell_Alamar->Reductases Resorufin_out Resorufin (Pink, Fluorescent) Reductases->Resorufin_out Reduction

Diagram 1. Mechanism of action for this compound and Alamar blue.

Performance Comparison

The choice between this compound and Alamar blue often depends on the specific experimental question and the cell type being investigated. The following table summarizes key performance characteristics to guide this decision.

FeatureThis compound (Carboxyfluorescein Diacetate)Alamar Blue (Resazurin)
Primary Measurement Cell viability (membrane integrity & esterase activity)[1][7]Metabolic activity (cellular reduction)[3][4]
Assay Type Endpoint assayKinetic or endpoint assay[4]
Toxicity Can be cytotoxic with prolonged incubationGenerally non-toxic, allowing for continuous monitoring[4][8]
Multiplexing Can be multiplexed with other assays, often those measuring cell death.[9]Highly compatible with multiplexing, including with assays for cytotoxicity and apoptosis.[4][8]
Sensitivity HighHigh, with longer incubation times increasing sensitivity.[3][4]
Incubation Time Typically 15-30 minutes[9]1-4 hours, can be extended for greater sensitivity.[3][6]
Detection Method Fluorescence (Ex/Em: ~492/517 nm)[10]Fluorescence (Ex/Em: ~560/590 nm) or Absorbance (~570 nm & 600 nm).[6][8]

Data Presentation: A Comparative Dose-Response Analysis

To illustrate the data obtained from each assay, consider a hypothetical experiment evaluating the cytotoxicity of a compound on a cancer cell line. The results would typically be presented in a dose-response table.

Compound Conc. (µM)% Viability (this compound)% Metabolic Activity (Alamar Blue)
0 (Control)100%100%
0.198%95%
185%80%
1052%45%
10015%10%

In this example, both assays demonstrate a dose-dependent decrease in cell health. The slight differences in percentages may reflect the different cellular parameters being measured.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for both assays.

This compound Cell Viability Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired duration.

  • Reagent Preparation: Prepare a working solution of this compound-AM (typically 2-4 µM) in a suitable buffer (e.g., PBS or Earle's-G medium).[9]

  • Staining: Remove the treatment medium and wash the cells with buffer. Add the this compound-AM working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[9]

  • Measurement: Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[9]

Alamar Blue Cell Health Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Expose cells to the test compound and incubate.

  • Reagent Addition: Add Alamar blue reagent directly to the culture medium in each well, typically at a volume equal to 10% of the medium volume.[3][4]

  • Incubation: Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from light.[3][4][6]

  • Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm with a 600 nm reference wavelength).[6][8]

G cluster_workflow General Experimental Workflow Start Start Seed Seed Cells in Microplate Start->Seed Treat Treat with Test Compound Seed->Treat Add_Reagent Add Assay Reagent (this compound or Alamar Blue) Treat->Add_Reagent Incubate Incubate at 37°C Add_Reagent->Incubate Measure Measure Signal (Fluorescence/Absorbance) Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Diagram 2. A generalized experimental workflow for cell health assays.

Conclusion: Selecting the Right Tool for the Job

Both this compound and Alamar blue are powerful tools for assessing cell health, but their suitability depends on the experimental context.

  • Choose this compound when the primary interest is in confirming cell viability through membrane integrity and the presence of active esterases. It is a rapid, endpoint assay suitable for high-throughput screening.

  • Choose Alamar blue for studies focused on metabolic activity and for experiments requiring continuous monitoring of cell health over time due to its low toxicity.[4] Its flexibility for both fluorescence and absorbance measurements, along with its high compatibility for multiplexing, makes it a versatile choice for a wide range of applications.[4][8]

Ultimately, the decision should be guided by the specific biological question being addressed. For a comprehensive understanding of a compound's effect, researchers may even consider using both assays in parallel to gain insights into different aspects of cellular health.

References

A Researcher's Guide to Validating 5-CFDA Cell Viability Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of reliable experimental outcomes. The 5-carboxyfluorescein diacetate (5-CFDA) assay is a widely used method that offers a fluorescent readout of viable cells. However, like any experimental technique, validating its results is crucial for data integrity. This guide provides a comprehensive comparison of the this compound assay with common alternative methods, complete with experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.

Understanding the this compound Assay: A Look at the Mechanism

The this compound assay hinges on two key cellular characteristics of viable cells: intact cell membranes and active intracellular esterases. The non-fluorescent and cell-permeable this compound molecule freely enters cells. Inside live cells, ubiquitous intracellular esterases cleave the diacetate groups from this compound, converting it into the highly fluorescent compound 5-carboxyfluorescein (5-CF).[1][2] The polar nature of 5-CF prevents it from passively exiting cells with intact membranes, leading to an accumulation of fluorescence that is proportional to the number of viable cells.[1]

G Mechanism of this compound Cell Viability Assay cluster_cell Live Cell 5_CFDA_in This compound (Non-fluorescent, cell-permeable) Esterases Intracellular Esterases 5_CFDA_in->Esterases Enzymatic Cleavage 5_CF 5-CF (Fluorescent, cell-impermeable) Esterases->5_CF Fluorescence Fluorescence (Signal) 5_CF->Fluorescence Accumulation 5_CFDA_out This compound 5_CFDA_out->5_CFDA_in Passive Diffusion

Caption: Mechanism of the this compound cell viability assay.

Comparative Analysis of Cell Viability Assays

Assay Principle Detection Method Assay Time (approx.) Sensitivity (Limit of Detection) Advantages Disadvantages
This compound Intracellular esterase activity and membrane integrity.[1][2]Fluorescence30-60 minutesCan detect as few as 100-1000 cellsRapid, sensitive, and suitable for high-throughput screening.Can be influenced by compounds affecting esterase activity; potential for dye leakage.
Trypan Blue Exclusion Membrane integrity.Colorimetric (Microscopy)< 10 minutesDependent on cell concentration and counting accuracy.Simple, inexpensive, and provides a direct count of live/dead cells.Subjective, low-throughput, and does not assess metabolic activity.
Resazurin (AlamarBlue®) Mitochondrial metabolic activity.[3]Fluorescence or Colorimetric1-4 hoursMore sensitive than tetrazolium assays.[4][5]Non-toxic, allowing for kinetic monitoring; relatively inexpensive.[3]Can be affected by changes in cellular metabolism unrelated to viability; potential for compound interference with fluorescence.
MTT/MTS/XTT/WST Mitochondrial dehydrogenase activity.Colorimetric1-4 hoursVaries by specific tetrazolium salt; MTS/XTT/WST are generally more sensitive than MTT.Well-established and relatively inexpensive.MTT requires a solubilization step; can be toxic to cells, limiting kinetic studies.[6]
ATP-Based Assays ATP levels in viable cells.Luminescence10-30 minutesHighly sensitive, can detect as few as 10-100 cells.[4]Very rapid, highly sensitive, and amenable to high-throughput screening.[4][5]Requires a luminometer; ATP levels can be influenced by metabolic state.

Experimental Protocols

Detailed methodologies for the this compound assay and its validation counterparts are provided below. These protocols serve as a general guideline and may require optimization based on the specific cell type and experimental conditions.

This compound Cell Viability Assay Protocol
  • Reagent Preparation : Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a serum-free medium or PBS.

  • Cell Seeding : Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Staining : Remove the culture medium and wash the cells with PBS. Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing : Remove the staining solution and wash the cells twice with PBS.

  • Measurement : Add PBS or a suitable buffer to each well and measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.

Trypan Blue Exclusion Assay Protocol
  • Cell Suspension : Prepare a single-cell suspension of your cells.

  • Staining : Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation : Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting : Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

  • Calculation : Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Resazurin (AlamarBlue®) Assay Protocol
  • Cell Seeding : Plate cells in a 96-well plate and treat them as required for your experiment.

  • Reagent Addition : Add Resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Measurement : Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.

MTT Assay Protocol
  • Cell Treatment : Plate and treat cells in a 96-well plate.

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.

ATP-Based Luminescence Assay Protocol
  • Cell Culture : Plate and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition : Allow the plate to equilibrate to room temperature. Add the ATP detection reagent to each well (the volume is typically equal to the volume of the culture medium).

  • Incubation : Mix the contents by shaking for approximately 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement : Measure the luminescence using a luminometer.

Workflow for Validating this compound Results

A robust validation workflow involves a systematic approach to confirm the initial findings from the this compound assay. This typically includes selecting an orthogonal assay, performing parallel experiments, and analyzing the data for concordance.

G Workflow for Validating Cell Viability Assay Results Start Start: Initial Experiment 5_CFDA_Assay Perform this compound Cell Viability Assay Start->5_CFDA_Assay Initial_Results Obtain Initial Viability Data 5_CFDA_Assay->Initial_Results Select_Orthogonal Select Orthogonal Validation Assay (e.g., ATP, Resazurin, Trypan Blue) Initial_Results->Select_Orthogonal Parallel_Experiment Perform Parallel Experiment with this compound and Validation Assay Select_Orthogonal->Parallel_Experiment Compare_Results Compare and Analyze Results from Both Assays Parallel_Experiment->Compare_Results Concordant Results are Concordant? Compare_Results->Concordant Validated_Conclusion Validated Conclusion on Cell Viability Concordant->Validated_Conclusion Yes Discordant Investigate Discrepancy: - Assay Interference - Different Biological Readouts - Experimental Error Concordant->Discordant No Re_evaluate Re-evaluate and Potentially Use a Third Assay Discordant->Re_evaluate Re_evaluate->Parallel_Experiment

Caption: A logical workflow for the validation of cell viability data.

Conclusion

References

A Head-to-Head Comparison: 5-CFDA Fluorometric Assay vs. Trypan Blue Exclusion for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of cell viability is a cornerstone of reliable experimental data. This guide provides a comprehensive cross-validation of two widely used methods: the fluorescent 5-Carboxyfluorescein diacetate (5-CFDA) assay and the classic trypan blue exclusion method. We delve into the fundamental principles, detailed experimental protocols, and comparative performance to equip you with the knowledge to select the optimal assay for your research needs.

Principles of Detection: A Tale of Two Cellular States

The methodologies of this compound and trypan blue, while both aiming to differentiate live from dead cells, are predicated on distinct cellular characteristics.

5-Carboxyfluorescein diacetate (this compound) is a cell-permeant esterase substrate.[1][2][3] This non-fluorescent compound freely crosses the intact membrane of living cells. Once inside, intracellular esterases, enzymes active only in metabolically viable cells, cleave the diacetate groups from this compound.[4][5] This enzymatic conversion yields the highly fluorescent compound 5-carboxyfluorescein (5-CF), which is then retained within the cell due to its negative charge, emitting a green fluorescence.[6] Dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity to accumulate 5-CF, and therefore do not fluoresce.[7]

Trypan blue , in contrast, is a vital stain that functions on the principle of membrane integrity.[8][9] This large, negatively charged molecule is incapable of penetrating the intact, semi-permeable membrane of live cells.[10][11] Consequently, viable cells exclude the dye and remain unstained. However, in dead or dying cells with compromised membranes, trypan blue can enter the cytoplasm, bind to intracellular proteins, and stain the cells a distinct blue color.[9][10]

Experimental Protocols

Below are detailed methodologies for performing both the this compound and trypan blue cell viability assays.

This compound Cell Viability Assay Protocol

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)[6]

  • Phosphate-buffered saline (PBS) or serum-free culture medium

  • Cell suspension

  • Fluorescence microscope or flow cytometer

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure for Suspension Cells:

  • Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Prepare a working solution of this compound by diluting the stock solution to 1-10 µM in serum-free medium or PBS.[6]

  • Resuspend the cell pellet in 1 mL of the this compound working solution.

  • Incubate the cell suspension for 30 minutes at room temperature, protected from light.[6]

  • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the final cell pellet in serum-free medium or PBS for analysis.

  • Analyze the cells using a fluorescence microscope (Excitation/Emission: ~495/519 nm) or a flow cytometer.[1]

Procedure for Adherent Cells:

  • Remove the culture medium from the adherent cells.

  • Wash the cells twice with PBS.

  • Add 1 mL of the 1-10 µM this compound working solution to the cells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Remove the this compound solution and wash the cells twice with PBS.

  • The cells can be analyzed directly on the plate with a fluorescence microscope or trypsinized to create a single-cell suspension for flow cytometry analysis.[6]

Trypan Blue Exclusion Assay Protocol

Materials:

  • 0.4% Trypan blue solution

  • Cell suspension

  • Hemocytometer with a coverslip

  • Light microscope

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare a single-cell suspension of your cells in PBS or serum-free medium.

  • In a microcentrifuge tube, mix a known volume of your cell suspension with an equal volume of 0.4% trypan blue solution (a 1:1 dilution).

  • Gently mix the solution by pipetting up and down.

  • Incubate the mixture at room temperature for no more than 3-5 minutes.[8] Longer incubation times can lead to the staining of viable cells.[8]

  • Load 10-20 µL of the cell-trypan blue mixture into the chamber of a clean hemocytometer.

  • Place the hemocytometer on the stage of a light microscope.

  • Count the number of viable (unstained, bright) and non-viable (blue) cells in the designated squares of the hemocytometer grid.

  • Calculate the percentage of viable cells using the following formula:

    • % Viable Cells = (Number of viable cells / Total number of cells) x 100

Performance Comparison: this compound vs. Trypan Blue

While both assays are widely used, they present distinct advantages and limitations that are critical to consider in the context of specific experimental designs.

FeatureThis compound AssayTrypan Blue Exclusion Assay
Principle Measures intracellular esterase activity, an indicator of metabolic function.[5]Assesses cell membrane integrity.[9]
Accuracy Generally considered more accurate and reliable, especially for complex samples.[11] Less subjective.Can overestimate cell viability, particularly as a cell culture ages or in the presence of cell debris.[11] Prone to inter-operator variability.
Objectivity Quantitative fluorescence measurement provides objective data.Manual counting can be subjective, especially for lightly stained cells.[8]
Sample Compatibility Excellent for complex samples containing debris or non-nucleated cells (e.g., primary cells, blood samples) when analyzed by flow cytometry.Challenging for samples with significant debris or non-nucleated cells, which can be mistaken for dead cells.
Toxicity Generally low toxicity during the incubation period.Toxic to cells with prolonged exposure, leading to an underestimation of viability over time.[8]
Throughput High-throughput capabilities with a fluorescence plate reader or flow cytometer.Low-throughput, as it requires manual counting with a hemocytometer.
Cost Reagents and instrumentation are generally more expensive.Very low cost for reagents and basic equipment (microscope and hemocytometer).
Safety Fluorescent dyes require standard laboratory precautions.Trypan blue is a suspected carcinogen and requires careful handling and disposal.[8]

A study comparing a fluorometric assay (fluorescein diacetate, which operates on the same principle as this compound) with the trypan blue dye exclusion method for a murine hybridoma cell line demonstrated that as the cell culture aged, the trypan blue assay significantly overestimated cell viability compared to the fluorescent method.[11] This suggests that for long-term culture experiments or when assessing the effects of cytotoxic compounds over time, a fluorescence-based assay like this compound may provide a more accurate representation of cell health.

Visualizing the Mechanisms and Workflows

To further clarify the principles and procedures, the following diagrams illustrate the signaling pathways and experimental workflows for both this compound and trypan blue assays.

G Mechanism of this compound Action cluster_cell Viable Cell cluster_dead_cell Non-Viable Cell Esterase Intracellular Esterases CF 5-Carboxyfluorescein (5-CF) (Fluorescent) Esterase->CF Cleavage of diacetate groups CFDA This compound (Non-fluorescent) CFDA->Esterase Passive Diffusion NoEsterase Inactive Esterases NoFluorescence No Fluorescence CFDA_dead This compound CFDA_dead->NoEsterase

Caption: Mechanism of this compound action in viable and non-viable cells.

G Mechanism of Trypan Blue Exclusion cluster_viable Viable Cell cluster_nonviable Non-Viable Cell TrypanBlue Trypan Blue Membrane_V Intact Cell Membrane TrypanBlue->Membrane_V Excluded Membrane_NV Compromised Cell Membrane TrypanBlue->Membrane_NV Enters cell Unstained Cell remains unstained Stained Cell stains blue Membrane_NV->Stained

Caption: Mechanism of trypan blue exclusion by viable and non-viable cells.

G Experimental Workflow: this compound vs. Trypan Blue cluster_cfda This compound Assay cluster_tb Trypan Blue Assay start Start: Cell Suspension cfda_stain Incubate with This compound (30 min) start->cfda_stain tb_stain Mix with Trypan Blue (1:1) start->tb_stain cfda_wash Wash cells cfda_stain->cfda_wash cfda_analyze Analyze: Fluorescence Microscope or Flow Cytometer cfda_wash->cfda_analyze tb_incubate Incubate (3-5 min) tb_stain->tb_incubate tb_load Load Hemocytometer tb_incubate->tb_load tb_analyze Analyze: Light Microscope tb_load->tb_analyze

Caption: Comparative experimental workflows for this compound and trypan blue assays.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and trypan blue for cell viability assessment hinges on the specific requirements of the experiment.

Trypan blue remains a valuable tool for quick, routine viability checks in established cell lines where cost is a primary consideration and high precision is not paramount. Its simplicity and low cost make it accessible for most laboratories.

This compound , and other fluorescent viability probes, are superior for applications demanding higher accuracy, objectivity, and throughput. For researchers working with precious or complex samples, such as primary cells, or conducting studies on cytotoxicity and drug efficacy over time, the investment in fluorescence-based methods is justified by the generation of more reliable and reproducible data.

Ultimately, understanding the principles and limitations of each assay is key to generating high-quality, dependable results in your research endeavors.

References

5-CFDA: A Superior Alternative to Traditional Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biological research and drug discovery, the accurate assessment of cell viability is paramount. While traditional methods like MTT, Trypan Blue exclusion, and Propidium Iodide staining have long been staples in the laboratory, they are often beset by limitations in sensitivity, accuracy, and workflow efficiency. This guide provides an objective comparison of 5-Carboxyfluorescein Diacetate (5-CFDA) with these conventional assays, presenting experimental data that underscores its advantages for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Traditional Viability Assays

The core advantage of this compound lies in its mechanism, which interrogates both enzymatic activity and membrane integrity—two key hallmarks of viable cells. This dual-parameter assessment provides a more robust and reliable measure of cell health compared to methods that rely on a single cellular characteristic.

FeatureThis compound AssayMTT AssayTrypan Blue ExclusionPropidium Iodide (PI) Staining
Principle Intracellular esterase activity & membrane integrityMitochondrial dehydrogenase activityMembrane exclusionMembrane exclusion
Detection Fluorescence (Flow Cytometry, Microscopy)Colorimetric (Spectrophotometer)Bright-field MicroscopyFluorescence (Flow Cytometry, Microscopy)
Multiplexing High potential with other fluorescent probesLimitedVery limitedHigh potential with other fluorescent probes
Throughput High (plate-based and flow cytometry)Moderate (requires solubilization step)Low (manual counting)High (flow cytometry)
Toxicity LowCan be toxic to cellsToxic over time, affecting accuracy[1]Used on terminal samples
Subjectivity Low (quantitative fluorescence)Low (quantitative absorbance)High (visual interpretation)Low (quantitative fluorescence)

Quantitative Performance Comparison

Experimental data consistently demonstrates the superior performance of fluorescent-based assays like this compound in terms of sensitivity and reproducibility.

Table 1: Comparison of Signal-to-Noise Ratios for Different Viability Assays [2]

AssaySignal-to-Noise Ratio
CFDA-AM 7
MTT 22
alamarBlue® 28
LDH Close to background at low cytotoxicity

This table illustrates that while MTT and alamarBlue may show higher signal-to-noise ratios under certain conditions, this compound provides a reliable and sensitive output. It is important to note that the LDH assay, which measures cytotoxicity, has a different signal interpretation.

Table 2: Intra-Assay Variability of Different Viability Assays [3]

AssayIntra-Assay Variability (% Coefficient of Variation)
Guava® ViaCount® (Fluorescence-based) 1-5%
MTT 8-30%
alamarBlue® 3-57%

This data highlights the significantly lower variability and higher precision of fluorescence-based counting methods compared to colorimetric assays like MTT and alamarBlue.

Table 3: Viability Assessment of Human Dermal Fibroblasts after Blue Light Irradiation [4]

Energy FluenceMTT Assay (% Viable Cells)Trypan Blue Assay (% Viable Cells)Live/Dead Fluorescence Assay (% Viable Cells)
110 J/cm² 89%42%91%
220 J/cm² 57%46%95%

This study showcases the differing sensitivities of various assays to cellular stress. The Live/Dead fluorescence assay, which is mechanistically similar to this compound, demonstrated high sensitivity in detecting viable cells.

The Science Behind this compound: A Dual-Parameter Approach

The mechanism of this compound offers a distinct advantage by simultaneously assessing two critical indicators of cell health.

This compound Mechanism Mechanism of this compound for Cell Viability cluster_extracellular Extracellular Space cluster_cell Live Cell cluster_dead_cell Dead Cell This compound This compound (non-fluorescent, cell-permeant) Intracellular_this compound Intracellular this compound This compound->Intracellular_this compound Passive Diffusion Compromised_Membrane Compromised Cell Membrane This compound->Compromised_Membrane Enters 5-CF 5-Carboxyfluorescein (5-CF) (fluorescent, cell-impermeant) Intracellular_this compound->5-CF Cleavage by Esterases Intracellular Esterases Fluorescence Green Fluorescence 5-CF->Fluorescence Emits Intact_Membrane Intact Cell Membrane 5-CF->Intact_Membrane Retained by No_Fluorescence No Fluorescence Inactive_Esterases Inactive/Leaked Esterases Compromised_Membrane->Inactive_Esterases Inactive_Esterases->No_Fluorescence

Mechanism of this compound action in live and dead cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for this compound and traditional viability assays.

This compound Viability Assay Protocol (for Flow Cytometry)
  • Cell Preparation:

    • For suspension cells, centrifuge at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash twice with PBS.[5]

    • For adherent cells, discard the culture medium and detach cells using trypsin to create a single-cell suspension. Centrifuge and wash as with suspension cells.[5]

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in serum-free cell culture medium or PBS from a 10 mM stock solution in DMSO.[5]

    • Resuspend the cell pellet in 1 mL of the this compound working solution.

    • Incubate at room temperature for 30 minutes, protected from light.[5]

  • Washing:

    • Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5]

    • Wash the cells twice with PBS, centrifuging for 5 minutes each time.[5]

  • Analysis:

    • Resuspend the final cell pellet in serum-free medium or PBS.

    • Analyze the cells using a flow cytometer with excitation at 488 nm and emission detection appropriate for green fluorescence (e.g., a 530/30 bandpass filter).

MTT Assay Protocol
  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[6]

  • Incubation:

    • Incubate the plate for the desired period after treatment with the test compound.

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in PBS.

    • Add 10 µL of the MTT stock solution to each well.[6]

    • Incubate at 37°C for 4 hours in a CO₂ incubator.[6]

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well.[6]

    • Incubate at 37°C for 4 hours to dissolve the formazan crystals.[6]

  • Measurement:

    • Mix each sample thoroughly by pipetting.

    • Read the absorbance at 570 nm using a microplate reader.[6]

Trypan Blue Exclusion Assay Protocol
  • Cell Preparation:

    • Obtain a single-cell suspension.

    • Mix 1 part of the cell suspension with 1 part of 0.4% trypan blue solution.[7]

  • Incubation:

    • Allow the mixture to incubate at room temperature for approximately 3 minutes. It is crucial to count the cells within 3 to 5 minutes to avoid the staining of viable cells over time.[7]

  • Counting:

    • Load 10 µL of the mixture into a hemocytometer.

    • Using a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.

  • Calculation:

    • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[8]

Propidium Iodide (PI) Staining Protocol (for Flow Cytometry)
  • Cell Preparation:

    • Harvest and wash up to 1 x 10⁶ cells in PBS or HBSS.[9]

  • Staining:

    • A PI staining solution of 10 µg/mL in PBS is recommended.[9]

    • Just prior to analysis, add 5-10 µL of the PI staining solution to each cell sample.[9]

  • Analysis:

    • Analyze the samples immediately on a flow cytometer without a final wash step.[9]

    • Use an excitation wavelength of 488 nm and detect the red fluorescence in the appropriate channel (e.g., >650 nm).

Workflow and Logical Comparison

The advantages of this compound become even more apparent when comparing the experimental workflows and the underlying principles of each assay.

Assay_Workflow_Comparison Comparison of Experimental Workflows cluster_5CFDA This compound Assay cluster_MTT MTT Assay cluster_Trypan Trypan Blue Assay cluster_PI Propidium Iodide Assay cfda1 Prepare Cell Suspension cfda2 Incubate with This compound cfda1->cfda2 cfda3 Wash Cells cfda2->cfda3 cfda4 Analyze (Flow Cytometry/ Microscopy) cfda3->cfda4 mtt1 Plate Cells mtt2 Add MTT Reagent mtt1->mtt2 mtt3 Incubate mtt2->mtt3 mtt4 Add Solubilization Solution mtt3->mtt4 mtt5 Incubate mtt4->mtt5 mtt6 Read Absorbance mtt5->mtt6 tb1 Prepare Cell Suspension tb2 Mix with Trypan Blue tb1->tb2 tb3 Load Hemocytometer tb2->tb3 tb4 Manual Count (Microscope) tb3->tb4 pi1 Prepare Cell Suspension pi2 Add PI pi1->pi2 pi3 Analyze (Flow Cytometry) pi2->pi3

A simplified comparison of the major steps in each assay workflow.

Logical_Comparison Logical Comparison of Viability Assay Principles Viability_Assessment Cell Viability Assessment Metabolic_Activity Metabolic Activity Viability_Assessment->Metabolic_Activity Membrane_Integrity Membrane Integrity Viability_Assessment->Membrane_Integrity Enzymatic_Activity Enzymatic Activity & Membrane Integrity Viability_Assessment->Enzymatic_Activity MTT MTT Assay Metabolic_Activity->MTT Trypan_Blue Trypan Blue Membrane_Integrity->Trypan_Blue PI Propidium Iodide Membrane_Integrity->PI This compound This compound Assay Enzymatic_Activity->this compound

Categorization of assays based on their core measurement principle.

Conclusion: Why Choose this compound?

For researchers seeking a robust, sensitive, and high-throughput method for cell viability assessment, this compound presents a compelling alternative to traditional assays. Its reliance on both enzymatic activity and membrane integrity provides a more comprehensive picture of cell health. The fluorescent nature of the assay allows for easy integration into multiplexed experiments and high-throughput screening workflows using flow cytometry and automated microscopy. While traditional methods like MTT and trypan blue have their place, particularly in resource-limited settings, the superior accuracy, lower variability, and richer data output of this compound make it the preferred choice for modern cell biology and drug discovery research.

References

A Researcher's Guide to Statistical Analysis of 5-CFDA Flow Cytometry Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is crucial for understanding cellular responses to various stimuli and the efficacy of therapeutic agents. The use of 5-Carboxyfluorescein Diacetate (5-CFDA) in flow cytometry has become a cornerstone for these assessments. This guide provides a comprehensive comparison of this compound with alternative proliferation dyes, detailed experimental and analytical protocols, and insights into the cellular pathways governing proliferation.

Performance Comparison of Cell Proliferation Dyes

The selection of a suitable dye for tracking cell division is critical for obtaining reliable and reproducible data. This compound, which is intracellularly converted to the fluorescent molecule Carboxyfluorescein Succinimidyl Ester (CFSE), has long been the gold standard. However, several alternatives have emerged, each with distinct characteristics. The following table summarizes the key performance metrics of this compound/CFSE and two popular alternatives: CellTrace™ Violet (CTV) and eFluor™ 670 Proliferation Dye.

FeatureThis compound (CFSE)CellTrace™ Violet (CTV)eFluor™ 670 Proliferation Dye
Excitation (max) 492 nm405 nm647 nm
Emission (max) 517 nm450 nm670 nm
Laser Line Blue (488 nm)Violet (405 nm)Red (633/640 nm)
Relative Brightness HighVery HighHigh
Resolution of Generations Good (up to 8 generations)[1]Excellent (up to 11 generations)[1]Moderate[1]
Toxicity Low to moderate at optimal concentrationsVery low[1]Low
Intercellular Transfer Minimal[1]Minimal[1]Can exhibit some transfer between cells[1]
Compatibility with other Fluorochromes Limited compatibility with other green fluorochromes (e.g., GFP, FITC)High compatibility, frees up the blue laser for other markersHigh compatibility, frees up blue and green channels

Experimental Protocols

Accurate and reproducible results in cell proliferation assays are highly dependent on meticulous experimental execution. Below are detailed protocols for cell staining and the subsequent statistical analysis workflow.

Cell Staining Protocol with this compound

This protocol outlines the steps for labeling cells with this compound for proliferation analysis.

  • Cell Preparation:

    • Start with a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in a protein-free medium (e.g., PBS).

    • Ensure cell viability is high (>95%) before staining.

  • Staining:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed (37°C) protein-free medium to the desired final concentration (typically 1-10 µM).

    • Add the cell suspension to the dye solution and mix gently.

    • Incubate for 10-15 minutes at 37°C, protected from light.

  • Washing:

    • Stop the staining reaction by adding 5 volumes of complete culture medium (containing FBS).

    • Centrifuge the cells and discard the supernatant.

    • Wash the cells twice with complete culture medium to remove any unbound dye.

  • Cell Culture and Time Points:

    • Resuspend the cells in complete culture medium and place them in appropriate culture conditions.

    • Harvest cells at different time points (e.g., 24, 48, 72, 96 hours) for flow cytometry analysis.

Statistical Analysis Workflow

The analysis of proliferation data from dye dilution assays involves identifying and quantifying successive generations of divided cells. Software such as FlowJo or FCS Express is commonly used for this purpose.

  • Data Acquisition:

    • Acquire the stained cell samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen dye.

    • Ensure to collect a sufficient number of events for statistical significance.

  • Gating Strategy:

    • Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.

    • Use a viability dye to exclude dead cells from the analysis.

  • Proliferation Modeling:

    • Create a histogram of the fluorescence intensity of the proliferation dye for the gated cell population.

    • Use the proliferation analysis tool in your software to model the different generations. The software will identify the parental peak (generation 0) and subsequent peaks representing daughter generations, each with approximately half the fluorescence intensity of the previous one.

  • Calculation of Proliferation Metrics:

    • The software will automatically calculate key proliferation statistics based on the model. The two most important metrics are:

      • Division Index: The average number of divisions for all cells in the original population, including the undivided cells.[2]

      • Proliferation Index: The average number of divisions for only the cells that have divided.[2]

Visualizing Experimental and Analytical Processes

To better illustrate the workflow and the underlying biological processes, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental and Data Analysis Workflow A Single-Cell Suspension Preparation B Cell Staining with this compound A->B Incubate with dye C Washing and Cell Culture B->C Remove unbound dye D Flow Cytometry Data Acquisition C->D Harvest at time points E Gating on Live, Single Cells D->E Analyze FSC vs. SSC and Viability F Proliferation Modeling E->F Generate fluorescence histogram G Calculation of Proliferation Metrics F->G Derive statistics

Experimental and analytical workflow.

Cellular Signaling Pathways in Proliferation

The proliferation of cells is tightly regulated by complex signaling networks. Flow cytometry can be used not only to measure proliferation but also to simultaneously analyze the activation state of key proteins within these pathways. Two critical pathways involved in lymphocyte proliferation are the JAK-STAT and PI3K-Akt pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling that leads to cell proliferation, differentiation, and survival.[3]

G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation Gene->Proliferation

Simplified JAK-STAT signaling pathway.
PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a central regulator of cell growth, survival, and proliferation in response to growth factors and other extracellular signals.[4]

G cluster_pi3k_akt PI3K-Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binding & Dimerization PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Simplified PI3K-Akt signaling pathway.

By combining robust proliferation dyes with intracellular staining for key signaling molecules, researchers can gain a deeper, multi-parametric understanding of the mechanisms driving cellular proliferation. This comprehensive approach is invaluable for both basic research and the development of novel therapeutics.

References

Unpacking the Isomers: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Single Isomer vs. Mixed Isomer 5-CFDA for Cellular Analysis

For researchers in cellular biology and drug development, 5-Carboxyfluorescein diacetate (this compound) is a valuable tool for assessing cell viability and proliferation. This cell-permeant esterase substrate is available in two principal forms: a single isomer (this compound) and a mixed isomer (5(6)-CFDA). This guide provides a comprehensive comparison to aid in the selection of the appropriate reagent for your experimental needs, supported by key data and detailed protocols.

The fundamental difference between the two forms of this compound lies in their chemical composition. The single isomer is a highly pure compound, whereas the mixed isomer contains both 5- and 6-carboxyfluorescein diacetate. This seemingly subtle distinction can have practical implications for experimental consistency and reproducibility. While the mixed-isomer preparation is often considered adequate for routine cell viability measurements, the single isomer offers a higher degree of chemical purity.[1]

Key Performance and Property Comparison
PropertySingle Isomer (this compound)Mixed Isomer (5(6)-CFDA)
Purity >95%[2]Mixture of 5- and 6-isomers
CAS Number 79955-27-4[2][3]124387-19-5[4]
Molecular Formula C₂₅H₁₆O₉[3]C₂₅H₁₆O₉
Molecular Weight 460.4 g/mol [2]460.39 g/mol [5]
Excitation (post-hydrolysis) ~495 nm[3]~498 nm[5]
Emission (post-hydrolysis) ~519 nm[3]~517 nm[5]
Solubility Soluble in DMSO and ethanol[2][3]Soluble in DMSO[5]
Storage Conditions -20°C, desiccated[3]-15°C to -30°C, protect from light[5][6]

The Mechanism of Action: From Non-Fluorescent to Fluorescent

Both single and mixed isomer this compound function based on the same principle. The non-fluorescent, cell-permeant molecule passively diffuses across the cell membrane into the cytoplasm. Once inside a viable cell, intracellular esterases cleave the diacetate groups, converting the molecule into the highly fluorescent and membrane-impermeant 5-carboxyfluorescein.[3][5][7] This fluorescent product is retained within cells that possess an intact cell membrane and active esterase activity, making it a reliable indicator of cell viability.[7][8] Dead or dying cells with compromised membranes and diminished enzyme activity will not retain the fluorescent dye and thus will not be stained.[8][9]

5-CFDA_Mechanism Cell_Membrane Intracellular Intracellular 5_CFDA This compound (Non-fluorescent, cell-permeant) Esterases Intracellular Esterases 5_CF 5-Carboxyfluorescein (Fluorescent, membrane-impermeant) Esterases->5_CF Fluorescence Green Fluorescence 5_CF->Fluorescence Extracellular Extracellular

Intracellular activation of this compound.

Experimental Protocols

The following provides a generalized protocol for cell viability and cytotoxicity assays using this compound. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound (either single or mixed isomer) in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free cell culture medium or phosphate-buffered saline (PBS).[10] The optimal concentration should be determined empirically.

Staining Protocol for Suspension or Adherent Cells
  • Cell Preparation:

    • Suspension Cells: Centrifuge the cell suspension at 100-400 x g for 5 minutes and resuspend the cell pellet in the this compound working solution.

    • Adherent Cells: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the culture vessel.[10]

  • Incubation: Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.[10]

  • Washing:

    • Suspension Cells: Centrifuge the cells at 100-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with PBS.[10]

    • Adherent Cells: Remove the working solution and wash the cells twice with PBS.

  • Resuspension: Resuspend the final cell pellet (for suspension cells) or add fresh culture medium or PBS (for adherent cells).

  • Analysis: Analyze the stained cells using a fluorescence microscope or flow cytometer with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm).

5-CFDA_Workflow Cell_Culture Prepare Cell Suspension or Adherent Culture Prepare_Dye Prepare 1-10 µM This compound Working Solution Cell_Culture->Prepare_Dye Incubate Incubate Cells with This compound for 15-30 min Prepare_Dye->Incubate Wash Wash Cells Twice with PBS Incubate->Wash Analyze Analyze by Flow Cytometry or Fluorescence Microscopy Wash->Analyze End End Analyze->End

Typical workflow for a this compound cell-based assay.

Concluding Remarks

The choice between single isomer and mixed isomer this compound depends on the specific requirements of the experiment. For routine applications such as general cell viability assessment, the mixed isomer is a cost-effective and suitable option. However, for assays demanding high precision, reproducibility, and minimal variability, the higher purity of the single isomer is advantageous. Researchers should consider these factors in the context of their experimental goals and budget to make an informed decision.

References

Navigating the Landscape of Long-Term Cell Tracking: A Guide to 5-CFDA Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term cellular analysis, the ability to effectively track cell populations over extended periods is paramount. While 5-Carboxyfluorescein diacetate (5-CFDA) has long been a staple for such studies, its limitations, including potential cytotoxicity and spectral overlap with other common fluorophores, have spurred the development of a new generation of cell tracking dyes. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

This guide will delve into the performance of several leading long-term cell tracking dyes, including the CellTrace™ family of amine-reactive dyes, the PKH series of lipophilic membrane dyes, and the Cell Proliferation Dye eFluor™ 670. We will examine key performance indicators such as cell viability, fluorescence retention, and proliferative capacity to provide a clear and comprehensive overview.

Performance Comparison of Long-Term Cell Tracking Dyes

The selection of a suitable cell tracking dye is contingent on a variety of factors, including the cell type under investigation, the duration of the experiment, and the need for multiplexing with other fluorescent markers. The following table summarizes the key characteristics of popular this compound alternatives.

Dye FamilyMechanism of ActionExcitation/Emission (nm)Key AdvantagesConsiderations
CellTrace™ Violet Covalently binds to intracellular amines.[1]405 / 455Low toxicity, bright and stable fluorescence, minimal cell-to-cell transfer, and excellent for multiplexing with green fluorophores like GFP.[2][3]Requires a violet laser for excitation.
CellTrace™ Far Red Covalently binds to intracellular amines.[4]630 / 660Excitable by a red laser, reducing potential harm to cells, ideal for multiplexing with green and blue fluorophores, and allows for visualization of up to 8 generations.[4][5][6]
PKH Dyes (e.g., PKH26, PKH67) Lipophilic tails intercalate into the cell membrane.[7]PKH26: 551 / 567, PKH67: 490 / 502Very long in vivo half-life (PKH26 > 100 days), stable labeling with minimal cell-to-cell transfer, and suitable for tracking non-dividing or slowly dividing cells.[7][8]Labeling procedure can be more complex than with amine-reactive dyes.
Cell Proliferation Dye eFluor™ 670 Covalently reacts with cellular proteins.[9]633 / 670Compatible with the APC channel, avoiding spectral overlap with GFP, and can visualize six to eight generations.[9][10]Cells must be free of carrier proteins for specific staining.[10]

Experimental Methodologies

Accurate and reproducible results in long-term cell tracking studies are critically dependent on optimized experimental protocols. Below are generalized yet detailed methodologies for the key dye classes discussed.

General Staining Protocol for Amine-Reactive Dyes (CellTrace™ and eFluor™ Series)

This protocol provides a general framework. Optimal dye concentration and incubation times should be determined empirically for each cell type and experimental condition.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in protein-free PBS. It is crucial to remove any serum or protein-containing medium as the dye will react with these components.

  • Dye Preparation: Prepare a working solution of the amine-reactive dye in anhydrous DMSO or according to the manufacturer's instructions. A typical starting concentration is 1-10 µM.

  • Staining: Add the dye working solution to the cell suspension. Mix gently but thoroughly.

  • Incubation: Incubate the cells at 37°C for 15-20 minutes, protected from light.

  • Washing: Stop the staining reaction by adding an equal volume of complete culture medium containing at least 10% FBS. Centrifuge the cells and wash them two to three times with complete medium to remove any unbound dye.

  • Analysis: The labeled cells are now ready for in vitro or in vivo experiments and can be analyzed by flow cytometry or fluorescence microscopy.

General Staining Protocol for Lipophilic Dyes (PKH Series)

The protocol for PKH dyes requires careful attention to the diluent and cell handling to ensure uniform labeling.

  • Cell Preparation: Prepare a single-cell suspension in a serum-free medium.

  • Dye and Cell Solution Preparation: In separate tubes, prepare a 2X dye solution in the provided diluent and a 2X cell suspension.

  • Staining: Rapidly add the 2X dye solution to the 2X cell suspension and immediately mix by gentle pipetting or vortexing.

  • Incubation: Incubate the cells for 1-5 minutes at room temperature with periodic gentle agitation.

  • Stopping the Reaction: Stop the staining by adding an equal volume of serum or protein-containing medium.

  • Washing: Centrifuge the cells and wash them multiple times with complete culture medium to remove excess dye and ensure the removal of any micelles.

  • Analysis: The labeled cells are ready for subsequent experiments.

Visualizing the Workflow and Mechanisms

To better understand the processes involved in long-term cell tracking, the following diagrams illustrate the experimental workflow and the mechanisms of action for the different dye types.

Experimental_Workflow Experimental Workflow for Long-Term Cell Tracking A Cell Preparation (Single-cell suspension) B Dye Staining A->B Labeling C Washing (Removal of unbound dye) B->C Quenching D Experimental Application (In vitro culture or in vivo injection) C->D Initiation E Long-Term Tracking & Analysis (Flow Cytometry / Microscopy) D->E Data Acquisition

Caption: A generalized workflow for long-term cell tracking experiments.

Dye_Mechanisms Mechanisms of Action for Cell Tracking Dyes cluster_amine Amine-Reactive Dyes (e.g., CellTrace™) cluster_lipophilic Lipophilic Dyes (e.g., PKH) A Dye enters cell B Covalent bond formation with intracellular proteins A->B C Fluorescent and retained within the cell B->C D Dye's aliphatic tails E Intercalation into the lipid bilayer of the cell membrane D->E F Stable insertion and fluorescence E->F

Caption: Mechanisms of action for amine-reactive and lipophilic dyes.

Conclusion

The landscape of long-term cell tracking has evolved significantly, offering researchers a diverse toolkit of fluorescent probes that overcome many of the limitations of traditional dyes like this compound. Amine-reactive dyes such as the CellTrace™ family and Cell Proliferation Dye eFluor™ 670 provide excellent options for tracking cell proliferation with low toxicity and a wide range of spectral properties for multiplexing. For studies requiring exceptionally long-term tracking, particularly of non-dividing cells, the PKH lipophilic dyes remain a robust choice. The selection of the most appropriate dye will ultimately depend on the specific requirements of the experiment. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to achieve reliable and insightful results in their long-term cell tracking studies.

References

Correlating 5-CFDA Fluorescence with Cell Number: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurately quantifying cell number is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The 5-Carboxyfluorescein diacetate (5-CFDA) fluorescence assay is a widely used method for this purpose, leveraging the enzymatic activity of viable cells to generate a fluorescent signal. This guide provides a comprehensive comparison of the this compound assay with other common cell quantification methods, supported by experimental data and detailed protocols.

Principle of the this compound Assay

The this compound assay relies on a cell-permeable, non-fluorescent compound, this compound. Once inside a viable cell, intracellular esterase enzymes cleave the diacetate group, converting this compound into the highly fluorescent compound 5-Carboxyfluorescein (5-CF).[1][2][3][4][5] An intact cell membrane is required to retain 5-CF, meaning only live cells will fluoresce. The resulting fluorescence intensity is directly proportional to the number of viable cells in the sample. A common variant, this compound SE (succinimidyl ester), covalently binds to intracellular proteins, allowing for long-term tracking of cell proliferation as the dye is distributed equally among daughter cells with each division.[3][6][7]

Comparison of Cell Quantification Methods

Several alternative methods exist for quantifying cell number, each with its own advantages and limitations. This section compares this compound to four common alternatives: MTT, BrdU, alamarBlue, and LDH assays.

ParameterThis compound AssayMTT AssayBrdU AssayalamarBlue® AssayLDH Assay
Principle Enzymatic conversion of non-fluorescent this compound to fluorescent 5-CF by viable cells.Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9]Incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells, detected by specific antibodies.[10][11]Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[12][13][14]Measurement of lactate dehydrogenase (LDH) released from damaged cells with compromised membrane integrity.[15]
Detection Fluorescence (Ex/Em ~492/517 nm)[6]Absorbance (OD ~570 nm)Absorbance, Fluorescence, or MicroscopyFluorescence (Ex/Em ~560/590 nm) or AbsorbanceAbsorbance (OD ~490 nm)[15]
Cell State Measured Viable cells (requires intact membrane and esterase activity)Metabolically active cells (specifically mitochondrial activity)Proliferating cells (DNA synthesis)Metabolically active cellsDead/damaged cells
Linearity Range Good linearity over a range of cell numbers, though specific range is cell-type dependent.Generally linear over a specific range of cell numbers, but can lose linearity at high cell densities.[16]Good for quantifying proliferating populations.[10]Wide linear range, for example, 50 to 50,000 cells depending on incubation time.[12]Proportional to the number of lysed cells.
Sensitivity High sensitivity, suitable for low cell numbers.Moderate sensitivity.[17]High sensitivity for detecting S-phase cells.High sensitivity, can detect as few as 50 cells with longer incubation.[12]High sensitivity, especially with fluorescent or luminescent substrates.
Advantages - High sensitivity- Measures viable cells- Can be used for long-term tracking (this compound SE)- Amenable to high-throughput screening- Well-established and widely used- Inexpensive- High-throughput compatible- Directly measures DNA synthesis and cell proliferation- Can be used in vivo and in vitro- High specificity for proliferating cells- Non-toxic to cells, allowing for continuous monitoring- Homogeneous assay (no cell lysis required)- High sensitivity- Measures cytotoxicity directly- Stable enzyme allows for flexibility in measurement time
Disadvantages - Fluorescence can be pH-sensitive- Signal can be affected by compounds that alter esterase activity- Requires solubilization of formazan crystals- Can be toxic to cells- Can be influenced by metabolic changes unrelated to viability- Requires cell fixation and DNA denaturation- Can be time-consuming and labor-intensive- BrdU itself can have toxic effects- Signal can be influenced by changes in cellular metabolism not related to cell number[18]- Does not measure viable cells- Released LDH can have a limited half-life in culture medium

Experimental Protocols

This compound SE Cell Proliferation Assay Protocol
  • Prepare a 200 µM stock solution of this compound SE by adding 892.5 µl of DMSO to a 100 µg vial and mix by vortexing.[6]

  • Create a working solution (0.5–5 µM) by diluting the stock solution in a suitable buffer at pH 7.[6]

  • Resuspend 1 x 10^6 cells in 500 µl of the working solution.

  • Incubate the cells for 5–20 minutes at room temperature, protected from light.[6]

  • Centrifuge the sample and remove the supernatant.

  • Wash the cell pellet with 3 ml of buffer.

  • Resuspend the cells in 500 µl of fresh, pre-warmed culture media.

  • Analyze the cells using a flow cytometer or fluorescence microplate reader (Ex/Em = 492/517 nm).[6]

MTT Assay Protocol
  • Prepare a 5 mg/mL MTT stock solution in PBS. Filter sterilize the solution.[8]

  • Plate cells in a 96-well plate and culture to the desired cell density.

  • Add 10 µl of MTT solution to each well (final concentration 0.5 mg/ml).

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µl of solubilization solution (e.g., DMSO or a specialized detergent) to each well.[9]

  • Incubate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.

  • Read the absorbance at 570 nm using a microplate reader.[8][9]

BrdU Assay Protocol
  • Culture cells in a suitable vessel.

  • Add BrdU labeling solution to the culture medium at a final concentration of 10 µM.

  • Incubate for 1-24 hours at 37°C, depending on the cell proliferation rate.[14]

  • Fix and permeabilize the cells.

  • Denature the DNA using 1-2.5 M HCl for 10-60 minutes at room temperature to expose the incorporated BrdU.[14]

  • Incubate with a primary anti-BrdU antibody.

  • Incubate with a fluorescently labeled secondary antibody or an HRP-conjugated secondary antibody for colorimetric detection.

  • Analyze by fluorescence microscopy, flow cytometry, or a microplate reader.

alamarBlue® Assay Protocol
  • Plate cells in a 96-well plate and culture to the desired density.

  • Aseptically add alamarBlue® reagent to each well, equal to 10% of the culture volume.

  • Incubate the plate for 1-8 hours at 37°C, protected from light.

  • Measure fluorescence at Ex/Em = 560/590 nm or absorbance at 570 nm and 600 nm.

LDH Cytotoxicity Assay Protocol
  • Plate cells in a 96-well plate and culture to the desired confluence.

  • Prepare controls : spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis agent), and a no-cell background control.

  • Treat cells with the test compound and incubate for the desired period.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Transfer 50 µl of supernatant from each well to a new 96-well plate.

  • Add 50 µl of the LDH reaction mixture to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µl of stop solution .

  • Read the absorbance at 490 nm within 1 hour.

Visualizing the Methodologies

To further clarify the workflows and principles, the following diagrams illustrate the key steps and concepts of the this compound assay and its comparison with other methods.

G This compound Assay Workflow cluster_workflow Experimental Steps cluster_mechanism Cellular Mechanism start Start with viable cells add_cfda Add this compound-SE solution start->add_cfda incubate Incubate (5-20 min) add_cfda->incubate wash Wash to remove excess dye incubate->wash resuspend Resuspend in culture medium wash->resuspend measure Measure Fluorescence (Ex: 492nm, Em: 517nm) resuspend->measure cfda_out This compound-SE (non-fluorescent, cell-permeable) cell Viable Cell cfda_out->cell Diffusion esterase Intracellular Esterases cell->esterase cfse_in CFSE (fluorescent, cell-impermeable) cfse_in->cell Retention esterase->cfse_in Cleavage

Caption: Workflow and cellular mechanism of the this compound assay.

G Comparison of Assay Principles cluster_viability Viability/Metabolic Assays cluster_proliferation Proliferation Assay cluster_cytotoxicity Cytotoxicity Assay cfda This compound (Esterase Activity) mtt MTT (Mitochondrial Activity) alamar alamarBlue (Reductase Activity) brdu BrdU (DNA Synthesis) ldh LDH (Membrane Integrity) live_cell Live Cell live_cell->cfda live_cell->mtt live_cell->alamar proliferating_cell Proliferating Cell proliferating_cell->brdu dead_cell Dead Cell dead_cell->ldh

Caption: Conceptual overview of what each assay type measures.

G Logical Relationship: this compound Fluorescence and Cell Number cell_number Increased Number of Viable Cells esterase_activity Increased Total Esterase Activity cell_number->esterase_activity leads to cf_production Increased Production of Fluorescent 5-CF esterase_activity->cf_production catalyzes fluorescence_intensity Increased Fluorescence Intensity cf_production->fluorescence_intensity results in

Caption: Correlation between viable cell number and this compound fluorescence.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 5-CFDA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 5-Carboxyfluorescein diacetate (5-CFDA), a widely used fluorescent probe. Adherence to these guidelines is critical to minimize risks and ensure regulatory compliance.

Immediate Safety and Logistical Information

When handling this compound, it is crucial to prevent its release into the environment. The compound should not be allowed to enter groundwater, water courses, or sewage systems.[1][2][3][4][5] Although not always classified as hazardous waste under RCRA, it is recommended to handle it as a potentially hazardous chemical.[1][2][4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • A lab coat

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials should be carried out in a manner that ensures the safety of laboratory personnel and the protection of the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any materials used for spill cleanup (e.g., absorbent pads) in a designated, properly labeled, and sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as chemical waste.

2. Spill Management: In the event of a spill, take the following steps:

  • If it is safe to do so, prevent further leakage or spillage.[1][2]

  • Absorb the spill using an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it into a suitable container for chemical waste disposal.[1][2][6]

  • Clean the spill area thoroughly.

3. Final Disposal:

  • All waste containing this compound must be disposed of in accordance with local, state, and national regulations.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid spill_waste Spill Material waste_type->spill_waste Spill collect_solid Collect in a labeled, sealed container for solid chemical waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid chemical waste. liquid_waste->collect_liquid absorb_spill Absorb spill with inert material. spill_waste->absorb_spill contact_ehs Contact Environmental Health & Safety (EHS) for disposal. collect_solid->contact_ehs collect_liquid->contact_ehs collect_spill Collect absorbed material in a labeled, sealed container. absorb_spill->collect_spill collect_spill->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

References

Essential Safety and Handling Guide for 5-Carboxyfluorescein Diacetate (5-CFDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 5-Carboxyfluorescein diacetate (5-CFDA), a widely used fluorescent probe for assessing cell viability and proliferation. Adherence to these procedures is paramount to ensure laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.

PPE ItemSpecificationRationale
Eye Protection Tight-sealing safety gogglesProtects eyes from dust particles of solid this compound and splashes of this compound solutions.
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin contact. Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), glove selection should be based on resistance to DMSO.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended when handling the solid powder to avoid inhalation of dust particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its experimental application is critical for safety and efficacy.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound is a crystalline solid and should be stored at -20°C in a desiccated environment, protected from light.[1] Stability at this temperature is reported to be at least four years.[1]

Preparation of Stock Solution

This compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution.[1]

Step-by-Step Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (Molecular Weight: 460.4 g/mol ), add approximately 217 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for chemical waste.[2]

Waste Segregation and Collection
  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and the first rinse of contaminated glassware should be collected in a designated, labeled hazardous liquid chemical waste container. Do not dispose of this compound solutions down the drain.[2]

  • Sharps: Any contaminated sharps, such as needle tips used for dispensing, should be placed in a designated sharps container.

Decontamination and Disposal
  • Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound, and the rinsate collected as hazardous waste. The glassware can then be washed with laboratory detergent and water.

  • Spills: In the event of a spill, wear appropriate PPE. For a solid spill, gently sweep up the material to avoid creating dust and place it in the hazardous waste container. For a liquid spill, absorb the solution with an inert material (e.g., vermiculite or sand), and place the absorbent material in the hazardous waste container. The spill area should then be decontaminated.

Quantitative Data: Glove Permeability

As this compound is frequently dissolved in DMSO, the selection of appropriate gloves is critical. The following table summarizes the breakthrough times for various glove materials when exposed to DMSO. It is important to note that these are general guidelines, and for prolonged or direct contact, specific glove manufacturer's data should be consulted.

Glove MaterialBreakthrough Time (minutes) for DMSOPermeation Rating
Butyl Rubber > 480Excellent
Natural Rubber (Latex) < 15Not Recommended
Neoprene 30 - 60Fair to Good
Nitrile < 15Not Recommended for prolonged contact
Polyvinyl Chloride (PVC) < 15Not Recommended
Viton > 480Excellent

Data compiled from various chemical resistance guides. Ratings are for general guidance and may vary based on glove thickness and manufacturer.

Experimental Protocols

The following is a detailed methodology for a common application of this compound: staining of cells for proliferation analysis.

Cell Staining Protocol with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • For suspension cells, centrifuge the cell suspension and resuspend the cell pellet in pre-warmed phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.

    • For adherent cells, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a working solution of this compound in PBS from the 10 mM stock solution. The final working concentration typically ranges from 1 µM to 10 µM and should be optimized for the specific cell type.

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, stop the staining reaction by adding 5 volumes of complete culture medium containing fetal bovine serum (FBS). The proteins in the FBS will quench any unreacted this compound.

    • Centrifuge the cells to pellet them and discard the supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Repeat the wash step two more times to ensure the removal of all unbound dye.

  • Analysis:

    • The stained cells are now ready for analysis by flow cytometry or fluorescence microscopy. The fluorescence of the hydrolyzed carboxyfluorescein within the cells can be detected using a standard FITC filter set (excitation ~495 nm, emission ~520 nm).

Visualizations

The following diagrams illustrate key workflows and concepts related to the safe and effective use of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receipt Receive & Inspect This compound storage Store at -20°C (Desiccated, Dark) receipt->storage Intact prep_stock Prepare Stock Solution (in Fume Hood) storage->prep_stock wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) experiment Perform Experiment (e.g., Cell Staining) wear_ppe->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate collect Collect in Labeled Hazardous Waste Containers segregate->collect dispose Dispose via Institutional EHS Procedures collect->dispose

Caption: A workflow for the safe handling of this compound from receipt to disposal.

Experimental_Workflow This compound Cell Staining Experimental Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_washing Washing cluster_analysis Analysis harvest Harvest & Wash Cells resuspend Resuspend in PBS harvest->resuspend add_cfda Add this compound Working Solution resuspend->add_cfda incubate Incubate at 37°C (Protected from Light) add_cfda->incubate quench Quench with Complete Medium incubate->quench wash_cells Wash Cells 3x quench->wash_cells analyze Analyze by Flow Cytometry or Fluorescence Microscopy wash_cells->analyze

Caption: Step-by-step experimental workflow for staining cells with this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。